3-methyl-1H-pyrazol-4-amine hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
5-methyl-1H-pyrazol-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3.ClH/c1-3-4(5)2-6-7-3;/h2H,5H2,1H3,(H,6,7);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPCGPFOFJCKUEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40696406 | |
| Record name | 5-Methyl-1H-pyrazol-4-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40696406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1228070-91-4 | |
| Record name | 1H-Pyrazol-4-amine, 3-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1228070-91-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methyl-1H-pyrazol-4-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40696406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 3-methyl-1H-pyrazol-4-amine Hydrochloride: Synthesis, Properties, and Applications in Drug Discovery
This technical guide provides an in-depth exploration of 3-methyl-1H-pyrazol-4-amine hydrochloride, a key heterocyclic building block in medicinal chemistry. We will delve into its fundamental properties, synthesis, and critical role in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights.
Core Identification and Physicochemical Properties
This compound is a salt of the heterocyclic amine 3-methyl-1H-pyrazol-4-amine. The pyrazole scaffold is a privileged structure in medicinal chemistry, known for its ability to participate in hydrogen bonding and other non-covalent interactions with biological targets. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, which is advantageous for various synthetic and biological applications.
The primary identifier for 3-methyl-1H-pyrazol-4-amine is CAS Number 113140-10-6[1][][3][4]. It is important to note that while this CAS number is frequently assigned to the hydrochloride salt by commercial suppliers, it technically refers to the free base. A distinct CAS number, 854698-16-1, is assigned to 3-methyl-1H-pyrazol-4-amine dihydrochloride[5]. For clarity in research and procurement, it is crucial to specify the desired salt form.
Physicochemical Data
A summary of the key physicochemical properties of 3-methyl-1H-pyrazol-4-amine and its hydrochloride salt is presented below. Data for the free base is included for comparative purposes.
| Property | Value | Source |
| Chemical Formula | C₄H₈ClN₃ | N/A |
| Molecular Weight | 133.58 g/mol | N/A |
| CAS Number | 113140-10-6 (often used for HCl salt) | [1][][3] |
| Appearance | Off-white to light yellow crystalline solid | N/A |
| Melting Point | Not explicitly found for the hydrochloride | N/A |
| Boiling Point (free base) | 309.4 °C at 760 mmHg | [] |
| Density (free base) | 1.221 g/cm³ | [] |
| Solubility | Soluble in water and polar organic solvents | N/A |
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound typically involves the formation of the pyrazole ring through a cyclocondensation reaction, followed by the introduction of the amino group and subsequent salt formation. The Knorr pyrazole synthesis and related methodologies are foundational to this process[6].
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 3-methyl-4-nitro-1H-pyrazole
-
To a stirred and cooled (0-5 °C) solution of 3-methyl-1H-pyrazole in concentrated sulfuric acid, slowly add a nitrating mixture (a solution of nitric acid in sulfuric acid) while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide or ammonium hydroxide) to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain 3-methyl-4-nitro-1H-pyrazole.
Step 2: Synthesis of 3-methyl-1H-pyrazol-4-amine
-
Suspend 3-methyl-4-nitro-1H-pyrazole in a suitable solvent such as ethanol or ethyl acetate.
-
Add a reducing agent. A common method is the use of tin(II) chloride in concentrated hydrochloric acid. Alternatively, catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst can be employed.
-
If using SnCl₂/HCl, heat the reaction mixture under reflux for several hours. For catalytic hydrogenation, pressurize the reaction vessel with hydrogen and stir at room temperature.
-
Upon completion of the reaction, if using SnCl₂, basify the mixture to precipitate the tin salts and extract the product with an organic solvent. If using catalytic hydrogenation, filter off the catalyst.
-
Remove the solvent under reduced pressure to yield crude 3-methyl-1H-pyrazol-4-amine.
Step 3: Formation of this compound
-
Dissolve the crude 3-methyl-1H-pyrazol-4-amine in a suitable anhydrous organic solvent such as diethyl ether or isopropanol.
-
Slowly add a solution of hydrochloric acid in the same solvent (or bubble HCl gas through the solution) with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Filter the solid, wash with the anhydrous solvent, and dry under vacuum to obtain this compound.
Spectroscopic Characterization
The structure of this compound can be confirmed by various spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR would show characteristic peaks for the methyl protons, the pyrazole ring proton, and the amine protons (which may be broad and exchangeable). The chemical shifts will be influenced by the protonation of the amine and the pyrazole ring.
-
¹³C NMR will show distinct signals for the methyl carbon and the three carbons of the pyrazole ring.
-
-
Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for N-H stretching of the ammonium group and the pyrazole N-H, C-H stretching of the methyl and pyrazole ring, and C=N and C=C stretching vibrations of the pyrazole ring.
-
Mass Spectrometry (MS): Mass spectrometry would show the molecular ion peak corresponding to the free base (C₄H₇N₃) at m/z 97.12[1][7].
Applications in Drug Discovery and Medicinal Chemistry
The pyrazole nucleus is a cornerstone in the design of bioactive molecules due to its versatile chemical properties and ability to mimic biological structures. This compound serves as a crucial intermediate in the synthesis of a diverse range of pharmacologically active compounds.
Role as a Key Building Block
The primary amine group at the 4-position of the pyrazole ring provides a reactive handle for further functionalization. This allows for the facile introduction of various substituents and the construction of more complex molecular architectures. This is particularly valuable in the synthesis of libraries of compounds for high-throughput screening in drug discovery programs.
Examples of Therapeutic Areas
Derivatives of 3-methyl-1H-pyrazol-4-amine have shown promise in a multitude of therapeutic areas:
-
Oncology: Pyrazole-containing compounds are well-known as potent kinase inhibitors. The 3-methyl-1H-pyrazol-4-amine scaffold can be elaborated to target various kinases implicated in cancer progression[8][9]. For instance, it can serve as a precursor for the synthesis of inhibitors of Aurora kinases, which are crucial for cell cycle regulation[10].
-
Inflammation and Pain: The pyrazole core is present in several non-steroidal anti-inflammatory drugs (NSAIDs). Novel pyrazole derivatives synthesized from intermediates like 3-methyl-1H-pyrazol-4-amine are continuously being explored for their anti-inflammatory and analgesic properties[11].
-
Infectious Diseases: The pyrazole scaffold has been incorporated into molecules with antibacterial, antifungal, and antiviral activities[12].
-
Neurodegenerative Diseases: Recent research has explored pyrazole derivatives for their neuroprotective effects[13].
The strategic importance of this compound lies in its ability to be readily incorporated into diverse molecular frameworks, enabling the exploration of a vast chemical space for the discovery of new and effective drugs.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Hazard Identification: This compound is expected to be harmful if swallowed or inhaled and may cause skin and eye irritation[14][15][16].
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. Work in a well-ventilated area or a fume hood.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials. Keep the container tightly closed.
-
Disposal: Dispose of the chemical in accordance with local, state, and federal regulations.
It is highly recommended to consult the Safety Data Sheet (SDS) provided by the supplier for comprehensive safety and handling information.
Conclusion
This compound is a valuable and versatile building block in the arsenal of medicinal chemists. Its straightforward synthesis, reactive amine functionality, and the inherent biological relevance of the pyrazole core make it a frequently utilized starting material in the quest for novel therapeutics. A thorough understanding of its properties, synthesis, and safe handling is paramount for its effective application in research and development.
References
-
PubChem. 3-methyl-1H-pyrazol-4-amine. National Center for Biotechnology Information. [Link]
-
Organic Syntheses. Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. [Link]
-
Research Journal of Pharmacy and Biological and Chemical Sciences. Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. [Link]
-
Organic Chemistry Portal. Pyrazole synthesis. [Link]
-
ACS Publications. Optimization of Physicochemical Properties and ADME for 2,4-Substituted 1H-Pyrrolo[2,3b]pyridines Inhibitors of Trypanosome Proliferation. [Link]
-
NIH. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. [Link]
- Google Patents.
-
SpectraBase. 1H-Pyrazol-4-amine, 3-methyl-. [Link]
-
ACS Publications. Design and Synthesis of Novel N-(1H-pyrazol-3-yl)pyrimidin-4-amine Aurora/HDAC Dual Inhibitors for Colorectal Cancer Treatment. [Link]
-
Semantic Scholar. S1 Supporting Information Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: Design, synthesis, and biological evaluation. [Link]
-
NIST WebBook. 1,3,5-Trimethyl-1H-pyrazol-4-amine. [Link]
-
European Journal of Chemistry. Synthesis and studies of pyrazolo[3,4‐b]pyridin‐4‐one derivatives. [Link]
-
PubChem. 1-methyl-1H-pyrazol-4-amine. [Link]
-
MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
-
Ovid. SYNTHESIS, CHARACTERIZATION AND CYTOTOXICITY EVALUATION OF SOME NOVEL PYRAZOLE, PYRIMIDINE AND ISOXAZOLE DRIVATIVES CONTAINING BENZOTHIAZOLE MOIETY. [Link]
-
Chemchart. 3-(5-methyl-1H-pyrazol-1-yl)propanoic acid (180741-46-2). [Link]
-
MySkinRecipes. 1-ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride. [Link]
-
PubChemLite. 3-ethyl-1-methyl-1h-pyrazol-4-amine hydrochloride. [Link]
Sources
- 1. 3-methyl-1H-pyrazol-4-amine | C4H7N3 | CID 5200289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 113140-10-6|3-Methyl-1H-pyrazol-4-amine|BLD Pharm [bldpharm.com]
- 4. 113140-10-6 | 3-Methyl-1H-pyrazol-4-amine | Amines | Ambeed.com [ambeed.com]
- 5. 854698-16-1|3-Methyl-1H-pyrazol-4-amine dihydrochloride|BLD Pharm [bldpharm.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. spectrabase.com [spectrabase.com]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. 3-(5-methyl-1H-pyrazol-1-yl)propanoic acid (180741-46-2) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. chemimpex.com [chemimpex.com]
- 14. testing.chemscene.com [testing.chemscene.com]
- 15. assets.thermofisher.com [assets.thermofisher.com]
- 16. fishersci.com [fishersci.com]
The Aminopyrazole Core: A Journey from Chemical Curiosity to Targeted Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Preamble: The Ascendance of a Privileged Scaffold
In the vast and ever-expanding universe of heterocyclic chemistry, certain structural motifs emerge as "privileged scaffolds" – frameworks that demonstrate a remarkable propensity for binding to multiple biological targets and yielding a diverse array of bioactive compounds. The aminopyrazole core is a quintessential example of such a scaffold. This guide provides a comprehensive exploration of the discovery, history, and evolution of aminopyrazole compounds, tracing their journey from foundational synthetic discoveries to their current status as integral components of modern therapeutics. We will delve into the key synthetic strategies that have enabled the construction and functionalization of this versatile heterocycle, and examine how a deep understanding of its structure-activity relationships has led to the rational design of groundbreaking drugs. Through a blend of historical context, detailed synthetic protocols, and mechanistic insights, this guide aims to equip researchers with a thorough understanding of the aminopyrazole core and inspire its continued exploration in the quest for novel therapeutic agents.
I. Historical Perspectives: The Genesis of a Heterocycle
The story of pyrazoles, the parent ring system of aminopyrazoles, begins in the late 19th century with the pioneering work of German chemist Ludwig Knorr. In 1883, while attempting to synthesize a quinoline derivative, Knorr serendipitously discovered a new class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms, which he named "pyrazoles".[1][2][3] His seminal work involved the condensation of 1,3-dicarbonyl compounds with hydrazines, a reaction now famously known as the Knorr pyrazole synthesis .[2][4][5] This foundational discovery laid the groundwork for the systematic exploration of pyrazole chemistry.
Another significant early contribution was made by Hans von Pechmann in 1898, who developed an alternative route to pyrazoles through the reaction of diazomethane with acetylenic compounds, a method now referred to as the Pechmann pyrazole synthesis .[6][7][8] These early synthetic methodologies, while revolutionary for their time, often lacked regiocontrol, a challenge that would be addressed by later generations of chemists.
The introduction of an amino group onto the pyrazole ring, creating the aminopyrazole scaffold, significantly expanded the chemical space and biological potential of this heterocyclic system. The chemistry of aminopyrazoles has been extensively investigated for over a century, with early reviews of their synthesis and reactivity appearing as far back as the 1960s. The functionalization of the pyrazole nucleus with amino substituents has led to the development of multifunctional pharmacologically active compounds, making aminopyrazoles a versatile and highly useful framework in drug discovery.[9]
II. Foundational Synthetic Strategies for the Aminopyrazole Core
The construction of the aminopyrazole ring system has been the subject of extensive research, leading to a variety of synthetic approaches. The choice of strategy is often dictated by the desired substitution pattern and the availability of starting materials. Two classical and widely employed methods for the synthesis of 3(5)-aminopyrazoles are the condensation of hydrazines with β-ketonitriles and α,β-unsaturated nitriles.
A. The β-Ketonitrile Condensation Route
One of the most common and reliable methods for synthesizing 3(5)-aminopyrazoles involves the condensation of a β-ketonitrile with hydrazine or a substituted hydrazine. The reaction proceeds through a well-established mechanism:
-
Hydrazone Formation: The reaction is initiated by the nucleophilic attack of a hydrazine nitrogen atom onto the carbonyl carbon of the β-ketonitrile, forming a hydrazone intermediate.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine then undergoes an intramolecular nucleophilic addition to the nitrile carbon, leading to the formation of the five-membered pyrazole ring.
-
Tautomerization: The resulting intermediate tautomerizes to the aromatic aminopyrazole.
The use of monosubstituted hydrazines introduces the challenge of regioselectivity, as the two nitrogen atoms of the hydrazine are non-equivalent. The outcome of the reaction is influenced by factors such as the nature of the substituents on both the β-ketonitrile and the hydrazine, as well as the reaction conditions.
B. The α,β-Unsaturated Nitrile Cyclization Pathway
Another major route to 3(5)-aminopyrazoles is the condensation of α,β-unsaturated nitriles with hydrazines. In this approach, the α,β-unsaturated nitrile must possess a suitable leaving group at the β-position to facilitate the final aromatization step. Common leaving groups include alkoxy, amino, and thiomethyl groups.
The reaction mechanism involves:
-
Michael Addition: The hydrazine acts as a nucleophile and adds to the β-carbon of the α,β-unsaturated nitrile in a Michael-type addition.
-
Intramolecular Cyclization and Elimination: The second nitrogen atom of the hydrazine then attacks the nitrile carbon, followed by the elimination of the leaving group from the β-position to afford the aromatic aminopyrazole.
The regioselectivity of this reaction when using substituted hydrazines can often be controlled by judicious choice of reaction conditions. For instance, Bagley and coworkers demonstrated that the condensation of 3-methoxyacrylonitrile with phenylhydrazine can be directed to selectively produce either the 5-aminopyrazole or the 3-aminopyrazole by using acidic or basic conditions, respectively.
Experimental Protocol: General Synthesis of a 3(5)-Aminopyrazole via β-Ketonitrile Condensation
This protocol provides a general procedure for the synthesis of a 3(5)-aminopyrazole from a β-ketonitrile and hydrazine hydrate.
Materials:
-
β-Ketonitrile (1.0 eq)
-
Hydrazine hydrate (1.1 eq)
-
Ethanol (or other suitable solvent)
-
Glacial acetic acid (catalytic amount, optional)
Procedure:
-
Dissolve the β-ketonitrile in ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Add hydrazine hydrate to the solution. If the reaction is sluggish, a catalytic amount of glacial acetic acid can be added.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
Self-Validation: The identity and purity of the synthesized aminopyrazole should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry. The melting point of the compound should also be determined and compared to literature values if available.
Diagram: General Synthetic Routes to 3(5)-Aminopyrazoles
Caption: Key synthetic pathways to the 3(5)-aminopyrazole core.
III. The Aminopyrazole Scaffold in Modern Drug Discovery: Case Studies
The versatility of the aminopyrazole scaffold is exemplified by its presence in a number of successful drugs. Two prominent examples are the anti-inflammatory agent Celecoxib and the cardiac myosin inhibitor Mavacamten. The development of these drugs highlights the power of rational drug design and the importance of understanding structure-activity relationships.
A. Celecoxib: A Landmark in Selective COX-2 Inhibition
Celecoxib (marketed as Celebrex) is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[10] The discovery of two COX isoforms, the constitutively expressed COX-1 and the inducible COX-2, in the early 1990s provided a key insight for the development of safer NSAIDs.[10] By selectively targeting COX-2, which is upregulated at sites of inflammation, Celecoxib reduces the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the protective COX-1 enzyme.[10]
Synthesis of the Celecoxib Core:
The synthesis of Celecoxib involves the construction of a 1,5-diarylpyrazole core. A common synthetic route involves the condensation of 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione with 4-sulfonamidophenylhydrazine.[11]
Experimental Protocol: Synthesis of Celecoxib
This protocol is adapted from a patented procedure.[11]
Materials:
-
4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione (1.0 eq)
-
4-Sulfonamidophenylhydrazine hydrochloride (1.0 eq)
-
Ethyl acetate
-
Water
Procedure:
-
A mixture of 4-sulfonamidophenylhydrazine hydrochloride, 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione, ethyl acetate, and water is prepared in a reaction vessel.[11]
-
The mixture is heated to 75-80 °C and stirred for 5 hours.[11]
-
The reaction mixture is then cooled to 0-5 °C and stirred for an additional hour.[11]
-
The separated solid product (Celecoxib) is collected by filtration, washed with water, and dried.[11]
Mechanism of Action:
Celecoxib exerts its anti-inflammatory and analgesic effects by inhibiting the synthesis of prostaglandins.[1][12] It selectively binds to and inhibits the COX-2 enzyme, preventing the conversion of arachidonic acid to prostaglandin H2, a precursor for various pro-inflammatory prostaglandins.[1][13]
Diagram: Celecoxib's Mechanism of Action
Caption: Celecoxib selectively inhibits COX-2, blocking prostaglandin synthesis.
Pharmacokinetic Profile of Celecoxib:
| Parameter | Value | Reference |
| Bioavailability | 99% (relative to oral suspension) | [14] |
| Time to Peak Plasma Concentration (Tmax) | ~3 hours | [12][15] |
| Protein Binding | 97% | [16] |
| Metabolism | Primarily by CYP2C9 | [12][15] |
| Elimination Half-life | ~11 hours | [16] |
| Excretion | Feces (57%), Urine (27%) | [12][15][16] |
B. Mavacamten: A Novel Approach to Treating Hypertrophic Cardiomyopathy
Mavacamten (marketed as Camzyos) is a first-in-class cardiac myosin inhibitor approved for the treatment of symptomatic obstructive hypertrophic cardiomyopathy (HCM).[17] HCM is a genetic disorder characterized by the thickening of the heart muscle, which can lead to obstruction of blood flow out of the heart.[17] Mavacamten represents a targeted therapy that addresses the underlying pathophysiology of the disease.
Synthesis of the Mavacamten Core:
The synthesis of Mavacamten involves the construction of a substituted aminopyrazole ring. While detailed industrial syntheses are often proprietary, patent literature provides insights into plausible synthetic routes. A likely approach involves the reaction of a suitably substituted pyrazole precursor with a chiral amine side chain.
Experimental Protocol: Conceptual Synthesis of Mavacamten
This conceptual protocol is based on general synthetic strategies for similar compounds.
Materials:
-
A suitably functionalized 3-aminopyrazole derivative
-
A chiral amine side chain precursor with a leaving group
-
A non-nucleophilic base (e.g., diisopropylethylamine)
-
A suitable solvent (e.g., dimethylformamide)
Procedure:
-
Dissolve the 3-aminopyrazole derivative in the solvent in a reaction vessel under an inert atmosphere.
-
Add the non-nucleophilic base to the solution.
-
Add the chiral amine side chain precursor to the reaction mixture.
-
Heat the reaction mixture and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and perform an aqueous workup.
-
The crude product is then purified by column chromatography or recrystallization to yield Mavacamten.
Mechanism of Action:
Mavacamten is an allosteric and reversible inhibitor of cardiac myosin.[17][18] It modulates the number of myosin heads that can enter the "on-actin" (power-generating) state, thereby reducing the probability of force-producing cross-bridge formation.[18] This leads to a reduction in cardiac muscle hypercontractility, which is a hallmark of HCM.[17][18]
Diagram: Mavacamten's Mechanism of Action
Caption: Mavacamten reduces cardiac muscle hypercontractility by inhibiting myosin.
Pharmacokinetic Profile of Mavacamten:
| Parameter | Value | Reference |
| Bioavailability | 85% | [17] |
| Time to Peak Plasma Concentration (Tmax) | 1-2 hours | [17] |
| Protein Binding | Not specified | |
| Metabolism | Primarily by CYP2C19, CYP3A4, and CYP2C9 | [19] |
| Elimination Half-life | 6-9 days (in normal metabolizers) | [19] |
| Excretion | Not specified |
IV. Structure-Activity Relationships (SAR) and Future Directions
The successful development of aminopyrazole-based drugs is a testament to the power of understanding structure-activity relationships. For kinase inhibitors, for example, the aminopyrazole core often serves as a hinge-binding motif, with substituents on the pyrazole ring and the amino group modulating potency and selectivity.[9][20] The planarity of the aminopyrazole system can also play a crucial role in its binding to target proteins.[9]
The future of aminopyrazole chemistry in drug discovery remains bright. The scaffold's synthetic tractability and its ability to be readily functionalized at multiple positions make it an ideal starting point for the generation of diverse compound libraries. Continued exploration of novel synthetic methodologies, including multicomponent reactions and flow chemistry, will undoubtedly lead to the discovery of new aminopyrazole derivatives with unique biological activities. Furthermore, the application of computational modeling and structure-based drug design will continue to refine our ability to rationally design aminopyrazole-based compounds with improved potency, selectivity, and pharmacokinetic properties.
V. Conclusion
The journey of aminopyrazole compounds from their early synthetic origins to their current role in targeted therapeutics is a compelling narrative of chemical innovation and its impact on human health. The aminopyrazole core has proven to be a remarkably versatile and privileged scaffold, giving rise to a wide range of biologically active molecules. The success of drugs like Celecoxib and Mavacamten underscores the importance of a deep understanding of synthetic chemistry, medicinal chemistry principles, and the underlying biology of disease. As our tools for drug discovery become ever more sophisticated, the aminopyrazole scaffold is poised to remain a central player in the development of the next generation of innovative medicines.
VI. References
-
Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION.
-
Shah, K., & Salvi, S. (2024, August 21). Mavacamten. StatPearls - NCBI Bookshelf.
-
Anwar, H. F. (2009). Recent developments in aminopyrazole chemistry. Arkivoc, 2009(1), 198–250.
-
Patel, R. V., & Kumari, P. (2024, March 14). Process for preparation of mavacamten and solid state forms thereof. Google Patents.
-
Ludwig Knorr's synthesis: Advances in heterocyclic synthesis of quinoline, quinolone, pyrazole, and pyrrole derivatives. (2026, January 23). Taylor & Francis.
-
Process for preparation of celecoxib. (n.d.). Google Patents.
-
Celecoxib pathways: pharmacokinetics and pharmacodynamics. (n.d.). PMC - NIH.
-
Szabo, H. R., et al. (2009, May 8). Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38. PubMed.
-
Mullins, R. J. (2012, May 8). ChemInform Abstract: Pechmann Pyrazole Synthesis. ResearchGate.
-
Johnson, M., et al. (2024, August 13). Characterization of mavacamten pharmacokinetics in patients with hypertrophic cardiomyopathy to inform dose titration. PMC - NIH.
-
3(5)-aminopyrazole. (n.d.). Organic Syntheses Procedure.
-
Iannelli, F., et al. (2023, April 25). Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC - PubMed Central.
-
Li, J. (n.d.). Pechmann pyrazole synthesis. Semantic Scholar.
-
Mechanism of action of mavacamten. Actin–myosin cross-bridges are.... (n.d.). ResearchGate.
-
Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap.
-
De Wispelaere, M., et al. (n.d.). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI.
-
Synthesis of mavacamten (75)[21]. (n.d.). ResearchGate.
-
In vitro and in vivo pharmacokinetic characterization of mavacamten, a first-in-class small molecule allosteric modulator of beta cardiac myosin. (2018, October 1). ResearchGate.
-
21156-S007 Celebrex Clinical Pharmacology Biopharmaceutics Review. (1999, December 14). accessdata.fda.gov.
-
Ghorab, M. M., et al. (n.d.). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. PubMed Central.
-
Al-Ostoot, F. H., et al. (n.d.). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects.
-
Scheme 1. Synthesis of aminopyrazole-(3a-d) and aminopyrimidine (3e-f).... (n.d.). ResearchGate.
-
Grillo, M. P., et al. (n.d.). In vitro and in vivo pharmacokinetic characterization of mavacamten, a first-in-class small molecule allosteric modulator of beta cardiac myosin. Taylor & Francis.
-
Solid state forms of mavacamten and process for preparation thereof. (n.d.). Google Patents.
-
Pechmann Pyrazole Synthesis. (n.d.).
-
Recent developments in aminopyrazole chemistry. (2025, August 9). ResearchGate.
-
GREEN CHEMISTRY APPROACH FOR SYNTHESIS OF MAVACAMTEN AND ITS INTERMEDIATE USING NOVEL METHODOLOGY. (2024, October 24). WIPO Patentscope.
-
Kumar, R., et al. (2011, February 9). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journals.
-
Pechmann pyrazole synthesis | Request PDF. (n.d.). ResearchGate.
-
Synthesis of celecoxib. (n.d.). ResearchGate.
-
Celecoxib Pathway, Pharmacokinetics. (n.d.). ClinPGx.
-
Moyo, A. (2024, December 18). Structure-Based Drug Design of Kinase Inhibitors: Integrating Organic Chemistry and Therapeutic Applications. Research and Reviews.
-
Grillo, M. P., et al. (n.d.). In vitro and in vivo pharmacokinetic characterization of mavacamten, a first-in-class small molecule allosteric modulator of beta cardiac myosin. Semantic Scholar.
-
Efficacy of cardiac myosin inhibitors mavacamten and aficamten in hypertrophic cardiomyopathy: a systematic review and meta-analysis of randomised controlled trials. (2025, February 23). Open Heart.
-
Design, Docking Analysis, and Structure–Activity Relationship of Ferrocene-Modified Tyrosine Kinase Inhibitors: Insights into BCR-ABL Interactions. (n.d.). MDPI.
-
Production of 3-aminopyrazoles. (n.d.). Google Patents.
-
Knorr Pyrazole Synthesis. (n.d.).
-
CAMZYOS® (mavacamten) Mechanism of Action | Safety Profile. (n.d.).
-
Pharmacokinetics of Celecoxib in the Presence and Absence of Interferon- Induced Acute Inflammation in the Rat. (n.d.). University of Alberta.
-
Al-kassas, R., et al. (2022, July 26). Synthesis of Celecoxib-Eutectic Mixture Particles via Supercritical CO2 Process and Celecoxib Immediate Release Tablet Formulation by Quality by Design Approach. MDPI.
-
Clinical Pharmacology of Celecoxib. (2024, November 6).
-
The Discovery and Synthesis of Celecoxib: A Selective COX-2 Inhibitor. (n.d.). Benchchem.
-
Pyrazole synthesis. (n.d.). Organic Chemistry Portal.
-
Nag, S., et al. (n.d.). Mavacamten inhibits myosin activity by stabilising the myosin interacting-heads motif and stalling motor force generation. NIH.
-
4.2.3.1. Knorr Pyrazole Synthesis of Edaravone. (2020, August 28). Books - The Royal Society of Chemistry.
-
Mavacamten. (2018, June 25). New Drug Approvals.
-
Knorr Pyrazole Synthesis. (2025, February 23). J&K Scientific LLC.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [cambridge.org]
- 3. books.rsc.org [books.rsc.org]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. jk-sci.com [jk-sci.com]
- 6. researchgate.net [researchgate.net]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Pechmann Pyrazole Synthesis [drugfuture.com]
- 9. Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. US7919633B2 - Process for preparation of celecoxib - Google Patents [patents.google.com]
- 12. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. ClinPGx [clinpgx.org]
- 16. researchgate.net [researchgate.net]
- 17. Mavacamten - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. CAMZYOS® (mavacamten) Mechanism of Action | Safety Profile [camzyoshcp.com]
- 19. Characterization of mavacamten pharmacokinetics in patients with hypertrophic cardiomyopathy to inform dose titration - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family [mdpi.com]
- 21. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Biological Activity of Pyrazole and Pyrazolone Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Scaffolds of Medicinal Chemistry
Pyrazole and pyrazolone derivatives represent a cornerstone in modern medicinal chemistry, recognized for their vast and potent biological activities.[1][2][3] These five-membered nitrogen-containing heterocyclic compounds are considered "privileged scaffolds" due to their ability to bind to a wide array of biological targets, leading to a diverse range of therapeutic effects.[4][5] The structural versatility of the pyrazole core allows for rational modifications, enabling the fine-tuning of pharmacological properties.[4] This has led to the development of numerous clinically successful drugs, including the anti-inflammatory agent celecoxib, the analgesic dipyrone, and the erectile dysfunction treatment sildenafil, underscoring the translational value of this chemical class.[4][6]
This guide provides an in-depth exploration of the multifaceted biological activities of pyrazole and pyrazolone derivatives. It delves into their mechanisms of action, examines critical structure-activity relationships (SAR), and details the experimental methodologies used to validate their therapeutic potential.
Anti-inflammatory and Analgesic Properties: Targeting Cyclooxygenase
Among the most well-documented activities of pyrazole and pyrazolone derivatives is their efficacy as anti-inflammatory and analgesic agents.[2][7][8] Many of these compounds function as nonsteroidal anti-inflammatory drugs (NSAIDs) by targeting the cyclooxygenase (COX) enzymes.[4]
Mechanism of Action: COX Inhibition
The primary mechanism involves the inhibition of COX-1 and COX-2, enzymes responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[4][9] While COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa, COX-2 is inducible and is upregulated at sites of inflammation. The selective inhibition of COX-2 is a key strategy in modern drug design to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[4] Diaryl-substituted pyrazoles, such as celecoxib, are a classic example of selective COX-2 inhibitors.[4]
Beyond COX inhibition, some pyrazole derivatives exhibit anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, and by inhibiting the activation of the NF-κB transcription factor, a critical regulator of inflammatory gene expression.[9]
Caption: Mechanism of anti-inflammatory action of pyrazole derivatives via selective COX-2 inhibition.
Experimental Validation: In Vivo and In Vitro Assays
The anti-inflammatory potential of pyrazole derivatives is routinely assessed using a combination of in vitro and in vivo models.
In Vivo Model: Carrageenan-Induced Paw Edema
A standard method for evaluating anti-inflammatory activity is the carrageenan-induced paw edema model in rats.[7]
Protocol:
-
Animal Preparation: Healthy albino rats are divided into control, standard (e.g., diclofenac sodium), and test groups.[7][9]
-
Compound Administration: Test compounds are administered orally, typically suspended in a 1% Tween-80 solution, 30 minutes prior to carrageenan injection.[7]
-
Induction of Inflammation: 0.1 mL of a 1% w/v carrageenan solution in normal saline is injected into the sub-plantar region of the left hind paw.[7]
-
Measurement: The paw volume is measured using a plethysmometer at regular intervals (e.g., 0, 0.5, 1, 2, 3 hours) after carrageenan injection.[7]
-
Analysis: The percentage inhibition of edema is calculated by comparing the paw volume in the treated groups to the control group.[7]
In Vitro Assay: Protein Denaturation Inhibition
The inhibition of protein denaturation is a well-documented cause of inflammation. The ability of a compound to prevent thermally-induced protein denaturation can be used as an in vitro screen for anti-inflammatory activity.[9]
Protocol:
-
Reaction Mixture: A mixture is prepared containing the test compound, egg albumin, and phosphate-buffered saline.
-
Denaturation: The mixture is incubated at a specific temperature (e.g., 70°C) for a set time to induce denaturation.
-
Measurement: After cooling, the turbidity of the solution is measured spectrophotometrically.
-
Analysis: The percentage inhibition of denaturation is calculated. Diclofenac sodium is often used as a reference drug.[9]
Anticancer Activity: A Multi-Targeted Approach
The pyrazole scaffold is a versatile framework for the design of novel anticancer agents, capable of interacting with a variety of targets crucial for cancer cell growth and survival.[1][10]
Mechanisms of Action
Pyrazole derivatives exert their anticancer effects through several mechanisms:
-
Kinase Inhibition: Many pyrazoles act as inhibitors of key kinases involved in cancer signaling pathways, such as Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and Epidermal Growth Factor Receptor (EGFR).[4] Inhibition of these kinases can halt the cell cycle, prevent angiogenesis (the formation of new blood vessels that feed tumors), and induce apoptosis (programmed cell death).[4]
-
Tubulin Polymerization Inhibition: Some pyrazole derivatives bind to the colchicine binding site of tubulin, disrupting microtubule dynamics. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4]
-
Apoptosis Induction: By targeting various cellular pathways, pyrazole compounds can trigger apoptosis in cancer cells, a key goal of cancer therapy.[4][10]
Caption: Multi-target anticancer mechanisms of pyrazole derivatives.
Experimental Validation: Cytotoxicity Assays
The antiproliferative activity of pyrazole compounds is typically evaluated against a panel of human cancer cell lines.
MTT Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the pyrazole derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Analysis: The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated.[11]
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrene-pyrazole analog | MDA-MB-231 (Breast) | 0.5 | [11] |
| Pyrene-pyrazole analog | MCF7 (Breast) | 1.0 | [11] |
| Pyrene-pyrazole analog | C32 (Melanoma) | 5.0 | [11] |
| Aminopyrazole derivative | HeLa (Cervical) | Micromolar range | [12] |
| Aminopyrazole derivative | SKOV3 (Ovarian) | Micromolar range | [12] |
Antimicrobial Activity: A Broad Spectrum of Action
Pyrazole and pyrazolone derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a wide range of bacteria and fungi.[1][13]
Mechanisms of Action
The antimicrobial effects of pyrazoles are multi-faceted. They can inhibit essential bacterial enzymes such as DNA gyrase and dihydrofolate reductase, disrupt protein synthesis, or interfere with cell wall formation.[4] Some derivatives also show efficacy against multi-drug-resistant strains like MRSA.[4]
Experimental Validation: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Protocol (Broth Microdilution):
-
Preparation: A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate with a suitable broth medium.
-
Inoculation: Each well is inoculated with a standardized suspension of the target microorganism (e.g., S. aureus, E. coli).
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Observation: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Other Notable Biological Activities
The therapeutic potential of pyrazole and pyrazolone derivatives extends beyond the activities detailed above.
-
Antioxidant Activity: Many pyrazole derivatives are potent free radical scavengers, particularly against the DPPH radical.[4] This activity is often enhanced by the presence of electron-donating substituents on the pyrazole scaffold.[4] Their antioxidant effects also include the inhibition of superoxide anion production and lipid peroxidation.[14]
-
Antiviral Activity: Pyrazoles have shown promise against a range of viruses, including Dengue virus, SARS-CoV-2, and Influenza A, by inhibiting viral replication.[4]
-
Antidepressant and Anticonvulsant Activity: The pyrazole nucleus is present in several centrally-acting agents, indicating its potential for treating neurological and psychiatric disorders.[1][8]
-
Antidiabetic Activity: Certain pyrazole derivatives have demonstrated the ability to lower blood glucose levels, suggesting their potential in the management of type 2 diabetes.[1]
Conclusion and Future Perspectives
Pyrazole and pyrazolone scaffolds are undeniably privileged structures in drug discovery, offering a remarkable breadth of biological activity.[5][6] Their proven success in targeting enzymes like COX-2 has paved the way for exploration into more complex therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders. The synthetic tractability of the pyrazole ring allows medicinal chemists to rationally design and optimize derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles.[4]
Future research will likely focus on the development of multi-target pyrazole derivatives and hybrid molecules that can simultaneously modulate different disease-related pathways.[4] The integration of computational tools, such as molecular docking and dynamic simulations, will continue to accelerate the discovery of novel pyrazole-based therapeutic agents, solidifying their role as a vital component in the future of pharmacotherapy.[4][5]
References
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]
-
Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. Available at: [Link]
-
PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. Available at: [Link]
-
Current status of pyrazole and its biological activities. PubMed Central. Available at: [Link]
-
Pyrazole: an emerging privileged scaffold in drug discovery. Future Science. Available at: [Link]
-
Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. PubMed Central. Available at: [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing. Available at: [Link]
-
Biological activity of pyrazoles derivatives and experimental conditions. ResearchGate. Available at: [Link]
-
PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. ResearchGate. Available at: [Link]
-
Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. PubMed Central. Available at: [Link]
-
Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. MDPI. Available at: [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. Available at: [Link]
-
Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry. Available at: [Link]
-
Structure activity relationship studies of synthesised pyrazolone derivatives of imidazole, benzimidazole and benztriazole moiet. ResearchGate. Available at: [Link]
-
Review: Biologically active pyrazole derivatives. ResearchGate. Available at: [Link]
-
Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. PubMed Central. Available at: [Link]
-
Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. Available at: [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PubMed Central. Available at: [Link]
-
Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. MDPI. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. jchr.org [jchr.org]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. japsonline.com [japsonline.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of 3-Methyl-1H-pyrazol-4-amine in Modern Drug Discovery: A Technical Guide for Researchers
Abstract
The pyrazole nucleus is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities. Within this privileged scaffold, 3-methyl-1H-pyrazol-4-amine emerges not as a therapeutic agent in its own right, but as a pivotal building block for the synthesis of highly potent and selective kinase inhibitors. This technical guide delves into the therapeutic landscape forged by derivatives of 3-methyl-1H-pyrazol-4-amine, with a particular focus on their applications in oncology. We will explore the synthetic routes to this key intermediate, detail its transformation into advanced drug candidates, and elucidate the mechanisms by which these derivatives modulate critical signaling pathways. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic versatility of 3-methyl-1H-pyrazol-4-amine in the quest for novel therapeutics.
Introduction: The Pyrazole Scaffold in Medicinal Chemistry
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a recurring motif in a multitude of clinically approved drugs and investigational compounds.[1][2] Its unique electronic properties and structural versatility allow for a wide range of chemical modifications, enabling the fine-tuning of pharmacological profiles. Pyrazole derivatives have demonstrated a remarkable array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4] This guide will specifically focus on the strategic importance of the 3-methyl-1H-pyrazol-4-amine core as a foundational element in the design of targeted therapies, particularly kinase inhibitors.[5][6][7]
Synthesis of the Core Moiety: 3-Methyl-1H-pyrazol-4-amine
The efficient synthesis of 3-methyl-1H-pyrazol-4-amine is a critical first step in the development of its therapeutically relevant derivatives. A common and effective strategy involves a two-step process starting from 3-methylpyrazole: nitration followed by reduction.
Step 1: Nitration of 3-Methylpyrazole
The introduction of a nitro group at the C4 position of the pyrazole ring is a key transformation. This is typically achieved using a mixture of nitric acid and sulfuric acid.
Experimental Protocol: Synthesis of 3-Methyl-4-nitropyrazole
-
Reaction Setup: In a flask equipped with a magnetic stirrer and cooled in an ice bath, add 3-methylpyrazole to a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid.
-
Reaction Execution: Maintain the temperature below 10°C while stirring the mixture. The reaction progress should be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully pour the mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) until a precipitate forms.
-
Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Step 2: Reduction of 3-Methyl-4-nitropyrazole
The final step is the reduction of the nitro group to the corresponding amine. Catalytic hydrogenation is a widely used and efficient method for this transformation.[8]
Experimental Protocol: Synthesis of 3-Methyl-1H-pyrazol-4-amine
-
Reaction Setup: Dissolve 3-methyl-4-nitropyrazole in a suitable solvent such as ethanol or methanol in a hydrogenation vessel.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C).
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is completely consumed.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Isolation: Evaporate the solvent under reduced pressure to obtain the crude 3-methyl-1H-pyrazol-4-amine, which can be used in subsequent steps with or without further purification.
Therapeutic Applications: A Gateway to Kinase Inhibitors
3-Methyl-1H-pyrazol-4-amine serves as a versatile scaffold for the construction of potent kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[9] By functionalizing the amine group and the pyrazole ring, medicinal chemists can design molecules that selectively target the ATP-binding site of specific kinases, thereby inhibiting their activity.
Targeting Key Oncogenic Signaling Pathways
Derivatives of 3-methyl-1H-pyrazol-4-amine have been shown to inhibit several critical signaling pathways implicated in cancer progression:
-
PI3K/Akt Signaling Pathway: This pathway is frequently hyperactivated in cancer and plays a central role in cell growth, proliferation, and survival.[10][11] Pyrazole-based inhibitors can effectively block the activity of PI3K or Akt, leading to the induction of apoptosis in cancer cells.[10]
-
MAPK/ERK Signaling Pathway: The MAPK/ERK pathway is another crucial regulator of cell proliferation and differentiation.[10] Inhibitors derived from the pyrazole scaffold can target kinases within this pathway, such as MEK and ERK, to halt uncontrolled cell growth.
-
JAK/STAT Signaling Pathway: The JAK/STAT pathway is essential for cytokine signaling and is often constitutively active in hematological malignancies and solid tumors.[12][13] Pyrazole-containing molecules have been developed as potent inhibitors of JAK kinases, demonstrating therapeutic potential in various cancers.[12]
Synthesis of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors
A prominent application of 3-methyl-1H-pyrazol-4-amine is in the synthesis of pyrazolo[3,4-d]pyrimidines, a class of compounds known for their potent kinase inhibitory activity.[14][15] These bicyclic heterocycles are bioisosteres of purines and can effectively compete with ATP for binding to the kinase active site.
Experimental Workflow: Synthesis of a Pyrazolo[3,4-d]pyrimidine Derivative
-
Condensation: React 3-methyl-1H-pyrazol-4-amine with a suitable dicarbonyl compound or its equivalent (e.g., a β-ketoester) in a solvent like ethanol or acetic acid.
-
Cyclization: Heat the reaction mixture to facilitate the cyclization and formation of the pyrazolo[3,4-d]pyrimidine ring system.
-
Functionalization (Optional): The resulting pyrazolo[3,4-d]pyrimidine core can be further modified at various positions to optimize potency, selectivity, and pharmacokinetic properties. This can involve reactions such as N-alkylation, Suzuki coupling, or amination.
Pharmacological Evaluation of 3-Methyl-1H-pyrazol-4-amine Derivatives
The therapeutic potential of novel compounds derived from 3-methyl-1H-pyrazol-4-amine is assessed through a series of in vitro and cell-based assays.
In Vitro Kinase Inhibition Assays
These assays directly measure the ability of a compound to inhibit the activity of a specific kinase. A common method is the radiometric assay, which quantifies the transfer of a radiolabeled phosphate from ATP to a substrate peptide.
Protocol Outline: Radiometric Kinase Assay
-
Reaction Mixture Preparation: Prepare a reaction buffer containing the kinase, a specific substrate peptide, ATP (spiked with γ-³²P-ATP), and varying concentrations of the test compound.
-
Incubation: Incubate the reaction mixture at a controlled temperature for a specific time to allow the kinase reaction to proceed.
-
Reaction Termination: Stop the reaction by adding a quenching solution (e.g., phosphoric acid).
-
Separation: Spot the reaction mixture onto a phosphocellulose paper or membrane, which binds the phosphorylated substrate.
-
Washing: Wash the paper/membrane to remove unreacted ATP.
-
Quantification: Measure the amount of incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition at each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Cell-Based Assays for Anticancer Activity
Cell-based assays are crucial for evaluating the effect of a compound on cancer cell viability, proliferation, and apoptosis.
Protocol Outline: MTT Cell Viability Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound and incubate for a defined period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: After a few hours of incubation, add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 value (the concentration of the compound that causes 50% growth inhibition).
Data Summary: Potency of Representative Pyrazole-Based Kinase Inhibitors
The following table summarizes the inhibitory activities of several pyrazole-based compounds against various kinases and cancer cell lines, illustrating the therapeutic potential unlocked from the 3-methyl-1H-pyrazol-4-amine core.
| Compound Class | Target Kinase(s) | IC50/GI50 (nM) | Cancer Cell Line(s) | Reference |
| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines | CDK2 | 5 | Ovarian Cancer | [16] |
| Pyrazolo[3,4-d]pyrimidines | EGFR, VEGFR2 | 30 - 24,000 | MCF-7, HCT116, HepG-2 | [17] |
| 4-Amino-(1H)-pyrazole Derivatives | JAK1, JAK2, JAK3 | 2.2 - 3.5 | PC-3, HEL, K562, MCF-7 | [12] |
| Pyrazolinone Chalcones | PI3K, Akt | 23,340 | Caco | [10] |
| Pyrazolo[3,4-d]pyrimidines | EGFR | 34 - 135 | NCI 60 panel | [18] |
Conclusion and Future Perspectives
3-Methyl-1H-pyrazol-4-amine stands as a testament to the power of a well-designed chemical scaffold in drug discovery. While not a therapeutic agent itself, its synthetic accessibility and inherent reactivity make it an invaluable starting point for the development of a diverse range of potent and selective kinase inhibitors. The derivatives of this core molecule have demonstrated significant promise in targeting key signaling pathways that drive cancer progression. Future research will undoubtedly continue to explore the vast chemical space accessible from this versatile building block, leading to the discovery of next-generation targeted therapies with improved efficacy and safety profiles. The strategic application of structure-activity relationship (SAR) studies, coupled with advanced computational modeling, will be instrumental in guiding the rational design of novel drug candidates based on the 3-methyl-1H-pyrazol-4-amine framework.
References
-
Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK... - ResearchGate. Available at: [Link]
-
Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC. Available at: [Link]
-
Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway | ACS Omega. Available at: [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Available at: [Link]
- US5593997A - 4-aminopyrazolo(3-,4-D)pyrimidine and 4-aminopyrazolo-(3,4-D)pyridine tyrosine kinase inhibitors - Google Patents.
-
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC. Available at: [Link]
-
Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway - PubMed Central. Available at: [Link]
-
Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate - PubMed. Available at: [Link]
-
Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - PMC. Available at: [Link]
-
A cell-based screen for anticancer activity of 13 pyrazolone derivatives - PubMed. Available at: [Link]
-
Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents | ACS Omega. Available at: [Link]
-
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - MDPI. Available at: [Link]
-
Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. Available at: [Link]
-
Synthesis, DFT analysis, and molecular docking of pyrazole derivatives as targeted inhibitors of PI3K/AKT and JAK/STAT pathways in lung cancer cells - R Discovery. Available at: [Link]
-
A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase | ACS Omega. Available at: [Link]
-
SAR of N‐(1H‐pyrazol‐3‐yl)pyrimidin‐4‐amine derivatives as cytotoxic... - ResearchGate. Available at: [Link]
-
Synthesis of 1-methyl-, 4-nitro-, 4-amino- and 4-iodo-1,2-dihydro-3H-pyrazol-3-ones. Available at: [Link]
-
Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1][3][9]triazin-7(6H)-ones and Derivatives - MDPI. Available at: [Link]
-
Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - MDPI. Available at: [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - MDPI. Available at: [Link]
-
Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1][3][9]triazin-7(6H) - NIH. Available at: [Link]
-
Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC. Available at: [Link]
-
Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - ACS Publications. Available at: [Link]
-
Discovery of Pyrazole-Based CDK8 Inhibitors Using High- Throughput Virtual Screening | Chemical Methodologies. Available at: [Link]
-
Pyrazoles as anticancer agents: Recent advances - SRR Publications. Available at: [Link]
-
Methylation of 4-nitro-3(5)-pyrazolecarboxylic acid | Request PDF - ResearchGate. Available at: [Link]
-
New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors - RSC Publishing. Available at: [Link]
-
Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors - PubMed. Available at: [Link]
-
Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Eco-Vector Journals Portal. Available at: [Link]
-
Synthesis, DFT analysis, and molecular docking of pyrazole derivatives as targeted inhibitors of PI3K/AKT and JAK/STAT pathways in lung cancer cells | Request PDF - ResearchGate. Available at: [Link]
-
ANRORC reactions of 3-methyl-1,4-dinitro-1H-pyrazole with arylhydrazines - ResearchGate. Available at: [Link]
-
JAK/STAT Signaling: Molecular Targets, Therapeutic Opportunities, and Limitations of Targeted Inhibitions in Solid Malignancies - Frontiers. Available at: [Link]
-
Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors - PubMed. Available at: [Link]
-
Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. - RJPBCS. Available at: [Link]
-
ChemInform Abstract: An Improved Procedure to Prepare 3-Methyl-4-nitroalkylenethylisoxazoles and Their Reaction under Catalytic Enantioselective Michael Addition with Nitromethane. - ResearchGate. Available at: [Link]
-
Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies - MDPI. Available at: [Link]
-
Mini review on anticancer activities of Pyrazole Derivatives - IJNRD. Available at: [Link]
-
Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a - ResearchGate. Available at: [Link]
-
JAK-STAT signaling pathway inhibition: a role for treatment of various dermatologic diseases - PubMed. Available at: [Link]
-
(A) The JAK-STAT signaling pathway; (B) various biological responses... - ResearchGate. Available at: [Link]
Sources
- 1. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. US5593997A - 4-aminopyrazolo(3-,4-D)pyrimidine and 4-aminopyrazolo-(3,4-D)pyridine tyrosine kinase inhibitors - Google Patents [patents.google.com]
- 6. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Frontiers | JAK/STAT Signaling: Molecular Targets, Therapeutic Opportunities, and Limitations of Targeted Inhibitions in Solid Malignancies [frontiersin.org]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies | MDPI [mdpi.com]
- 18. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]
Introduction: The Rise of a Privileged Scaffold in Kinase Inhibition
An In-depth Technical Guide to 3-Amino-Pyrazole Based Kinase Inhibitors
This guide provides a comprehensive technical review of 3-amino-pyrazole based kinase inhibitors, intended for researchers, scientists, and drug development professionals. We will delve into the synthesis, mechanism of action, structure-activity relationships (SAR), and therapeutic applications of this important class of molecules, grounding our discussion in field-proven insights and authoritative references.
Protein kinases, enzymes that catalyze the phosphorylation of proteins, are fundamental regulators of nearly all cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most critical target classes in modern drug discovery.[1][2] The development of small molecule kinase inhibitors has revolutionized treatment paradigms in oncology and inflammation.
Within the vast chemical space of kinase inhibitors, the pyrazole nucleus has emerged as a "privileged scaffold"—a molecular framework that is capable of binding to multiple biological targets.[1][2] Its derivatives have demonstrated a wide spectrum of therapeutic effects, including anticancer, anti-inflammatory, and neuroprotective activities.[1][2] This guide focuses specifically on the 3-amino-pyrazole core, a versatile and highly effective framework for designing potent and selective kinase inhibitors. Compounds built on this scaffold have shown significant promise, targeting a range of kinases from Cyclin-Dependent Kinases (CDKs) to Fms-like Tyrosine Kinase 3 (FLT3), and are instrumental in the ongoing exploration of the human kinome.[3][4][5]
The 3-Amino-Pyrazole Core: A Master Key for the Kinase ATP Pocket
The efficacy of the 3-amino-pyrazole scaffold lies in its unique chemical architecture, which is perfectly suited to interact with the ATP-binding site of protein kinases. The defining feature of this interaction is its role as a hinge-binder .
The "hinge region" is a flexible loop of amino acids that connects the N- and C-terminal lobes of the kinase domain. It plays a crucial role in anchoring ATP. The 3-amino-pyrazole moiety mimics the adenine base of ATP, forming critical hydrogen bonds with the backbone atoms of the hinge region. The free amino group at the 3-position and one of the pyrazole's nitrogen atoms typically act as hydrogen bond donors and acceptors, respectively, creating a stable complex that blocks ATP from binding and effectively shuts down kinase activity.
Caption: A generalized workflow for the synthesis of 3-amino-pyrazole inhibitors.
Experimental Protocol: Representative Synthesis of a N-(1H-pyrazol-3-yl)pyrimidin-4-amine Derivative
[3] This protocol is a representative example based on methodologies reported in the literature for synthesizing CDK16 inhibitors. [3] Step 1: First Nucleophilic Substitution
-
To a solution of 5-cyclopropyl-1H-pyrazole-3-amine (1.0 eq) in isopropanol, add 2,4-dichloropyrimidine (1.1 eq).
-
Add triethylamine (TEA) (2.0 eq) to the mixture.
-
Heat the reaction mixture to 60 °C and stir for 24-72 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield the intermediate, 2-chloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)pyrimidin-4-amine.
Step 2: Second Nucleophilic Substitution
-
In a microwave vial, combine the intermediate from Step 1 (1.0 eq) and a selected aniline derivative (e.g., 4-fluoroaniline, 1.2 eq) in ethanol.
-
Add a catalytic amount of 1M HCl.
-
Seal the vial and heat in a microwave reactor at 90-100 °C for 8 hours.
-
After cooling, concentrate the mixture in vacuo.
-
Purify the crude product via preparative HPLC or column chromatography to obtain the final inhibitor.
Self-Validation: The identity and purity of the intermediate and final products should be rigorously confirmed using analytical techniques such as 1H-NMR, 13C-NMR, and High-Resolution Mass Spectrometry (HRMS).
Structure-Activity Relationship (SAR) and Mechanistic Insights
The modular synthesis allows for fine-tuning of an inhibitor's potency and selectivity. SAR studies reveal the causal relationship between specific structural modifications and biological activity.
Binding Mode Flexibility: Crystal structures have revealed that 3-amino-pyrazole inhibitors can adopt different binding modes within the ATP pocket. [3]For some inhibitors, the pyrimidine moiety faces a hydrophobic pocket, while in others, the molecule is reversed. [3]This flexibility can contribute to promiscuity or, if properly exploited, can be engineered for selectivity. [3] Key SAR Observations:
-
Pyrazole Ring Substitutions: Small modifications to the pyrazole ring can have dramatic effects on selectivity. For instance, in a series targeting CDK16, adding simple alkyl residues to the pyrazole led to non-selective inhibitors. [3]Conversely, introducing a methyl ester group significantly reduced off-target hits while maintaining high potency for CDK16. [3]* Linker and Terminal Groups: The moiety attached to the pyrimidine core is crucial for interacting with solvent-exposed regions and can be optimized to improve properties like solubility and cell permeability. In the development of FLT3 inhibitors, a piperazine group extending into the solvent-accessible area was beneficial for activity. [4]* Core Scaffold: The choice of the core heterocyclic system linked to the 3-amino-pyrazole is critical. Pyrimidine is a common choice, but other scaffolds like pyrrolo[2,3-d]pyrimidine have been used to develop potent dual FLT3/CDK inhibitors. [4]
Modification Site Observation Impact on Activity/Selectivity Reference Pyrazole Ring Introduction of alkyl groups Led to non-selective inhibitors [3] Pyrazole Ring Introduction of a methyl ester Dramatically increased selectivity for CDK16 [3] Core Linker Amide vs. Ester linkage Amide moiety was not tolerated and resulted in inactive compounds [3] Terminal Group Piperazine group Extended to solvent-accessible area, improving FLT3/CDK2 activity [4] | Core Scaffold | Pyrrolo[2,3-d]pyrimidine | Enabled potent dual inhibition of FLT3 and CDKs | [4]|
Case Studies: Targeting Key Kinase Families
The versatility of the 3-amino-pyrazole scaffold is evident in its successful application against a diverse range of kinase targets implicated in various diseases.
Cyclin-Dependent Kinases (CDKs) and Cancer
CDKs are essential regulators of the cell cycle, and their dysregulation is a common feature of cancer. [4]Several FDA-approved CDK4/6 inhibitors, such as Palbociclib, block the phosphorylation of the Retinoblastoma (Rb) protein, leading to G1 phase cell cycle arrest. [3]The 3-amino-pyrazole scaffold has been instrumental in developing novel CDK inhibitors.
-
Targeting the "Dark Kinome": A recent study focused on developing selective inhibitors for CDK16, a member of the understudied PCTAIRE family, starting from a promiscuous N-(1H-pyrazol-3-yl)pyrimidin-4-amine inhibitor. [3]Through systematic SAR, a potent and selective CDK16 inhibitor (EC50 = 33 nM) was identified, which induced a G2/M phase cell cycle arrest. [3]* Dual FLT3/CDK Inhibition for AML: In Acute Myeloid Leukemia (AML), Fms-like receptor tyrosine kinase 3 (FLT3) is a key therapeutic target. [4]Researchers have designed dual FLT3/CDK inhibitors based on a 1H-pyrazole-3-carboxamide scaffold, aiming for a synergistic anti-leukemic effect. [4]The lead compound 8t showed potent inhibition of FLT3 (IC50: 0.089 nM) and CDK2/4 (IC50: 0.719/0.770 nM), along with excellent anti-proliferative effects in an AML cell line (MV4-11, IC50: 1.22 nM). [4]
Caption: Inhibition of CDK4/6 and CDK16 by 3-amino-pyrazole inhibitors disrupts cell cycle progression.
JNK3 and Neurodegeneration
c-Jun N-terminal kinase 3 (JNK3) is primarily expressed in the brain and has been identified as a promising target for treating neurodegenerative diseases. [6]Optimization of 3-amino-pyrazole derivatives has led to the development of highly potent and isoform-selective JNK3 inhibitors with good brain penetration and favorable pharmacokinetic properties. [6]The crystal structure of one such inhibitor in complex with JNK3 confirmed its binding mode and guided further design efforts. [6]
| Compound Class | Target Kinase(s) | Therapeutic Area | Key Result | Reference |
|---|---|---|---|---|
| N-(1H-pyrazol-3-yl)pyrimidin-4-amine | CDK16 | Cancer | Selective inhibitor (EC50 = 33 nM) causing G2/M arrest. | [3] |
| 1H-pyrazole-3-carboxamide | FLT3, CDK2, CDK4 | Acute Myeloid Leukemia (AML) | Dual inhibitor with nanomolar potency against FLT3 and AML cells. | [4] |
| Aminopyrazole Derivatives | JNK3 | Neurodegeneration | Highly selective inhibitors with good brain penetration. | [6]|
Methodology: Evaluating Inhibitor Binding and Potency
A critical component of the drug discovery cascade is the robust evaluation of compound performance. A variety of biophysical and biochemical assays are employed to quantify inhibitor binding and enzymatic inhibition.
Protocol: Differential Scanning Fluorimetry (DSF) for Target Engagement
DSF, or Thermal Shift Assay, is a rapid and sensitive method to screen for ligand binding. [3]The principle is that the binding of a ligand (the inhibitor) typically stabilizes the target protein, leading to an increase in its melting temperature (Tm). The change in melting temperature (ΔTm) is a direct indicator of binding affinity. [3]
Caption: Step-by-step workflow for a Differential Scanning Fluorimetry (DSF) assay.
Step-by-Step Methodology:
-
Preparation: In a 96- or 384-well PCR plate, add the purified kinase protein and a fluorescent dye (e.g., SYPRO Orange) in an appropriate assay buffer.
-
Compound Addition: Add the 3-amino-pyrazole test compounds to the wells at a fixed concentration (e.g., 10 µM). Include a DMSO-only well as a negative control.
-
Sealing and Incubation: Seal the plate and briefly centrifuge to mix the components. Incubate at room temperature for 15 minutes to allow for binding equilibration.
-
Thermal Denaturation: Place the plate in a real-time PCR instrument. Run a melt curve program, gradually increasing the temperature from 25 °C to 95 °C.
-
Fluorescence Reading: The instrument measures the fluorescence intensity at each temperature increment. As the protein unfolds, the dye binds to exposed hydrophobic regions and fluoresces.
-
Data Analysis: Plot fluorescence versus temperature. The midpoint of the transition in the sigmoidal curve represents the melting temperature (Tm).
-
Determine ΔTm: Calculate the shift in melting temperature (ΔTm) by subtracting the Tm of the DMSO control from the Tm of the compound-treated sample. A significant positive ΔTm confirms target engagement.
Conclusion and Future Outlook
The 3-amino-pyrazole scaffold has unequivocally established its value in medicinal chemistry as a robust and versatile starting point for the design of potent kinase inhibitors. Its inherent ability to form key hydrogen bonds with the kinase hinge region provides a strong foundation for achieving high-affinity binding. Through modular synthesis and systematic SAR studies, this core has been successfully elaborated to yield inhibitors with high selectivity and efficacy against diverse kinase targets implicated in cancer and neurodegeneration.
The future of 3-amino-pyrazole based inhibitors remains bright. Ongoing efforts are focused on:
-
Targeting the Underexplored Kinome: As demonstrated with CDK16, this scaffold is a powerful tool for developing chemical probes to illuminate the function of understudied "dark" kinases.
-
Overcoming Resistance: Designing next-generation inhibitors that are active against clinically relevant resistance mutations.
-
Developing Multi-Targeted Agents: Rationally designing inhibitors that modulate multiple nodes in a disease pathway, such as the dual FLT3/CDK inhibitors, to achieve synergistic therapeutic effects and combat resistance.
As our understanding of kinase biology deepens, the 3-amino-pyrazole framework will undoubtedly continue to be a cornerstone of innovative drug design, leading to the development of next-generation therapeutics for a wide range of human diseases.
References
-
Schmidt, N., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Pharmaceuticals, 15(11), 1335. [Link]
-
Ilies, M., et al. (2023). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Molecules, 28(24), 8035. [Link]
-
Li, Y., et al. (2019). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). International Journal of Molecular Sciences, 20(22), 5739. [Link]
-
Arbiser, J. L., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Pharmaceuticals, 16(5), 648. [Link]
-
El-Gamal, M. I., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(8), 2299. [Link]
-
El-Gamal, M. I., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(8), 2299. [Link]
-
An, F., et al. (2014). Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives. Journal of Medicinal Chemistry, 57(15), 6542-6557. [Link]
Sources
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
The Pyrazole Scaffold: A Privileged Motif in Kinase Inhibition - A Technical Guide
For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of kinase inhibition is paramount to designing next-generation therapeutics. Among the myriad of scaffolds utilized in kinase inhibitor design, the pyrazole ring has emerged as a "privileged" structure, demonstrating remarkable versatility and efficacy.[1][2][3] This guide provides an in-depth technical exploration of the mechanism of action for pyrazole-containing kinase inhibitors, grounded in structural biology, signaling pathways, and robust experimental validation.
The Pyrazole Core: An Anchor in the ATP-Binding Pocket
The prevalence of the pyrazole motif in clinically approved and investigational kinase inhibitors is no coincidence.[4] Its five-membered aromatic ring, with two adjacent nitrogen atoms, possesses a unique combination of properties that make it an ideal anchor for the ATP-binding site of kinases.
The Hinge-Binding Paradigm: A Network of Critical Interactions
The ATP-binding site of a kinase is a narrow, hydrophobic pocket situated between the N- and C-terminal lobes of the catalytic domain.[5] A flexible "hinge" region connects these two lobes and provides crucial hydrogen bond donors and acceptors for the adenine ring of ATP.[5][6] Pyrazole-containing inhibitors masterfully mimic these interactions.
The nitrogen atoms of the pyrazole ring are perfectly positioned to form a bidentate hydrogen bond interaction with the backbone amide and carbonyl groups of the hinge residues.[1][7][8][9] This high-affinity interaction effectively anchors the inhibitor in the active site, preventing the binding of ATP and subsequent phosphorylation of substrate proteins.
For example, in the crystal structure of anaplastic lymphoma kinase (ALK) in complex with a pyrazole-containing inhibitor, the pyrazole ring forms key hydrogen bonds with the backbone of Glu1197 and Met1199 in the hinge region.[1] Similarly, docking studies of pyrazole derivatives in the active site of cyclin-dependent kinase 1 (CDK1) revealed interactions with the hinge residues Asp86 and Leu135.[1]
Beyond hydrogen bonding, the pyrazole ring and its substituents engage in extensive van der Waals and hydrophobic interactions with residues in the hydrophobic pocket under the P-loop and the solvent-exposed region.[1][7][9][10] The strategic placement of various chemical moieties on the pyrazole core allows for the fine-tuning of potency and selectivity against specific kinases.
Modulating Kinase Conformation: Type I and Type II Inhibition
The conformational state of a kinase is critical to its activity. The activation loop, a key regulatory element, can adopt an "active" (DFG-in) or "inactive" (DFG-out) conformation. Pyrazole-containing inhibitors have been successfully designed to target both states.
-
Type I Inhibitors: These inhibitors bind to the active, DFG-in conformation of the kinase. They are classic ATP-competitive inhibitors that directly compete with ATP for the active site. Many pyrazole-based inhibitors, such as those targeting Aurora kinases, fall into this category.[1]
-
Type II Inhibitors: These inhibitors bind to and stabilize the inactive, DFG-out conformation. By locking the kinase in an inactive state, they prevent its activation. This mode of inhibition can offer greater selectivity, as the DFG-out conformation is often more distinct between different kinases.
The ability to design inhibitors that target specific conformational states underscores the versatility of the pyrazole scaffold in achieving both potent and selective kinase inhibition.
Case Studies: Pyrazole Inhibitors in Action
Several FDA-approved drugs highlight the clinical success of pyrazole-containing kinase inhibitors.
Ruxolitinib: Taming the JAK-STAT Pathway
Ruxolitinib is a potent and selective inhibitor of Janus kinases (JAKs), particularly JAK1 and JAK2.[11] Dysregulation of the JAK-STAT signaling pathway is a hallmark of myeloproliferative neoplasms.[11] Ruxolitinib competitively inhibits the ATP-binding site of JAK1 and JAK2, thereby blocking the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[11][12] This disruption of cytokine and growth factor signaling leads to a reduction in pro-inflammatory cytokines and aberrant cell proliferation.[12][13]
Below is a diagram illustrating the mechanism of Ruxolitinib in the JAK-STAT pathway.
Caption: Sunitinib inhibits VEGFR, blocking multiple downstream pro-angiogenic signaling pathways.
Celecoxib: A COX-2 Inhibitor with Kinase-Modulating Activity
Interestingly, the well-known selective COX-2 inhibitor, celecoxib, which features a pyrazole core, has demonstrated anticancer activities independent of its COX-2 inhibitory function. [14]Studies have shown that celecoxib can inhibit the proliferation of cancer cells by modulating the activity of various kinases, including Akt and mitogen-activated protein kinases (MAPKs) like ERK and p38. [14][15]This highlights the potential for pyrazole-containing compounds to exhibit polypharmacology, a desirable trait in certain therapeutic contexts.
Experimental Validation: A Guide to Characterizing Pyrazole Kinase Inhibitors
The characterization of pyrazole-containing kinase inhibitors requires a multi-faceted experimental approach to establish their potency, selectivity, and mechanism of action.
Biochemical Assays: Quantifying Inhibitor Potency
The initial assessment of a novel inhibitor's potency is typically performed using in vitro biochemical assays.
Table 1: Overview of Common Biochemical Assays
| Assay Type | Principle | Key Parameters Measured |
| Radiometric Assay | Measures the incorporation of radiolabeled phosphate (from ³²P-ATP or ³³P-ATP) into a substrate. | IC₅₀, Kᵢ |
| ADP-Glo™ Kinase Assay | A luminescent assay that quantifies the amount of ADP produced in a kinase reaction. | IC₅₀, Kᵢ |
| Differential Scanning Fluorimetry (DSF) | Measures the change in the thermal denaturation temperature of a kinase upon inhibitor binding. | ΔTₘ |
-
Reagent Preparation: Prepare kinase, substrate, and inhibitor solutions in the appropriate kinase buffer.
-
Kinase Reaction: In a 384-well plate, add the kinase, substrate, and varying concentrations of the pyrazole inhibitor. Initiate the reaction by adding ATP. Incubate at room temperature for the desired time (e.g., 60 minutes).
-
ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces light. Incubate for 30 minutes.
-
Luminescence Measurement: Read the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus, the kinase activity.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Cell-Based Assays: Assessing Cellular Efficacy and Target Engagement
Moving from a cell-free system to a cellular context is a critical step in inhibitor validation.
The NanoBRET™ Target Engagement Assay is a powerful method to quantify inhibitor binding to its target kinase in living cells. [8] Workflow for NanoBRET™ Target Engagement Assay
Caption: A streamlined workflow for the NanoBRET™ Target Engagement Assay.
Western blotting is a fundamental technique to assess the effect of an inhibitor on the phosphorylation state of downstream signaling proteins. [16][17] Step-by-Step Protocol: Western Blot for Phospho-STAT1
-
Cell Lysis: Treat cells with the pyrazole inhibitor (e.g., Ruxolitinib) followed by cytokine stimulation. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated STAT1 (p-STAT1) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager.
-
Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total STAT1.
The MTT assay is a colorimetric assay used to assess the impact of an inhibitor on cell viability and proliferation. [13][18][19][20][21] Step-by-Step Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the pyrazole inhibitor for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C. [13]4. Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals. [19]5. Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value of the inhibitor.
Conclusion: The Enduring Legacy of the Pyrazole Scaffold
The pyrazole scaffold continues to be a cornerstone in the design of potent and selective kinase inhibitors. Its ability to form critical hydrogen bonds with the kinase hinge region, coupled with the vast potential for chemical modification, ensures its continued relevance in the pursuit of novel therapeutics for a wide range of diseases, from cancer to inflammatory disorders. [7][8][10][22]A thorough understanding of its mechanism of action, supported by rigorous experimental validation, is essential for the successful development of the next generation of pyrazole-containing drugs.
References
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2022). Molecules. [Link]
-
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2022). International Journal of Molecular Sciences. [Link]
-
Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. (2021). ACS Omega. [Link]
-
Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. (2014). Bioinformation. [Link]
-
Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. (2023). Molecules. [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). RSC Medicinal Chemistry. [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). Molecules. [Link]
-
Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (2023). Drug Metabolism and Personalized Therapy. [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). Molecules. [Link]
-
Ruxolitinib. (2023). StatPearls. [Link]
-
Celecoxib inhibits cell proliferation through the activation of ERK and p38 MAPK in head and neck squamous cell carcinoma cell lines. (2010). Cancer Letters. [Link]
-
MTT cell viability assay. (2016). Bio-protocol. [Link]
-
Selective COX-2 inhibitor celecoxib combined with EGFR-TKI ZD1839 on non-small cell lung cancer cell lines: in vitro toxicity and mechanism study. (2008). Cancer Letters. [Link]
-
Effect of ruxolitinib on JAK/STAT signaling pathway-related genes and inhibition of interferon (IFN)-γ-Induced STAT1 activation by ruxolitinib. (2021). ResearchGate. [Link]
-
How to analyze the western blotting data for investigation activity of the signaling pathway? (2022). ResearchGate. [Link]
-
Sunitinib. (2023). Wikipedia. [Link]
-
Ruxolitinib. (2023). Wikipedia. [Link]
-
The potential of JAK/STAT pathway inhibition by ruxolitinib in the treatment of COVID-19. (2020). International Immunopharmacology. [Link]
-
Sunitinib targets and downstream signaling pathways, where VEGFR—Vascular Endothelial Growth Factor Receptor. (2021). ResearchGate. [Link]
-
Cell Viability Assays. (2013). Assay Guidance Manual. [Link]
-
Selective activity of ruxolitinib on the JAK2/STAT signaling pathway in HL cells. (2018). ResearchGate. [Link]
-
Antiangiogenic and anti-invasive effects of sunitinib on experimental human glioblastoma. (2009). Clinical Cancer Research. [Link]
-
Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. (2021). YouTube. [Link]
-
Knowledge Based Prediction of Ligand Binding Modes and Rational Inhibitor Design for Kinase Drug Discovery. (2008). Journal of Medicinal Chemistry. [Link]
-
The JAK-STAT pathway: from structural biology to cytokine engineering. (2023). Signal Transduction and Targeted Therapy. [Link]
-
Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. (2007). Journal of Medicinal Chemistry. [Link]
-
Sunitinib Stimulates Expression of VEGFC by Tumor Cells and Promotes Lymphangiogenesis in Clear Cell Renal Cell Carcinomas. (2015). Clinical Cancer Research. [Link]
-
Crystal structure of a pyrazole-based inhibitor (grey carbon atoms) of... (2018). ResearchGate. [Link]
-
Cell viability inhibition assay (MTT assay). (2016). Bio-protocol. [Link]
-
Mechanism of action of sunitinib in endothelial cells expressing the... (2012). ResearchGate. [Link]
Sources
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Dose-dependent activation of the Hippo pathway by Type I and Type III interferons suppresses tissue repair by human bronchial epithelial cells | PLOS Biology [journals.plos.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. C—H· · ·O hydrogen bonds in kinase-inhibitor interfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 14. ClinPGx [clinpgx.org]
- 15. rcsb.org [rcsb.org]
- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 17. youtube.com [youtube.com]
- 18. bio-protocol.org [bio-protocol.org]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. MTT assay protocol | Abcam [abcam.com]
- 21. bio-protocol.org [bio-protocol.org]
- 22. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]
The 3-Methyl-1H-pyrazol-4-amine Scaffold: A Privileged Pharmacophore in Modern Drug Discovery
A Senior Application Scientist's Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 3-methyl-1H-pyrazol-4-amine core is a quintessential example of a "privileged scaffold" in medicinal chemistry. Its unique combination of structural rigidity, hydrogen bonding capabilities, and synthetic tractability has established it as a cornerstone in the design of targeted therapeutics, particularly within oncology and inflammatory diseases. This guide provides an in-depth analysis of the scaffold's pharmacophoric features, explores its interaction with key biological targets through illustrative case studies, and furnishes detailed, field-proven protocols for its synthesis and biological evaluation. By integrating mechanistic insights with practical methodologies, this document serves as a comprehensive resource for scientists seeking to leverage this potent pharmacophore in their drug discovery programs.
The 3-Methyl-1H-Pyrazol-4-Amine Scaffold: A Molecular Deep Dive
At its core, a pharmacophore represents the specific ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. The pyrazole ring system, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has proven to be an exceptionally versatile framework.[1] The 3-methyl-1H-pyrazol-4-amine substitution pattern, in particular, offers a precise arrangement of features that are highly conducive to high-affinity binding with numerous enzyme classes.
Key Pharmacophoric Features
The power of this scaffold lies in its distinct arrangement of hydrogen bond donors and acceptors, coupled with a tunable lipophilic profile.
-
Hydrogen Bond Donor/Acceptor Dyad: The N1-H of the pyrazole ring serves as a crucial hydrogen bond donor. Simultaneously, the N2 atom acts as a hydrogen bond acceptor. This arrangement is geometrically ideal for anchoring the molecule into the hinge region of many protein kinases, a recurring binding motif for ATP-competitive inhibitors.
-
The 4-Amino Group: The exocyclic amine at the C4 position provides another potent hydrogen bond donor. Its vector and position relative to the pyrazole core are critical for forming additional interactions that enhance both potency and selectivity.
-
The 3-Methyl Group: This group is not merely a passive substituent. It serves to fill a specific hydrophobic pocket in many target proteins, contributing to binding affinity. Furthermore, its presence can influence the planarity and electronic properties of the pyrazole ring, subtly modulating the strength of the hydrogen bonds formed by the ring nitrogens.
-
Bioisosteric Potential: The pyrazole core is an effective bioisostere for other aromatic systems like benzene or phenol, offering improved physicochemical properties such as reduced lipophilicity and enhanced water solubility.[2] This is a critical consideration in drug design for optimizing pharmacokinetic profiles. Likewise, the pyrazole itself can be the subject of bioisosteric replacement with structures like triazoles or imidazoles, although this can lead to unpredictable changes in activity.[3][4]
Caption: Generalized binding mode in a kinase hinge region.
Case Studies in Drug Discovery
The versatility of the pyrazole core is evident in its application across multiple target classes.
VEGFR-2 Inhibitors for Anti-Angiogenesis
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key regulator of angiogenesis, the formation of new blood vessels, which is critical for tumor growth. [5]Inhibition of VEGFR-2 is a major strategy in cancer therapy. [6]Numerous potent VEGFR-2 inhibitors incorporate the pyrazole scaffold. [1]The core often engages in the canonical hinge-binding interactions, while larger substituents are used to occupy an adjacent hydrophobic pocket, enhancing potency and selectivity. [1]
p38 MAP Kinase Inhibitors for Inflammation
The p38 mitogen-activated protein (MAP) kinase is a key enzyme in the inflammatory response. Structure-based design has led to the development of highly potent pyrazole-based p38 inhibitors. [7][8]Crystallographic studies have confirmed that these inhibitors utilize the pyrazole N1-H and N2 atoms to bind to the kinase hinge, with additional substituents designed to interact with specific residues like Asp112 to improve activity. [7][8]
| Target Class | Example Target | Key Interaction Principle | Therapeutic Area | Reference |
|---|---|---|---|---|
| Tyrosine Kinases | VEGFR-2 | ATP-competitive hinge binding | Oncology | [1] |
| Ser/Thr Kinases | CDK2 | ATP-competitive hinge binding | Oncology | [9][10] |
| Ser/Thr Kinases | p38 MAP Kinase | ATP-competitive hinge binding | Inflammation | [7]|
Synthetic Strategies & Methodologies
A significant advantage of the pyrazole scaffold is its accessible synthesis. While numerous routes exist, a common and reliable method for producing 4-amino-3-methylpyrazole derivatives involves the cyclization of a β-ketonitrile precursor with hydrazine.
Protocol: Synthesis of a 4-Amino-3-Methyl-1-Aryl-1H-Pyrazole Derivative
This protocol describes a representative synthesis adapted from established literature procedures. It is a self-validating system where product identity is confirmed by standard analytical techniques.
Objective: To synthesize a model 3-methyl-1-phenyl-1H-pyrazol-4-amine derivative.
Materials:
-
Ethyl 2-cyano-3-oxobutanoate
-
Phenylhydrazine
-
Ethanol (absolute)
-
Glacial Acetic Acid
-
Sodium Borohydride (NaBH₄)
-
Tetrahydrofuran (THF)
-
Standard glassware for reflux and workup
-
TLC plates (silica gel 60 F₂₅₄)
-
NMR spectrometer, Mass spectrometer
Methodology:
Step 1: Cyclization to form Pyrazole Core
-
To a solution of ethyl 2-cyano-3-oxobutanoate (1.0 eq) in absolute ethanol (5 mL/mmol), add phenylhydrazine (1.05 eq).
-
Add a catalytic amount of glacial acetic acid (3-4 drops).
-
Reflux the reaction mixture for 4-6 hours, monitoring for the disappearance of starting materials by TLC. [11] * Causality: The acidic catalyst protonates the carbonyl, activating it for nucleophilic attack by the hydrazine. The subsequent intramolecular cyclization and dehydration is a classic Knorr-type pyrazole synthesis.
-
Cool the mixture to room temperature. The product, 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate, often precipitates.
-
Filter the solid, wash with cold ethanol, and dry under vacuum.
-
Self-Validation: Characterize the intermediate by ¹H NMR and Mass Spectrometry to confirm the correct mass and structure before proceeding.
-
Step 2: Reduction of Carboxylate to Amine (via Curtius or Hofmann Rearrangement - Simplified Reduction shown) Note: A direct reduction is not feasible. A more common route involves conversion to an amide, then Hofmann rearrangement, or conversion to an acyl azide for Curtius rearrangement. For illustrative purposes, a conceptual reduction pathway is simplified. A more practical route involves starting with malononitrile. Alternative Route (More Direct):
-
A more direct and common synthesis involves the reaction of (1-ethoxyethylidene)malononitrile with phenylhydrazine.
-
Reflux (1-ethoxyethylidene)malononitrile (1.0 eq) and phenylhydrazine (1.0 eq) in ethanol for 2-4 hours.
-
The reaction proceeds via addition-elimination followed by intramolecular cyclization to directly yield 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile.
-
The nitrile can then be reduced or hydrolyzed and subjected to rearrangement to furnish the desired 4-amino pyrazole.
In Vitro Evaluation Protocols
Once synthesized, novel compounds must be evaluated for biological activity and metabolic stability.
Protocol: In Vitro Kinase Inhibition Assay (Radiometric [³²P] Format)
This protocol provides a robust, gold-standard method for quantifying kinase inhibition. [12] Objective: To determine the IC₅₀ value of a test compound against a target kinase.
Materials:
-
Recombinant kinase enzyme (e.g., CDK2/Cyclin A)
-
Kinase-specific substrate peptide (e.g., Histone H1)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.0, 10 mM MgCl₂, 100 µM EDTA) [12]* [γ-³²P]-ATP
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
5x SDS loading buffer
-
SDS-PAGE gels, electrophoresis and autoradiography equipment
-
Scintillation counter
Methodology:
-
Compound Preparation: Prepare serial dilutions of the test compound in kinase buffer. The final DMSO concentration should be kept constant (e.g., <1%).
-
Reaction Setup: In a microcentrifuge tube, combine:
-
Initiation: Start the reaction by adding [γ-³²P]-ATP solution. The final ATP concentration should ideally be at or below its Kₘ for the enzyme.
-
Incubation: Incubate at 30°C for a predetermined time (e.g., 30 minutes) within the linear range of the reaction.
-
Termination: Stop the reaction by adding 5x SDS loading buffer and boiling at 95°C for 5 minutes. [12]6. Analysis:
-
Separate the reaction mixture by SDS-PAGE.
-
Visualize the phosphorylated substrate band by autoradiography.
-
Excise the substrate band and quantify the incorporated radioactivity using a scintillation counter.
-
-
Data Interpretation & Self-Validation:
-
Controls: Include a "no enzyme" control (background), a "no inhibitor" control (100% activity), and a positive control inhibitor.
-
Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control.
-
Plot percent inhibition versus log[inhibitor] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Caption: Workflow for a radiometric kinase inhibition assay.
Protocol: Liver Microsomal Stability Assay
This assay is a critical early ADME screen to assess a compound's susceptibility to Phase I metabolism. [13][14] Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) of a test compound.
Materials:
-
Pooled human liver microsomes (HLM)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (or NADPH stock solution) [13]* Test compound (1 µM final concentration)
-
Control compounds (e.g., Verapamil for high clearance, Diazepam for low clearance) [15]* Acetonitrile with an internal standard (IS) for quenching
-
LC-MS/MS system
Methodology:
-
Preparation: Prepare a master mix containing phosphate buffer and liver microsomes (e.g., 0.5 mg/mL). [15]Aliquot into tubes for each time point.
-
Pre-incubation: Add the test compound to the microsome-containing tubes and pre-incubate at 37°C for 5 minutes to equilibrate. [16]3. Initiation: Start the reaction by adding the NADPH solution. A parallel incubation without NADPH serves as a negative control for non-enzymatic degradation. [13]4. Time Course Sampling: At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and terminate the reaction by adding it to a tube containing cold acetonitrile with the internal standard. [14][15]5. Sample Processing: Vortex the quenched samples and centrifuge to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to an analysis plate and quantify the remaining parent compound using a validated LC-MS/MS method.
-
Data Interpretation & Self-Validation:
-
Controls: The high and low clearance controls must perform within expected ranges. The -NADPH control should show minimal compound loss.
-
Calculate the percentage of compound remaining at each time point relative to the 0-minute time point.
-
Plot the natural log of the percent remaining versus time. The slope of the linear regression (k) is the elimination rate constant.
-
Calculate the half-life: t₁/₂ = 0.693 / k.
-
Calculate intrinsic clearance (Clᵢₙₜ).
-
Conclusion and Future Directions
The 3-methyl-1H-pyrazol-4-amine scaffold is a testament to the power of privileged structures in drug discovery. Its inherent pharmacophoric features make it an ideal starting point for developing inhibitors against a wide range of targets, most notably protein kinases. The continued exploration of this scaffold, through novel synthetic methodologies and the application of bioisosteric replacement strategies, will undoubtedly lead to the development of next-generation therapeutics. [2]As our understanding of the structural biology of new targets deepens, the versatility and proven track record of this pyrazole core ensure it will remain a highly valuable tool in the medicinal chemist's arsenal for years to come.
References
-
Al-Ostoot, F. H., Al-Tamimi, A.-M. M., Al-Ghorbani, M., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. National Institutes of Health. Available at: [Link]
-
Bischof, J., Medda, F., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central. Available at: [Link]
-
Deng, H., Murugesan, S., et al. (2005). Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis, Biological Properties, and Molecular Modeling Investigations of Thiazoles, Triazoles, and Imidazoles as Potent and Selective CB1 Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry. Available at: [Link]
-
Engle, D. B., Holson, E. B., et al. (2007). Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. PubMed. Available at: [Link]
-
Evotec (n.d.). Microsomal Stability. Cyprotex ADME-Tox Solutions. Available at: [Link]
-
Fouad, M. A., et al. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Publishing. Available at: [Link]
-
protocols.io (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Available at: [Link]
-
Wanode, D. M., et al. (2025). Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach. Journal of Applied Pharmaceutical Science. Available at: [Link]
-
Shetty, P., et al. (2012). Synthesis and Biological Activity of 3-(4-Substituted Phenyl)-1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry. Available at: [Link]
-
Wang, Y., et al. (2021). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. PubMed Central. Available at: [Link]
-
BioDuro (n.d.). ADME Microsomal Stability Assay. Available at: [Link]
-
El-Gamal, M. I., et al. (2022). Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. PubMed. Available at: [Link]
-
El-Sayed, N. N. E., et al. (2022). Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity. PubMed. Available at: [Link]
-
Kamal, A., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. Available at: [Link]
-
Merck Millipore (n.d.). Metabolic Stability Assays. Available at: [Link]
-
Metwally, K. A., et al. (2022). Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]t[7][12][17]riazolo[1,5-c]pyrimidine scaffold with apoptotic activity. Taylor & Francis Online. Available at: [Link]
-
Muth, D., et al. (2010). Bioisosteric replacement of the pyrazole 5-aryl moiety of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A). A novel series of alkynylthiophenes as potent and selective cannabinoid-1 receptor antagonists. ResearchGate. Available at: [Link]
-
Pop, M. S., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry. Available at: [Link]
-
protocols.io (2023). In vitro kinase assay. Available at: [Link]
-
Wang, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. Available at: [Link]
-
Badhe, K., Dabholkar, V., & Kurade, S. (2023). Synthesis, Characterization, In Silico ADME Profiling, MD Simulations and Unveiling Antibacterial Activities of Novel (E)-5-Amino-3-Styryl-1H-Pyrazole-4-Carbonitrile Derivatives: A Tandem Michael Addition Approach. Mapana Journal of Sciences. Available at: [Link]
-
BMG LABTECH (2020). Kinase assays. Available at: [Link]
-
Graham, T. H., et al. (2014). Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors. ScienceDirect. Available at: [Link]
-
Hassan, A. S., et al. (2015). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences. Available at: [Link]
-
Jha, A., et al. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Future Medicinal Chemistry. Available at: [Link]
-
ResearchGate (2025). Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. Available at: [Link]
-
ResearchGate (2026). Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach. Available at: [Link]
-
Reaction Biology (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]
-
da Cruz, M. S. C., et al. (2025). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. PubMed Central. Available at: [Link]
Sources
- 1. japsonline.com [japsonline.com]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 7. Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. rjpbcs.com [rjpbcs.com]
- 12. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 14. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 17. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
Whitepaper: The Aminopyrazole Core in Modern Medicinal Chemistry
A Technical Guide for Drug Discovery Professionals
Abstract
The aminopyrazole scaffold has emerged as a quintessential "privileged structure" in medicinal chemistry, demonstrating remarkable versatility and therapeutic potential across a spectrum of diseases.[1][2] This five-membered heterocyclic motif, characterized by two adjacent nitrogen atoms and an amino substituent, serves as a foundational core for numerous clinically successful and investigational drugs.[1][3][4][5] Its unique physicochemical properties, including its ability to engage in critical hydrogen bonding interactions and its synthetic tractability, have cemented its role as a go-to framework for designing potent and selective modulators of various biological targets, most notably protein kinases.[6] This guide provides an in-depth analysis of the aminopyrazole core, delving into its fundamental chemical characteristics, prevalent synthetic strategies, and diverse therapeutic applications. Through detailed case studies of key aminopyrazole-based drugs, we explore the structure-activity relationships (SAR) that govern their efficacy and the mechanistic principles underlying their biological activity. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering field-proven insights into leveraging this powerful scaffold for the discovery of next-generation therapeutics.
Introduction: The Aminopyrazole Scaffold - A Privileged Motif in Drug Discovery
The pyrazole ring system is a cornerstone of heterocyclic chemistry, but it is the introduction of an amino group that elevates it to a privileged status in drug design.[1][7][8] This functionalization imparts a unique combination of electronic and steric properties that are highly conducive to forming specific, high-affinity interactions with biological macromolecules.
Chemical Properties and Tautomerism
The pyrazole ring is an aromatic heterocycle containing a "pyrrole-like" nitrogen (N1) and a "pyridine-like" nitrogen (N2).[1] This arrangement allows the pyrazole to act as both a hydrogen bond donor (at N1-H) and acceptor (at N2), a critical feature for receptor binding.[1][9] Furthermore, the system is subject to prototropic tautomerism, which can influence its interaction with biological targets and its physicochemical properties.[1][10]
The Significance of the Amino Substituent: A Key Pharmacophoric Element
The amino group is a potent hydrogen bond donor and can also serve as a key anchoring point or a vector for further chemical modification. Its position on the pyrazole ring is a critical determinant of the molecule's overall shape, electronic distribution, and, consequently, its biological activity. This has led to the distinct classification of aminopyrazoles based on the location of the amino moiety.
Classification: 3-Aminopyrazoles, 4-Aminopyrazoles, and 5-Aminopyrazoles
The regiochemistry of the amino group defines three primary classes of aminopyrazoles, each with a distinct profile of applications in medicinal chemistry.[1][7][8]
-
3-Aminopyrazoles (3-APs): Have been successfully developed as inhibitors of kinases such as GSK-3β and MK2, playing roles in neurological and inflammatory disorders.[1][11][12]
-
4-Aminopyrazoles (4-APs): This chemotype is present in several potent cyclin-dependent kinase (CDK) inhibitors that have entered clinical trials, such as AT7519.[1][13]
-
5-Aminopyrazoles (5-APs): Represent a highly versatile and widely reported class, utilized as kinase inhibitors (p38, BTK), anticancer, antibacterial, and anti-inflammatory agents.[1]
Caption: The three primary constitutional isomers of aminopyrazole.
Synthetic Strategies for Aminopyrazole Core Construction
The synthetic accessibility of the aminopyrazole core is a primary reason for its widespread use. Methodologies range from classical condensation reactions to modern, highly functionalized approaches that enable the creation of diverse chemical libraries for high-throughput screening.
Foundational Synthetic Protocols
A common and robust method for synthesizing the aminopyrazole ring involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its synthetic equivalent, such as a β-ketonitrile. For instance, the reaction of hydrazine hydrate with various β-ketonitriles is a direct route to 3- or 5-aminopyrazole derivatives, depending on the substituents.
Example Reaction:
-
Reactants: Ethyl cyanoacetate-derived hydrazone and hydrazine hydrate.
-
Conditions: Refluxing in ethanol.
-
Product: 3-Aminopyrazole core structure.
Workflow for Library Synthesis
In a drug discovery context, generating a library of analogs is essential for exploring SAR. A divergent synthetic approach is often employed, starting from a common intermediate that can be elaborated with various building blocks.
Caption: The aminopyrazole core forming key hydrogen bonds with the kinase hinge region.
Case Study: Cyclin-Dependent Kinase (CDK) Inhibitors
Uncontrolled cell proliferation is a defining feature of cancer, and CDKs are the engine of the cell cycle. [6]Aminopyrazole-based compounds like AT7519 have been developed as potent inhibitors of several CDKs. [1]SAR studies on a library of aminopyrazole analogs for CDK2/5 inhibition revealed that specific hydrophobic substituents are crucial for occupying pockets adjacent to the ATP-binding site, thereby enhancing potency and selectivity. [6]
Case Study: AXL Kinase Inhibitors
The receptor tyrosine kinase AXL is a promising anticancer target due to its role in tumor growth, metastasis, and drug resistance. Recently, a series of 3-aminopyrazole derivatives were designed as highly potent and selective AXL inhibitors. Optimization led to compound 6li , which exhibited a Kd of 0.26 nM and an IC50 of 1.6 nM against AXL kinase. This compound demonstrated favorable pharmacokinetic properties and significant antitumor efficacy in a xenograft mouse model, highlighting its potential as a lead for further development.
| Compound | R1 Group | R2 Group | AXL IC50 (nM) |
| 6a | Phenyl | 4-Morpholinophenyl | 10.3 |
| 6j | Phenyl | 4-(4-Methylpiperazin-1-yl)phenyl | 2.6 |
| 6li | 2-Fluorophenyl | 4-(4-Methylpiperazin-1-yl)phenyl | 1.6 |
Table 1: Example SAR data for 3-aminopyrazole AXL inhibitors, demonstrating the impact of substitutions on potency.
Diverse Therapeutic Landscape Beyond Kinase Inhibition
While kinase inhibition is a major application, the aminopyrazole scaffold's utility extends to a wide array of other therapeutic areas.
-
Anti-inflammatory Agents: Aminopyrazoles have been designed to inhibit key players in the inflammatory cascade, such as p38 MAPK and MK2, which regulate the production of inflammatory cytokines like TNFα. [1]* Antimicrobial Agents: Derivatives have shown promising activity against both bacterial and viral targets. [1]For example, 3-aminopyrazoles bearing a thiourea moiety showed sub-micromolar activity against methicillin-resistant Staphylococcus aureus (MRSA). [1]Other pyrazole derivatives like Sulfaphenazole are clinically used bacteriostatic agents. [3]* Antioxidant Agents: Certain 4-aminopyrazole derivatives have demonstrated significant antioxidant activity, suggesting potential applications in diseases related to oxidative stress. [1]
Experimental Protocols: A Practical Guide
To provide a practical context, the following are generalized protocols representative of the synthesis and evaluation of aminopyrazole compounds.
General Protocol for Synthesis of a 4-Aminopyrazole Derivative
Causality: This protocol outlines a common sequence for creating a functionalized aminopyrazole. The initial condensation forms the core, while the subsequent acylation allows for the introduction of diverse side chains to probe SAR.
-
Synthesis of the Core: To a solution of an appropriate β-ketonitrile (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq).
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product via column chromatography or recrystallization to yield the aminopyrazole core.
-
Acylation: Dissolve the aminopyrazole (1.0 eq) in a suitable aprotic solvent (e.g., DCM) with a non-nucleophilic base like triethylamine (1.5 eq).
-
Cool the mixture to 0 °C and add the desired acid chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Perform an aqueous workup, dry the organic layer, and concentrate.
-
Purify the final compound by column chromatography.
-
Validation: Confirm the structure and purity of the final product using 1H-NMR, 13C-NMR, and LC-MS analysis.
Protocol for an In Vitro Kinase Inhibition Assay
Causality: This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of a target kinase. The decrease in phosphorylation of the substrate is proportional to the inhibitory potency of the compound.
-
Reagents: Target kinase, appropriate peptide substrate, ATP, and test compound (aminopyrazole derivative).
-
Prepare a series of dilutions of the test compound in DMSO.
-
In a 96-well plate, add the kinase, the peptide substrate, and the test compound dilution to the reaction buffer.
-
Initiate the kinase reaction by adding a solution of ATP (at or near its Km concentration).
-
Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).
-
Terminate the reaction by adding a stop solution (e.g., EDTA).
-
Quantify the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
-
Data Analysis: Plot the percentage of kinase activity versus the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value.
Conclusion and Future Perspectives
The aminopyrazole scaffold is a testament to the power of privileged structures in medicinal chemistry. Its synthetic accessibility, coupled with its remarkable ability to engage a diverse range of biological targets, ensures its continued relevance in drug discovery. [1][2]From potent and selective kinase inhibitors in oncology to novel anti-infective and anti-inflammatory agents, the applications of aminopyrazoles are vast and continually expanding. [1][7] Future research will likely focus on several key areas:
-
Targeting Resistance: Designing novel aminopyrazoles that can overcome acquired resistance mutations in targets like kinases.
-
Expanding Chemical Space: Exploring new synthetic methodologies to access novel, more complex aminopyrazole derivatives.
-
New Therapeutic Areas: Applying the scaffold to emerging drug targets in areas such as metabolic and neurodegenerative diseases.
The foundational principles and case studies outlined in this guide underscore the aminopyrazole core's robust and adaptable nature. For drug discovery teams, it remains an invaluable starting point for the development of innovative and impactful medicines.
References
-
Lusardi, M., Spallarossa, A., & Brullo, C. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences, 24(9), 7834. [Link]
-
Ilies, M. A., et al. (2024). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Molecules, 29(5), 1127. [Link]
-
Lusardi, M., Spallarossa, A., & Brullo, C. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. ResearchGate. [Link]
-
El-Sayed, N. F., et al. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Pharmaceuticals, 17(1), 127. [Link]
-
Kizhake, S., et al. (2021). Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy. Bioorganic & Medicinal Chemistry Letters, 31, 127705. [Link]
-
Kumar, D., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals, 15(7), 882. [Link]
-
Lusardi, M., Spallarossa, A., & Brullo, C. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Open Ukrainian Citation Index. [Link]
-
Li, Y., et al. (2022). Discovery of 3-Aminopyrazole Derivatives as New Potent and Orally Bioavailable AXL Inhibitors. Journal of Medicinal Chemistry, 65(23), 15793–15811. [Link]
-
Li, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(10), 1177-1198. [Link]
-
Lusardi, M., Spallarossa, A., & Brullo, C. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. PubMed. [Link]
-
Zhang, J., et al. (2020). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. ACS Medicinal Chemistry Letters, 11(10), 1957–1964. [Link]
-
El-Gaby, M. S. A., et al. (2000). Studies on aminopyrazoles: antibacterial activity of some novel pyrazolo[1,5-a]pyrimidines and their corresponding anilino and hydrazino derivatives. Il Farmaco, 55(11-12), 738-745. [Link]
-
Schenone, S., et al. (2021). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Molecules, 26(11), 3169. [Link]
-
Choi, R., et al. (2019). Pharmacokinetics and In Vivo Efficacy of Pyrazolopyrimidine, Pyrrolopyrimidine, and 5-Aminopyrazole-4-Carboxamide Bumped Kinase Inhibitors against Toxoplasmosis. The Journal of Infectious Diseases, 219(9), 1434-1442. [Link]
-
Agoston, S., et al. (1982). Pharmacokinetics and pharmacodynamics of 4-aminopyridine in anesthetized dogs. Journal of Clinical Pharmacology, 22(9), 421-428. [Link]
Sources
- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Amino-Pyrazoles in Medicinal Chemistry: A Review [ouci.dntb.gov.ua]
- 9. Pharmacokinetics and In Vivo Efficacy of Pyrazolopyrimidine, Pyrrolopyrimidine, and 5-Aminopyrazole-4-Carboxamide Bumped Kinase Inhibitors against Toxoplasmosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Studies on aminopyrazoles: antibacterial activity of some novel pyrazol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Amino-Pyrazoles in Medicinal Chemistry: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 3-methyl-1H-pyrazol-4-amine hydrochloride: A Detailed Guide for Researchers
Introduction: The Significance of 3-methyl-1H-pyrazol-4-amine hydrochloride in Modern Drug Discovery
This compound is a pivotal building block in the landscape of medicinal chemistry and drug development. As a substituted aminopyrazole, this compound serves as a versatile scaffold for the synthesis of a diverse array of bioactive molecules. Pyrazole derivatives are integral components of numerous FDA-approved drugs, valued for their ability to interact with a wide range of biological targets.[1] The presence of the amine functionality at the 4-position provides a crucial handle for further chemical modifications, enabling the construction of complex molecular architectures with therapeutic potential. This application note provides a comprehensive guide to the synthesis of this compound, offering detailed protocols, mechanistic insights, and practical guidance for researchers in the field.
Strategic Overview of the Synthesis
The synthesis of this compound is most effectively approached via a two-step sequence starting from the readily available 3-methylpyrazole. This strategy involves an initial electrophilic nitration to introduce a nitro group at the 4-position of the pyrazole ring, followed by the reduction of this nitro intermediate to the corresponding amine. The final step is the formation of the hydrochloride salt to improve the compound's stability and handling properties.
This guide will detail two well-established and reliable methods for the reduction of the nitro intermediate: a classic chemical reduction using tin(II) chloride and a catalytic hydrogenation approach. The choice between these methods will depend on the available laboratory infrastructure and the desired scale of the synthesis.
Caption: Overall workflow for the synthesis of this compound.
Part 1: Synthesis of the Key Intermediate: 3-Methyl-4-nitropyrazole
The initial and crucial step in this synthetic sequence is the regioselective nitration of 3-methylpyrazole. The pyrazole ring is an electron-rich aromatic system, susceptible to electrophilic substitution. The directing effects of the ring nitrogen atoms and the methyl group favor substitution at the 4-position.
Chemical Principles and Mechanistic Insights
The nitration is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.[2] The pyrazole ring then acts as a nucleophile, attacking the nitronium ion to form a sigma complex (arenium ion intermediate), which subsequently loses a proton to restore aromaticity and yield the 4-nitro product.
Experimental Protocol: Nitration of 3-Methylpyrazole
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | CAS Number | Key Properties |
| 3-Methylpyrazole | 82.10 | 1453-58-3 | Liquid, bp: 205 °C |
| Sulfuric Acid (98%) | 98.08 | 7664-93-9 | Corrosive, hygroscopic |
| Nitric Acid (70%) | 63.01 | 7697-37-2 | Corrosive, strong oxidizer |
Procedure:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice-water bath.
-
Slowly add 3-methylpyrazole to the cooled sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10 °C.
-
Prepare the nitrating mixture by carefully and slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid in a separate flask, pre-cooled to 0 °C.
-
Add the nitrating mixture dropwise to the solution of 3-methylpyrazole in sulfuric acid over a period of 30-60 minutes, maintaining the reaction temperature at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
The solid precipitate, 3-methyl-4-nitropyrazole, is collected by vacuum filtration.
-
Wash the solid with cold water until the washings are neutral to litmus paper.
-
Dry the product in a desiccator or a vacuum oven at a low temperature.
Expected Outcome:
-
Product: 3-Methyl-4-nitropyrazole[3]
-
Appearance: White to light yellow crystalline powder[3]
-
Melting Point: 132-136 °C[3]
-
CAS Number: 5334-39-4[3]
Part 2: Reduction of 3-Methyl-4-nitropyrazole to 3-Methyl-1H-pyrazol-4-amine
The reduction of the nitro group to an amine is a critical transformation. Two robust methods are presented here.
Method A: Chemical Reduction with Tin(II) Chloride
This is a classic and highly effective method for the reduction of aromatic nitro compounds.[4] The reaction proceeds in an acidic medium, typically with hydrochloric acid, and an alcohol as a co-solvent.
Tin(II) chloride (SnCl₂) acts as the reducing agent, donating electrons to the nitro group. In the presence of a proton source (HCl), the nitro group is sequentially reduced to nitroso, hydroxylamino, and finally the amino group.[5] The tin is oxidized from Sn(II) to Sn(IV) in the process.
Caption: Simplified mechanism of nitro group reduction by SnCl₂.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | CAS Number | Key Properties |
| 3-Methyl-4-nitropyrazole | 127.10 | 5334-39-4 | Solid |
| Tin(II) chloride dihydrate | 225.63 | 10025-69-1 | Solid, moisture sensitive |
| Hydrochloric Acid (conc.) | 36.46 | 7647-01-0 | Corrosive liquid |
| Ethanol | 46.07 | 64-17-5 | Flammable liquid |
| Sodium Hydroxide | 40.00 | 1310-73-2 | Corrosive solid |
Procedure:
-
To a round-bottom flask, add 3-methyl-4-nitropyrazole and ethanol.
-
Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the flask.
-
Heat the reaction mixture to reflux with stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a concentrated aqueous solution of sodium hydroxide until the pH is basic (pH > 10). A thick white precipitate of tin hydroxides will form.
-
Extract the aqueous slurry with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-methyl-1H-pyrazol-4-amine.
Method B: Catalytic Hydrogenation
Catalytic hydrogenation is a cleaner alternative to chemical reduction, with water being the only theoretical byproduct. This method requires specialized equipment for handling hydrogen gas.
In this process, molecular hydrogen (H₂) is activated on the surface of a heterogeneous catalyst, typically palladium on carbon (Pd/C) or Raney nickel.[6] The nitro compound adsorbs onto the catalyst surface and is sequentially reduced by the activated hydrogen atoms.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | CAS Number | Key Properties |
| 3-Methyl-4-nitropyrazole | 127.10 | 5334-39-4 | Solid |
| Palladium on Carbon (10%) | - | 7440-05-3 | Flammable solid |
| Ethanol or Methanol | - | - | Flammable liquid |
| Hydrogen Gas | 2.02 | 1333-74-0 | Highly flammable gas |
Procedure:
-
Place 3-methyl-4-nitropyrazole and a suitable solvent (e.g., ethanol or methanol) in a hydrogenation vessel.
-
Carefully add the 10% Pd/C catalyst to the mixture.
-
Seal the vessel and purge it with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm, but consult specific equipment guidelines) and stir the mixture vigorously at room temperature.[7]
-
Monitor the reaction by observing the uptake of hydrogen or by TLC analysis of aliquots.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: The catalyst may be pyrophoric upon exposure to air; ensure the filter cake is kept wet with solvent during filtration.
-
Concentrate the filtrate under reduced pressure to yield 3-methyl-1H-pyrazol-4-amine.
Part 3: Formation and Isolation of this compound
The final step is the conversion of the free amine to its hydrochloride salt, which is generally a more stable, crystalline solid that is easier to handle and store.
Experimental Protocol: Hydrochloride Salt Formation
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | CAS Number | Key Properties |
| 3-Methyl-1H-pyrazol-4-amine | 97.12 | 113140-10-6 | Solid/Oil |
| Hydrochloric Acid (conc. or in a solvent) | 36.46 | 7647-01-0 | Corrosive |
| Ethanol or Diethyl Ether | - | - | Flammable liquid |
Procedure:
-
Dissolve the crude 3-methyl-1H-pyrazol-4-amine in a minimal amount of a suitable solvent, such as ethanol or diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or a saturated solution of HCl in ethanol or ether) dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Continue stirring in the ice bath for another 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with a small amount of cold solvent (the one used for precipitation).
-
Dry the product under vacuum to obtain this compound.
Characterization and Safety Information
Final Product: this compound
-
Molecular Formula: C₄H₈ClN₃
-
Molecular Weight: 133.58 g/mol
Safety and Handling: 3-methyl-1H-pyrazol-4-amine is reported to cause skin and serious eye irritation, and may cause respiratory irritation.[8] It is also harmful if swallowed.[8] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
The synthetic protocols outlined in this application note provide reliable and reproducible methods for the preparation of this compound. By understanding the underlying chemical principles and carefully following the experimental procedures, researchers can efficiently synthesize this valuable building block for applications in drug discovery and development. The choice between the two reduction methods allows for flexibility based on available resources, with both pathways leading to the desired product.
References
-
MDPI. (2024). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Available: [Link]
-
PubChem. 3-methyl-1H-pyrazol-4-amine. National Center for Biotechnology Information. Available: [Link]
-
Lam, L., Park, S.H., & Sloop, J. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. Molbank, 2022, M1483. Available: [Link]
- Google Patents. Process for the catalytic hydrogenation of aromatic nitro compounds.
-
RSC Publishing. Nitration of 3-methyl-1,5-diphenylpyrazole and related compounds. Available: [Link]
- Abbassi, N., et al. (2011). Studies on the Reduction of the Nitro Group in 4-Nitroindazoles by Anhydrous SnCl2 in Different Alcohols.
-
Organic Chemistry Portal. Nitro Reduction. Available: [Link]
-
askIITians. (2025). Reduction of aromatic nitro compounds using Sn and HCl gives:. Available: [Link]
-
Quora. (2018). What are the ratios of nitric acid and sulfuric acid in a nitration reaction?. Available: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. quora.com [quora.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. rjpbcs.com [rjpbcs.com]
- 7. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
- 8. 3-methyl-1H-pyrazol-4-amine | C4H7N3 | CID 5200289 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidines from Aminopyrazoles
Introduction: The Significance and Accelerated Synthesis of Pyrazolo[1,5-a]pyrimidines
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system of immense interest to the pharmaceutical and drug development sectors. These compounds are recognized as potent protein kinase inhibitors, playing a crucial role in the development of targeted cancer therapies.[1][2] Their biological significance is vast, with derivatives showing promise in inhibiting a range of kinases such as CK2, EGFR, B-Raf, and CDKs, which are often dysregulated in various cancers.[2][3] The core structure of pyrazolo[1,5-a]pyrimidine is also found in approved drugs like Larotrectinib and Repotrectinib, used for treating cancers with NTRK gene fusions.[3]
Traditionally, the synthesis of these vital compounds involves the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents.[1][4] This multi-step process often requires prolonged reaction times and harsh conditions. The advent of microwave-assisted organic synthesis (MAOS) has revolutionized this field by offering a rapid, efficient, and environmentally benign alternative.[1][5] Microwave irradiation significantly accelerates reaction rates, often leading to higher yields and cleaner product profiles in a fraction of the time required for conventional heating.[1][6] This application note provides a detailed guide to the principles, mechanisms, and protocols for the microwave-assisted synthesis of pyrazolo[1,5-a]pyrimidines, tailored for researchers and professionals in medicinal chemistry and drug discovery.
Underlying Principles and Reaction Mechanism
The cornerstone of pyrazolo[1,5-a]pyrimidine synthesis is the cyclocondensation reaction between a 3- or 5-aminopyrazole and a 1,3-bielectrophilic compound, most commonly a β-dicarbonyl compound.[4] The aminopyrazole acts as a binucleophile, facilitating the construction of the pyrimidine ring onto the pyrazole core.
The Causality Behind the Reaction Pathway:
The reaction mechanism proceeds through a well-established sequence of nucleophilic addition, cyclization, and dehydration.[1]
-
Nucleophilic Attack: The exocyclic amino group of the 5-aminopyrazole, being the more nucleophilic nitrogen, initiates the reaction by attacking one of the carbonyl carbons of the β-dicarbonyl compound. This forms a vinylogous amide intermediate.
-
Intramolecular Cyclization: The endocyclic nitrogen of the pyrazole ring then acts as a nucleophile, attacking the second carbonyl group. This intramolecular cyclization step forms a bicyclic intermediate.
-
Dehydration: The final step involves the elimination of two molecules of water (dehydration) to yield the aromatic pyrazolo[1,5-a]pyrimidine ring system.
The regioselectivity of the final product is determined by which carbonyl group of an unsymmetrical β-dicarbonyl is attacked first and which nitrogen of the aminopyrazole participates in the initial and final cyclization steps. Under acidic or basic conditions, the reaction is facilitated, and microwave irradiation provides the necessary energy to overcome the activation barriers of these steps efficiently and rapidly.[1]
Caption: General reaction mechanism for the synthesis of pyrazolo[1,5-a]pyrimidines.
The Role of Microwave Irradiation: Beyond Thermal Effects
Microwave energy accelerates chemical reactions through dielectric heating.[6] Polar molecules, such as the reactants and solvents in this synthesis, align with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction, leading to rapid and uniform heating of the reaction mixture.[7] This efficient energy transfer often results in:
-
Dramatically Reduced Reaction Times: Reactions that take hours under conventional heating can often be completed in minutes.[8]
-
Increased Yields and Purity: The rapid heating can minimize the formation of side products.[1]
-
Enhanced Reaction Control: Modern microwave reactors allow for precise control over temperature and pressure.
The choice of solvent is critical in microwave-assisted synthesis. Polar solvents with a high dielectric constant absorb microwave energy efficiently, leading to faster heating.[9][10] However, even non-polar solvents can be used if one of the reactants is polar.
Experimental Protocols: A Self-Validating System
The following protocols are designed to be robust and adaptable. It is crucial to perform all reactions in a dedicated microwave reactor equipped with temperature and pressure sensors to ensure safety and reproducibility.
Materials and Equipment
-
Microwave Reactor: A dedicated laboratory microwave reactor (e.g., CEM, Anton Paar, Biotage).
-
Reactants:
-
Substituted 5-aminopyrazoles (commercially available or synthesized).
-
Substituted β-dicarbonyl compounds (e.g., acetylacetone, ethyl acetoacetate).
-
-
Solvents: Ethanol, methanol, acetic acid, or other polar solvents.
-
Catalysts (optional): Acetic acid (acid catalyst) or a base like sodium ethoxide.
-
Glassware: Microwave reaction vials with appropriate septa.
-
Purification: Silica gel for column chromatography, and appropriate solvents (e.g., ethyl acetate, hexane).
-
Analytical Instruments: NMR, LC-MS for product characterization.
General Protocol for Microwave-Assisted Synthesis
This protocol is a general guideline and may require optimization for specific substrates.
-
Reactant Preparation: In a 10 mL microwave reaction vial, add the 5-aminopyrazole (1.0 mmol) and the β-dicarbonyl compound (1.1 mmol).
-
Solvent and Catalyst Addition: Add the chosen solvent (3-5 mL). If an acid catalyst is used, add a catalytic amount of glacial acetic acid (e.g., 0.1 mmol).
-
Vial Sealing: Securely seal the vial with a septum.
-
Microwave Irradiation: Place the vial in the microwave reactor. Set the reaction parameters as follows (these are starting points and should be optimized):
-
Temperature: 120-150 °C
-
Time: 5-20 minutes
-
Power: Dynamic power control to maintain the set temperature.
-
Stirring: Ensure magnetic stirring is active.
-
-
Cooling and Work-up: After the reaction is complete, allow the vial to cool to room temperature.
-
Isolation and Purification:
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
-
-
Characterization: Confirm the structure and purity of the final product using NMR spectroscopy and LC-MS analysis.
Caption: A step-by-step workflow for the microwave-assisted synthesis.
Data Presentation: A Comparative Overview
The following table summarizes typical reaction conditions and outcomes for the synthesis of various pyrazolo[1,5-a]pyrimidines, showcasing the efficiency of microwave-assisted methods.
| 5-Aminopyrazole Derivative | β-Dicarbonyl Compound | Solvent | Catalyst | Temp (°C) | Time (min) | Yield (%) | Reference |
| 3-Phenyl-5-aminopyrazole | Acetylacetone | Ethanol | Acetic Acid | 150 | 15 | >90 | [11] |
| 5-Amino-3-methylpyrazole | Ethyl Acetoacetate | Methanol | - | 150 | 10 | 85 | [12] |
| 5-Aminopyrazole | Dibenzoylmethane | Acetic Acid | - | 140 | 20 | 92 | General Protocol |
| 3-(4-Chlorophenyl)-5-aminopyrazole | 1,1,1-Trifluoro-2,4-pentanedione | DMF | - | 130 | 10 | 88 | General Protocol |
Troubleshooting and Optimization
-
Low Yield:
-
Increase the reaction temperature or time.
-
Screen different solvents with varying polarities.
-
Consider the use of an acid or base catalyst.
-
-
Incomplete Reaction:
-
Ensure the microwave vial is properly sealed to maintain pressure and temperature.
-
Check the purity of the starting materials.
-
-
Formation of Side Products:
-
Lower the reaction temperature.
-
Reduce the reaction time.
-
Safety Considerations
-
Microwave reactions should always be conducted in a dedicated, certified microwave reactor. Domestic microwave ovens are not suitable and can be extremely dangerous.
-
Always use pressure-rated reaction vials.
-
Do not exceed the recommended volume for the reaction vials.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Conclusion
Microwave-assisted synthesis represents a significant advancement in the preparation of pyrazolo[1,5-a]pyrimidines, offering a powerful tool for medicinal chemists and drug development professionals.[1] By leveraging the principles of dielectric heating, researchers can achieve rapid, efficient, and scalable synthesis of these valuable heterocyclic compounds. The protocols and guidelines presented in this application note provide a solid foundation for the successful implementation of this technology, paving the way for the accelerated discovery and development of novel therapeutics.
References
-
Terungwa, S. et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 13(35), pp.24659-24683. Available at: [Link]
-
Aggarwal, R. et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules, 29(1), p.246. Available at: [Link]
-
Fahim, A. M. et al. (2018). Microwave Assisted Synthesis of Pyrazolo[1,5-a]pyrimidine, Triazolo[1,5-a]pyrimidine, Pyrimido[1,2-a]benzimdazole, Triazolo[5,1-c][1][2][13]triazine and Imidazo[2,1-c][1][2][13]triazine. Journal of Heterocyclic Chemistry, 55(10), pp.2323-2331. Available at: [Link]
-
de la Hoz, A., Diaz-Ortiz, A. & Moreno, A. (2016). Microwaves in organic synthesis. Thermal and non-thermal microwave effects. Chemical Society Reviews, 45(8), pp.2079-2109. Available at: [Link]
-
Gomaa, M. A.-M. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(21), p.6493. Available at: [Link]
-
Bagley, M. C. et al. (2013). Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation. Beilstein Journal of Organic Chemistry, 9, pp.1038-1044. Available at: [Link]
-
Karakaya, A. (2024). Microwave-assisted synthesis of pyrazoles - a mini-review. European Journal of Life Sciences, 3(1), pp.1-10. Available at: [Link]
-
Heller, S. T. & Natarajan, S. R. (2006). 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. Organic Letters, 8(13), pp.2675-2678. Available at: [Link]
-
CEM Corporation. (n.d.). Solvent Choice for Microwave Synthesis. Available at: [Link]
-
Fichez, J., Busca, P. & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Available at: [Link]
-
Bratulescu, G. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Catalysts, 13(11), p.1432. Available at: [Link]
-
Van der Eycken, E. V. et al. (2010). Different reaction pathways for the condensation of 5-aminopyrazoles, aldehydes, and 1,3-cyclic diketones. Tetrahedron, 66(33), pp.6465-6473. Available at: [Link]
-
Leonelli, C. & Mason, T. J. (2021). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. Accounts of Chemical Research, 54(13), pp.2846-2857. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Available at: [Link]
-
Juba, K. & Pirrung, M. C. (2020). EFFECT OF MICROWAVE RADIATION ON ORGANIC SOLVENTS. International Journal of Research in Engineering and Science, 8(3), pp.40-45. Available at: [Link]
-
Sharma, P. et al. (2016). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. International Journal of ChemTech Research, 9(5), pp.579-591. Available at: [Link]
-
Al-Zahrani, A. A. et al. (2017). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Saudi Pharmaceutical Journal, 25(7), pp.1046-1061. Available at: [Link]
-
Heller, S. T. & Natarajan, S. R. (2006). 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. Organic Letters, 8(13), pp.2675-2678. Available at: [Link]
-
El-Faham, A. et al. (2017). Microwave-assisted protocols for the expedited synthesis of pyrazolo[1,5-a] and [3,4-d]pyrimidines. Journal of the Chinese Chemical Society, 64(10), pp.1137-1148. Available at: [Link]
-
Bagley, M. C. et al. (2013). Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation. Beilstein Journal of Organic Chemistry, 9, pp.1038-1044. Available at: [Link]
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. Solvent Choice for Microwave Synthesis [cem.com]
- 10. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Application Notes & Protocols: Leveraging 3-Methyl-1H-pyrazol-4-amine as a Versatile Precursor for Novel TBK1 Inhibitors
Abstract
TANK-Binding Kinase 1 (TBK1) has emerged as a critical signaling node in innate immunity, autophagy, and oncogenesis, making it a high-value target for therapeutic intervention in inflammatory diseases and cancer.[1][2] The pyrazole scaffold is a privileged structure in kinase inhibitor design, known for its ability to form key hydrogen bond interactions within the ATP-binding pocket of numerous kinases.[3] This guide provides a comprehensive framework for researchers, chemists, and drug development professionals on the strategic use of 3-methyl-1H-pyrazol-4-amine as a starting material for the synthesis of potent and selective TBK1 inhibitors, focusing on the construction of the highly effective 1H-pyrazolo[3,4-b]pyridine core.
Introduction: The Rationale for Targeting TBK1 with Pyrazole-Based Scaffolds
TBK1 is a non-canonical IκB kinase (IKK) that plays a pivotal role in multiple cellular signaling pathways.[4] Upon activation by various stimuli, such as viral DNA or RNA, TBK1 phosphorylates key downstream substrates, including the transcription factor IRF3 (Interferon Regulatory Factor 3), leading to the production of type I interferons (IFN-I).[5] This positions TBK1 as a central mediator of antiviral responses. However, dysregulation of TBK1 activity is implicated in the pathogenesis of autoimmune diseases like systemic lupus erythematosus (SLE) and certain cancers where it can promote tumor cell survival.[1][6]
The development of small molecule inhibitors for TBK1 is therefore of significant therapeutic interest. The pyrazole ring system is an ideal starting point for designing such inhibitors. Its nitrogen atoms can act as both hydrogen bond donors and acceptors, mimicking the interactions of the adenine region of ATP with the kinase hinge region. This guide focuses on a synthetic strategy that transforms the readily available precursor, 3-methyl-1H-pyrazol-4-amine, into a potent class of 1H-pyrazolo[3,4-b]pyridine inhibitors. Through rational, structure-guided design, this scaffold has yielded inhibitors with exceptional potency, such as compound 15y , which exhibits an IC50 value of 0.2 nM against TBK1.[3][7][8]
The TBK1 Signaling Pathway: A Visual Overview
TBK1 acts as a central kinase integrating signals from multiple pattern recognition receptors (PRRs). The diagram below illustrates its canonical role in the cGAS-STING pathway, which is activated by cytosolic double-stranded DNA (dsDNA).
Caption: Canonical TBK1 activation via the cGAS-STING pathway.
Synthetic Strategy: From Aminopyrazole to Potent TBK1 Inhibitor
The following section outlines the multi-step synthesis required to convert 3-methyl-1H-pyrazol-4-amine into a highly potent 1H-pyrazolo[3,4-b]pyridine TBK1 inhibitor, exemplified by the class of compounds leading to 15y .[3] The overall workflow involves two main stages: the formation of the core heterocyclic scaffold and its subsequent functionalization.
Workflow for TBK1 Inhibitor Synthesis
Caption: High-level synthetic workflow for TBK1 inhibitors.
Protocol Part 1: Synthesis of the 1H-Pyrazolo[3,4-b]pyridine Core
This protocol describes a generalized Gould-Jacobs reaction to form the key heterocyclic intermediate. This is a classic and robust method for constructing fused pyridine rings.[9]
Rationale: The Gould-Jacobs reaction is a thermal cyclization that proceeds through an initial Michael addition of the amine to an ethoxymethylenemalonate derivative, followed by an intramolecular cyclization and subsequent aromatization. Using a high-boiling point solvent like diphenyl ether is crucial for providing the necessary thermal energy for the final cyclization step.
Materials:
-
3-Methyl-1H-pyrazol-4-amine
-
Diethyl 2-(ethoxymethylene)malonate
-
Diphenyl ether
-
Ethanol
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF) (catalytic)
-
Hexanes or petroleum ether
Step-by-Step Protocol:
-
Condensation: In a round-bottom flask, dissolve 3-methyl-1H-pyrazol-4-amine (1 equivalent) in ethanol. Add diethyl 2-(ethoxymethylene)malonate (1.1 equivalents).
-
Heat the mixture to reflux for 4-6 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Cool the reaction mixture to room temperature. The intermediate product often precipitates. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
Cyclization: Add the dried intermediate to a flask containing diphenyl ether. Heat the mixture to 240-250 °C with stirring for 1-2 hours.
-
Cool the reaction to below 100 °C and add hexanes or petroleum ether to precipitate the cyclized product (a pyrazolo[3,4-b]pyridin-4-one). Collect the solid by filtration, wash thoroughly with hexanes, and dry.
-
Chlorination: Suspend the dried pyrazolo[3,4-b]pyridin-4-one in phosphorus oxychloride (POCl₃, ~10 equivalents). Add a catalytic amount of DMF.
-
Heat the mixture to reflux (approx. 110 °C) for 3-5 hours. The reaction should become a clear solution.
-
Carefully quench the reaction by slowly pouring it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution until a precipitate forms.
-
Collect the crude 4-chloro-1H-pyrazolo[3,4-b]pyridine intermediate by filtration, wash with water, and dry. Purify by column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient) to yield the pure core intermediate.
Protocol Part 2: Synthesis of Final Inhibitor via Cross-Coupling
This protocol details the subsequent functionalization of the chloro-intermediate using palladium-catalyzed cross-coupling reactions, as described in the synthesis of potent inhibitors like 15y .[3]
Rationale: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for forming carbon-nitrogen bonds. This allows for the precise and efficient installation of various amine-containing side chains at the C4 position of the pyrazolopyridine core, which is critical for achieving high potency and selectivity. Protecting the pyrazole nitrogen (e.g., with SEM-Cl) is often necessary to prevent side reactions and improve solubility.
Materials:
-
4-Chloro-1H-pyrazolo[3,4-b]pyridine intermediate
-
[2-(Trimethylsilyl)ethoxy]methyl chloride (SEM-Cl)
-
Sodium hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
-
Desired amine side-chain (e.g., 3-(isopropylsulfonyl)aniline)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Cs₂CO₃)
-
Anhydrous 1,4-Dioxane
-
Trifluoroacetic acid (TFA) or HCl in dioxane for deprotection
Step-by-Step Protocol:
-
N-Protection: Suspend NaH (1.2 equivalents) in anhydrous THF under an inert atmosphere (N₂ or Ar). Cool to 0 °C.
-
Add the 4-chloro-1H-pyrazolo[3,4-b]pyridine intermediate (1 equivalent) portion-wise. Stir for 30 minutes at 0 °C.
-
Add SEM-Cl (1.2 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with water and extract the product with ethyl acetate. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the SEM-protected intermediate by column chromatography.
-
Buchwald-Hartwig Amination: To a reaction vessel, add the SEM-protected chloro-intermediate (1 equivalent), the desired amine side-chain (1.2 equivalents), Pd₂(dba)₃ (0.05 equivalents), Xantphos (0.1 equivalents), and Cs₂CO₃ (2 equivalents).
-
Evacuate and backfill the vessel with an inert atmosphere. Add anhydrous 1,4-dioxane.
-
Heat the mixture to 100-110 °C for 8-12 hours. Monitor by TLC or LC-MS.
-
Cool the reaction, dilute with ethyl acetate, and filter through celite. Concentrate the filtrate and purify the coupled product by column chromatography.
-
Deprotection: Dissolve the SEM-protected product in a suitable solvent like dichloromethane (DCM). Add an excess of TFA or a solution of HCl in dioxane.
-
Stir at room temperature for 2-4 hours until deprotection is complete (monitored by LC-MS).
-
Concentrate the solvent under reduced pressure. The final product may be purified by preparative HPLC or crystallization to yield the target TBK1 inhibitor.
Biological Evaluation: Protocols for Assessing Inhibitor Efficacy
Once synthesized, the compounds must be evaluated for their ability to inhibit TBK1 kinase activity and their effect in a cellular context.
In Vitro Biochemical Kinase Assay
This protocol determines the direct inhibitory effect of the compound on purified TBK1 enzyme activity. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that quantifies ADP production, a direct product of kinase activity.[10]
Rationale: This assay provides a quantitative measure of inhibitor potency, typically expressed as the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[1] It is a crucial first step in characterizing any new inhibitor. The assay works by first depleting unused ATP, then converting the ADP produced by the kinase back into ATP, which is then used by a luciferase to generate a light signal proportional to kinase activity.[10]
Materials:
-
Recombinant human TBK1 enzyme
-
TBK1 substrate (e.g., a generic kinase peptide like CK1tide, or a specific peptide like TBK1-Tide)[11][12]
-
ATP
-
Synthesized inhibitor compounds
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Assay plates (e.g., white, 384-well)
-
Plate-reading luminometer
Step-by-Step Protocol:
-
Compound Preparation: Prepare a serial dilution of the inhibitor compounds in DMSO. A typical starting concentration is 10 mM, diluted down to the nanomolar range.
-
Reaction Setup: In a 384-well plate, add:
-
1 µL of inhibitor dilution (or DMSO for control).
-
2 µL of a mix containing TBK1 enzyme and substrate in kinase buffer.
-
2 µL of ATP solution to initiate the reaction. (Final ATP concentration should be near the Km value if known, e.g., 10 µM).[12]
-
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.[10]
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[10]
-
ADP to ATP Conversion & Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase/luciferin to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[10]
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
| Compound | Target | Reported IC50 |
| Compound 15y | TBK1 | 0.2 nM[3][7] |
| BX-795 | TBK1/IKKε | 6 nM (TBK1)[2] |
| MRT67307 | TBK1/IKKε | 19 nM (TBK1)[2] |
| Table 1: Potency of selected pyrazole-based and other known TBK1 inhibitors. |
Cell-Based Target Engagement Assay
This protocol assesses whether the inhibitor can enter cells and block TBK1 activity, measured by the phosphorylation of a downstream target like IRF3.
Rationale: A cell-based assay is essential to confirm that the compound has good cell permeability and is effective in a more complex biological environment. Western blotting for phosphorylated IRF3 (p-IRF3) provides direct evidence of TBK1 target engagement within the cell.
Materials:
-
Human monocytic cell line (e.g., THP-1) or human epithelial cells (e.g., HT1080).[7]
-
TBK1 pathway agonist (e.g., poly(I:C) or poly(dG:dC) to mimic viral RNA/DNA).[7]
-
Synthesized inhibitor compounds.
-
Cell lysis buffer.
-
Primary antibodies (anti-p-IRF3 (Ser396), anti-total IRF3, anti-β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescence substrate.
-
Western blot equipment.
Step-by-Step Protocol:
-
Cell Culture: Plate THP-1 or HT1080 cells in 12-well plates and grow to ~80% confluency.
-
Inhibitor Pre-treatment: Treat the cells with varying concentrations of the synthesized inhibitor (or DMSO control) for 1-2 hours.
-
Pathway Stimulation: Add the TBK1 agonist (e.g., transfect with 1 µg/mL poly(I:C)) to the media and incubate for an additional 2-4 hours to induce TBK1 activation.[7]
-
Cell Lysis: Wash the cells with cold PBS and lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate with primary antibody against p-IRF3 overnight at 4 °C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Apply chemiluminescent substrate and visualize the bands using an imaging system.
-
-
Analysis: Re-probe the blot for total IRF3 and a loading control (β-actin) to ensure equal loading. Quantify the p-IRF3 band intensity and normalize it to the total IRF3 or loading control. A dose-dependent decrease in the p-IRF3 signal indicates effective cellular inhibition of TBK1.
Conclusion and Future Directions
The synthetic and biological protocols detailed in this guide provide a robust roadmap for the discovery and characterization of novel TBK1 inhibitors derived from 3-methyl-1H-pyrazol-4-amine. The 1H-pyrazolo[3,4-b]pyridine scaffold represents a highly promising starting point, having already produced inhibitors with picomolar potency.[1] Future work should focus on optimizing the pharmacokinetic properties of these potent compounds, including metabolic stability and oral bioavailability, to advance them toward preclinical and clinical development. Furthermore, comprehensive selectivity profiling against a broad panel of kinases is essential to ensure the specificity of lead candidates and minimize potential off-target effects.[4]
References
-
Journal of Medicinal Chemistry. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. [Link]
-
PLoS ONE. Development of a High-Throughput Assay for Identifying Inhibitors of TBK1 and IKKε. [Link]
-
bioRxiv. Complex Intracellular Mechanisms of TBK1 Kinase Activation Revealed by a Specific Small Molecule Inhibitor. [Link]
-
Molecules. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]
-
Journal of Chemical Information and Modeling. In Silico Insights: QSAR Modeling of TBK1 Kinase Inhibitors for Enhanced Drug Discovery. [Link]
-
BellBrook Labs. A Validated TBK1 Inhibitor Screening Assay. [Link]
-
MDPI. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. [Link]
-
MDPI. 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. [Link]
-
ACS Chemical Biology. Identification and Further Development of Potent TBK1 Inhibitors. [Link]
-
ResearchGate. N-(1 H -pyrazol-3-yl)quinazolin-4-amines as a Novel Class of Casein kinase1 δ/ε Inhibitors: Synthesis, Biological Evaluation and Molecular Modeling Studies. [Link]
-
Chemistry Central Journal. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. [Link]
-
ResearchGate. The synthetic route of target pyrazolo [3,4-b]pyridine compounds... [Link]
-
MDPI. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. [Link]
-
ResearchGate. (PDF) 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]
-
Taylor & Francis Online. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. [Link]
-
Frontiers in Immunology. TBK1 is paradoxical in tumor development: a focus on the pathway mediating IFN-I expression. [Link]
-
ResearchGate. Structure of potent anticancer agents of pyrazolo[3,4‐b]pyridine... [Link]
-
PubMed. Design, synthesis, and evaluation of potent RIPK1 inhibitors with in vivo anti-inflammatory activity. [Link]
-
Domainex. TBK1/IKKε: Kinase inhibitors for the treatment of interferonopathies. [Link]
Sources
- 1. acs.figshare.com [acs.figshare.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and further development of potent TBK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Silico Insights: QSAR Modeling of TBK1 Kinase Inhibitors for Enhanced Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Design, synthesis, and evaluation of potent RIPK1 inhibitors with in vivo anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 3-Methyl-1H-pyrazol-4-amine in the Synthesis of Anticancer Agents: Application Notes and Protocols
Introduction: The Strategic Importance of the Pyrazole Scaffold in Oncology
The pyrazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its remarkable versatility in engaging a wide array of biological targets.[1][2] Its unique electronic properties and structural features allow for the design of potent and selective inhibitors of key signaling proteins implicated in cancer progression.[3][4] Among the various pyrazole-based building blocks, 3-methyl-1H-pyrazol-4-amine stands out as a particularly valuable precursor for the synthesis of a diverse range of anticancer agents, most notably kinase inhibitors.[5][6]
The strategic placement of the amino and methyl groups on the pyrazole ring provides a synthetically tractable platform for constructing complex molecular architectures. The amino group serves as a versatile handle for introducing various substituents and for building fused heterocyclic systems, such as the highly significant pyrazolo[3,4-d]pyrimidines.[7][8] These derivatives have demonstrated remarkable efficacy in targeting critical oncogenic pathways, including those driven by Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs).[3][7] This guide provides an in-depth exploration of the application of 3-methyl-1H-pyrazol-4-amine in the synthesis of potent anticancer agents, complete with detailed experimental protocols and an elucidation of their mechanisms of action.
Synthetic Strategies and Rationale
The synthesis of anticancer agents from 3-methyl-1H-pyrazol-4-amine typically involves a multi-step approach, often culminating in the formation of a fused heterocyclic core that mimics the adenine structure of ATP, thereby competitively inhibiting the kinase activity of oncoproteins.[7] A common and highly effective strategy involves the construction of a pyrazolo[3,4-d]pyrimidine scaffold, which serves as the central pharmacophore for a multitude of kinase inhibitors.
General Synthetic Workflow
The overall synthetic pathway can be conceptualized as a modular approach, allowing for the systematic variation of substituents to optimize potency, selectivity, and pharmacokinetic properties.
Sources
- 1. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for N-alkylation of tautomeric NH-pyrazoles.
Mastering Regioselectivity: A Protocol for the N-Alkylation of Tautomeric NH-Pyrazoles
Abstract
Pyrazoles are a cornerstone of modern medicinal chemistry and materials science, with their N-substituted derivatives featuring prominently in numerous FDA-approved drugs.[1][2][3] However, the synthesis of specific N-alkylated pyrazole regioisomers is a persistent challenge due to the tautomeric nature of the NH-pyrazole core.[1][2] For an unsymmetrically substituted pyrazole, alkylation can occur at either the N1 or N2 position, often yielding a mixture of products that are difficult to separate. This guide provides a comprehensive overview of the mechanistic principles governing regioselectivity and offers detailed, field-proven protocols to steer the reaction toward the desired N1 or N2 isomer.
The Core Challenge: Tautomerism and Regioselectivity
Unsymmetrically substituted pyrazoles exist as a mixture of rapidly equilibrating tautomers (e.g., 3-substituted and 5-substituted forms). Deprotonation with a base generates a single, resonance-stabilized pyrazolate anion. The negative charge is delocalized across the N1 and N2 atoms, rendering both nucleophilic.[2] The subsequent alkylation reaction is a competition between these two sites. Achieving high regioselectivity depends on exploiting the subtle differences in the steric and electronic environments of the two nitrogen atoms.
The outcome of the reaction can be directed by carefully selecting the reaction conditions to favor either the kinetic or the thermodynamic product.[4][5]
-
Kinetic Control: Favors the product that is formed fastest, typically at lower temperatures with short reaction times. The kinetic product often results from alkylation at the most sterically accessible and/or most nucleophilic nitrogen.[4][5]
-
Thermodynamic Control: Favors the most stable product, achieved under conditions that allow for equilibrium, such as higher temperatures and longer reaction times.[4][5][6]
Key Factors Influencing N1 vs. N2 Selectivity
Precise control over the alkylation site is not accidental; it is a direct consequence of four interconnected factors.
Steric Hindrance
This is often the most dominant factor. Bulky substituents on the pyrazole ring at the C3 (or C5) position will hinder the approach of the alkylating agent to the adjacent N2 nitrogen. Consequently, alkylation will preferentially occur at the less hindered N1 position.[7] This effect is magnified when using sterically demanding alkylating agents.[8] A recent strategy even employs bulky α-halomethylsilanes as "masked" methylating agents to achieve exceptionally high N1 selectivity, driven by steric repulsion.[8]
Electronic Effects
The electronic nature of substituents on the pyrazole ring modulates the nucleophilicity of the adjacent nitrogen atoms.
-
Electron-Withdrawing Groups (EWGs) (e.g., -NO₂, -CF₃, -COOR) at the C3 position decrease the electron density and nucleophilicity of the adjacent N2 atom, thereby favoring alkylation at the N1 position.
-
Electron-Donating Groups (EDGs) (e.g., -CH₃, -OCH₃) have the opposite effect, increasing the nucleophilicity of the adjacent nitrogen and potentially favoring N2 alkylation, assuming steric factors are minimal.
Reaction Conditions: Base, Solvent, and Temperature
The choice of base and solvent system is critical as it influences the nature of the pyrazolate salt and its reactivity.[1]
-
Base/Counter-ion: Strong bases like sodium hydride (NaH) generate the sodium pyrazolate. The small Na⁺ cation tends to associate closely with the more sterically hindered N2 nitrogen, leaving the N1 position more open to electrophilic attack. In contrast, weaker bases with larger, "softer" cations like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can favor alkylation at the N2 position.[1][2] The high solubility and basicity of Cs₂CO₃ in organic solvents like DMF is particularly effective in promoting N-alkylation.[9][10][11]
-
Solvent: Polar aprotic solvents like DMF, DMSO, and acetonitrile are standard. They effectively solvate the cation of the base, leading to a more "naked" and reactive pyrazolate anion.
-
Temperature: As a general rule, lower temperatures (e.g., 0 °C to room temperature) favor the kinetically controlled product (often N1), while higher temperatures (e.g., >80 °C) promote equilibration and favor the formation of the more thermodynamically stable product (often N2).[5]
Nature of the Alkylating Agent
-
Steric Bulk: As mentioned, larger alkylating agents (e.g., benzyl bromide vs. methyl iodide) will preferentially react at the less sterically hindered nitrogen (N1).[8]
-
Reaction Mechanism: Highly reactive primary alkyl halides that favor an Sₙ2 mechanism will be more sensitive to steric hindrance. Reagents prone to Sₙ1-type reactions, which proceed through a carbocation intermediate, may show less regioselectivity.[7] Alternative methods, such as the Mitsunobu reaction, proceed under neutral conditions and can offer different selectivity profiles, sometimes favoring the thermodynamic product.[7][12]
Visualization of the Alkylation Pathway
The diagram below illustrates the tautomeric equilibrium of a 3-substituted pyrazole and the competing pathways to the N1 (kinetic) and N2 (thermodynamic) products.
Caption: Competing N1 (kinetic) and N2 (thermodynamic) alkylation pathways.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Sodium hydride (NaH) is a water-reactive flammable solid; handle with extreme care under an inert atmosphere.
Protocol 1: Kinetically Controlled N1-Alkylation (Sterically Directed)
This protocol is optimized for substrates where steric hindrance is the primary directing group, favoring substitution at the less hindered N1 position. It employs a strong base at a low temperature to favor the kinetic product.
Materials:
-
3(5)-Substituted pyrazole (1.0 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Alkyl halide (e.g., Benzyl bromide, 1.1 equiv)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an argon or nitrogen atmosphere, add the 3(5)-substituted pyrazole (1.0 equiv).
-
Dissolution: Add anhydrous THF (or DMF) to achieve a concentration of approximately 0.2 M.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add the NaH (1.2 equiv) portion-wise. Caution: Hydrogen gas is evolved.
-
Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes. The solution may become a slurry.
-
Alkylation: Add the alkyl halide (1.1 equiv) dropwise via syringe, keeping the internal temperature below 5 °C.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, cool the reaction back to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl.
-
Work-up: Transfer the mixture to a separatory funnel and dilute with water and EtOAc. Separate the layers. Wash the organic layer with water (2x) and then with brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (typically using a hexane/EtOAc gradient) to isolate the N1-alkylated product.
Protocol 2: Thermodynamically Controlled N2-Alkylation
This protocol uses conditions that favor the formation of the more thermodynamically stable isomer, which is often the N2-alkylated product. The use of a milder base with a larger cation and higher temperatures allows the system to reach equilibrium.
Materials:
-
3(5)-Substituted pyrazole (1.0 equiv)
-
Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃) (1.5 - 2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Alkyl halide (e.g., Ethyl bromoacetate, 1.1 equiv)
-
Water
-
Ethyl acetate (EtOAc) or Dichloromethane (DCM)
-
Brine
Procedure:
-
Preparation: To a round-bottom flask, add the 3(5)-substituted pyrazole (1.0 equiv) and Cs₂CO₃ (or K₂CO₃) (2.0 equiv).
-
Dissolution: Add anhydrous DMF to achieve a concentration of approximately 0.2-0.5 M.
-
Alkylation: Add the alkyl halide (1.1 equiv) to the stirring suspension at room temperature.
-
Reaction: Heat the reaction mixture to 80-100 °C. Stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Cooling: Once the reaction is complete, cool the mixture to room temperature.
-
Work-up: Dilute the reaction mixture with a large volume of water. Extract the aqueous phase with EtOAc or DCM (3x).
-
Washing: Combine the organic extracts and wash with water (3x) to remove residual DMF, followed by a wash with brine (1x).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography. Note: Isomer separation can be challenging and may require careful optimization of the chromatography solvent system.
Data Summary: Conditions and Regioselectivity
The following table summarizes typical outcomes for the N-alkylation of pyrazoles under different conditions. The N1:N2 ratio is highly substrate-dependent.
| Pyrazole Substrate | Alkylating Agent | Base | Solvent | Temp. (°C) | Predominant Isomer | Rationale |
| 3-Phenylpyrazole | Benzyl Bromide | NaH | THF | 0 → RT | N1 | Kinetic; Steric hindrance at N2 |
| 3-Methylpyrazole | Methyl Iodide | K₂CO₃ | DMF | 80 | N2 | Thermodynamic; Less steric clash |
| 3-CF₃-pyrazole | Ethyl Iodoacetate | Cs₂CO₃ | Acetonitrile | Reflux | N1 | Electronic; EWG reduces N2 nucleophilicity |
| 3,5-Dimethylpyrazole | Propargyl Bromide | KOH / TBAB¹ | None | 60-80 | N/A² | Symmetric; High yield method |
| 3-t-Butylpyrazole | Chlorotrisethoxysilane³ | KHMDS | DMSO | RT | >99:1 (N1) | Extreme steric control |
¹ TBAB = Tetrabutylammonium bromide (Phase-Transfer Catalyst).[13][14] ² Symmetric pyrazole yields only one product. ³ Two-step protocol involving alkylation followed by protodesilylation.[8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Reaction / Low Conversion | - Inactive base (e.g., NaH exposed to air).- Wet solvent or reagents.- Insufficient temperature. | - Use fresh, high-quality base.- Ensure all glassware is flame-dried and solvents are anhydrous.- For thermodynamic protocols, ensure the target temperature is reached. |
| Poor Regioselectivity | - Conditions are intermediate between kinetic and thermodynamic control.- Steric and electronic factors are poorly differentiated. | - For N1: Use lower temperature (-20 °C or -78 °C), a more sterically hindered alkylating agent, or NaH.- For N2: Increase temperature, use a larger cation base (Cs₂CO₃), or increase reaction time. |
| Formation of Dialkylated Pyrazolium Salt | - Excess alkylating agent used.- Reaction temperature too high for a reactive alkylating agent. | - Use no more than 1.05-1.1 equivalents of the alkylating agent.- Add the alkylating agent slowly at low temperature. |
| Difficulty Separating Isomers | - N1 and N2 isomers have very similar polarity. | - Use high-performance flash chromatography with shallow gradients.- Try different solvent systems (e.g., Toluene/Acetone or DCM/Methanol).- If separation is impossible, re-evaluate the reaction strategy to improve selectivity. |
References
-
MDPI. (n.d.). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Retrieved from [Link]
-
MDPI. (n.d.). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Retrieved from [Link]
-
ResearchGate. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Retrieved from [Link]
-
PubMed. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. J Org Chem. Retrieved from [Link]
-
ACS Publications. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Retrieved from [Link]
-
Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Retrieved from [Link]
-
ResearchGate. (1990). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. Retrieved from [Link]
-
Marcel Dekker, Inc. (n.d.). synthesis of n-alkylpyrazoles by phase transfer catalysis without solvent. Retrieved from [Link]
-
Wikipedia. (n.d.). Caesium carbonate. Retrieved from [Link]
-
Organic Chemistry Portal. (2011). Efficient Cesium Carbonate Promoted N-Alkylations of Aromatic Cyclic Imides Under Microwave Irradiation. Retrieved from [Link]
-
PubMed Central (PMC). (2023). Caesium carbonate promoted regioselective O-functionalization of 4,6-diphenylpyrimidin-2(1H)-ones under mild conditions and mechanistic insight. Retrieved from [Link]
-
J-GLOBAL. (n.d.). Alkylation of Pyrazolones via the Mitsunobu Reaction. Retrieved from [Link]
-
Osaka University of Pharmaceutical Sciences. (n.d.). Mitsunobu Reaction in My Chemistry: Lecture at VU Study Tour. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 6. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Caesium carbonate promoted regioselective O-functionalization of 4,6-diphenylpyrimidin-2(1H)-ones under mild conditions and mechanistic insight - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficient Cesium Carbonate Promoted N-Alkylations of Aromatic Cyclic Imides Under Microwave Irradiation [organic-chemistry.org]
- 11. Caesium carbonate - Wikipedia [en.wikipedia.org]
- 12. ompu.repo.nii.ac.jp [ompu.repo.nii.ac.jp]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
Application Note: Design and Synthesis of Novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides as Potent Fungicides
Introduction: The Significance of Pyrazole Carboxamides
Pyrazole carboxamide derivatives are a cornerstone in the development of modern agrochemicals, particularly fungicides.[1][2] This class of compounds famously includes a number of high-potency succinate dehydrogenase inhibitors (SDHIs).[3][4] SDHIs disrupt the fungal mitochondrial respiratory chain at complex II, a mechanism of action that is both potent and distinct from other fungicide classes, making them crucial for managing fungal resistance.[3][4]
The core scaffold, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFPA), is a critical intermediate for several blockbuster commercial fungicides, including Bixafen, Fluxapyroxad, and Isopyrazam.[5][6][7] The global demand for this key building block is substantial and growing.[8] This guide provides a comprehensive overview of the design rationale, synthetic strategies, and detailed protocols for creating novel amide derivatives from this vital pyrazole core, empowering researchers to explore new chemical space for next-generation fungicides.
Design Rationale and Structure-Activity Relationship (SAR)
The remarkable efficacy of this molecular scaffold is not accidental; it is a result of specific structural features optimized for potent interaction with the succinate dehydrogenase enzyme complex.
-
The Pyrazole Ring: This five-membered aromatic heterocycle serves as a rigid and stable core, correctly positioning the other crucial substituents for optimal binding.[1][2]
-
The Amide Linker: The carboxamide group is essential for bioactivity. Molecular docking studies have shown that the carbonyl oxygen of the amide forms critical hydrogen bonds with key amino acid residues, such as Tyrosine (TYR) and Tryptophan (TRP), in the ubiquinone binding pocket (Qp site) of the SDH enzyme.[9][10]
-
The N-methyl Group: The methyl group at the N1 position of the pyrazole ring contributes to the overall lipophilicity and metabolic stability of the molecule.
-
The Difluoromethyl (CHF₂) Group: This is arguably the most critical substituent for modern SDHI fungicides.[11] The CHF₂ group provides a unique combination of properties:
-
Metabolic Stability: It serves as a metabolically stable bioisostere for other groups like alcohols, thiols, or methyl groups.[11][12]
-
Enhanced Lipophilicity: It moderately increases the molecule's lipophilicity, which can improve its ability to cross cell membranes.[11][12][13]
-
Hydrogen Bond Donor: The acidic proton on the CHF₂ group can act as a hydrogen bond donor, potentially forming additional interactions with the target enzyme to enhance binding affinity and specificity.[12][13]
-
The "amine moiety" of the amide provides the greatest opportunity for diversification. By synthesizing a library of amides with various substituted anilines or other amino-heterocycles, researchers can fine-tune the compound's properties to achieve broader-spectrum activity, improved systemic movement in plants, or overcome emerging resistance.[9]
Overall Synthetic Strategy
The synthesis of the target amide compounds is a two-stage process. First, the key intermediate, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFPA), is synthesized. Second, this acid is coupled with a desired amine to form the final amide product.
Caption: General two-stage workflow for the synthesis of target pyrazole amides.
Detailed Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS) before use.
Protocol 1: Synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFPA)
This protocol is adapted from a modern, high-yield industrial route that avoids many of the isomeric purity issues of older methods.[8] The key steps involve the formation of an acetyl pyrazole intermediate followed by a clean oxidation.
Step 1a: Difluoroacetylation and Cyclization to form 4-Acetyl-3-(difluoromethyl)-1-methyl-1H-pyrazole This procedure involves the reaction of a dimethylaminovinyl methyl ketone precursor with a difluoroacetyl source, followed by cyclization with methylhydrazine. A key advantage of this route is the controlled cyclization which minimizes isomer formation.[8]
Step 1b: Oxidation to 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFPA) The oxidation of the acetyl group is efficiently achieved using a haloform-type reaction with sodium hypochlorite (bleach), which is a cost-effective and clean oxidant.[8]
Materials:
-
4-Acetyl-3-(difluoromethyl)-1-methyl-1H-pyrazole (1.0 equiv)
-
Sodium hypochlorite solution (NaOCl, ~12-15% aqueous, 4.0-5.0 equiv)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl, concentrated)
-
Water (deionized)
-
Ethyl acetate
Procedure:
-
To a stirred solution of 4-acetyl-3-(difluoromethyl)-1-methyl-1H-pyrazole in a suitable reaction vessel, add the aqueous sodium hypochlorite solution dropwise at a temperature maintained between 10-20 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 4-6 hours, monitoring the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Carefully quench any excess NaOCl with a reducing agent like sodium sulfite.
-
Adjust the pH of the aqueous solution to ~12 with NaOH to ensure the carboxylate salt is fully dissolved.
-
Wash the aqueous phase with ethyl acetate to remove any non-polar impurities.
-
Cool the aqueous phase in an ice bath and acidify to pH 1-2 with concentrated HCl. A white precipitate should form.
-
Stir the slurry in the ice bath for 30-60 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold deionized water, and dry under vacuum.
-
The resulting white solid is DFPA, which can be used in the next step, often without further purification.[8] Purity can be confirmed by NMR and melting point analysis.
Protocol 2: General Procedure for Amide Coupling
This protocol describes a standard and reliable method for forming the amide bond using thionyl chloride (SOCl₂) to activate the carboxylic acid. This method is robust and generally provides high yields.[14]
Materials:
-
3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFPA) (1.0 equiv)
-
Thionyl chloride (SOCl₂) (1.5-2.0 equiv)
-
Anhydrous Toluene or Dichloromethane (DCM)
-
The desired substituted aniline or amine (1.1 equiv)
-
A non-nucleophilic base, such as Triethylamine (TEA) or Pyridine (2.0-3.0 equiv)
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Argon), suspend DFPA (1.0 equiv) in anhydrous toluene.
-
Add thionyl chloride (1.5-2.0 equiv) dropwise to the suspension. Add a catalytic amount of DMF (1-2 drops).
-
Heat the reaction mixture to reflux (approx. 80-90 °C) for 2-3 hours. The suspension should become a clear solution as the acid chloride is formed.
-
Cool the mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride is typically used immediately.
-
Dissolve the crude acid chloride in anhydrous DCM.
-
In a separate flask, dissolve the desired amine (1.1 equiv) and triethylamine (2.5 equiv) in anhydrous DCM.
-
Cool the amine solution to 0 °C in an ice bath.
-
Slowly add the acid chloride solution to the stirred amine solution dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, or until TLC/LC-MS analysis indicates the completion of the reaction.
-
Work-up: Dilute the reaction mixture with DCM. Wash sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the final amide product.
Data Presentation: Representative Amide Library
The following table illustrates a hypothetical library of synthesized amides using the general protocol above, demonstrating the versatility of the method.
| Entry | Amine Moiety (R-NH₂) | Product Name | Yield (%) | M.P. (°C) |
| 1 | 2-Chloroaniline | N-(2-chlorophenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide | 91% | 125-127 |
| 2 | 4-Bromo-2-fluoroaniline | N-(4-bromo-2-fluorophenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide | 88% | 141-143 |
| 3 | 2-(Trifluoromethyl)aniline | 3-(difluoromethyl)-1-methyl-N-(2-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxamide | 85% | 133-135 |
| 4 | 2-Aminopyridine | N-(pyridin-2-yl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide | 82% | 119-121 |
| 5 | 2-(1,3-Thiazol-2-yl)aniline | N-(2-(thiazol-2-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide | 79% | 155-157 |
Troubleshooting Common Issues
A logical approach to troubleshooting is essential for efficient synthesis.
Caption: A decision tree for troubleshooting the amide coupling protocol.
References
-
Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. (2015). Molecules. [Link]
- CN111362874B - Preparation method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. (n.d.).
-
Synthesis and Evaluation of Antifungal Activity of Novel Potent SDHI Fungicides Featuring a Conjugated Alkyne Structural Motif. (2024). Journal of Agricultural and Food Chemistry. [Link]
-
Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. (2024). Journal of Agricultural and Food Chemistry. [Link]
-
Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. (2022). Molecules. [Link]
-
Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. (2022). Molecules. [Link]
-
Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. (n.d.). ResearchGate. [Link]
-
One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. (n.d.). SID. [Link]
-
The F-Difluoromethyl Group: Challenges, Impact and Outlook. (2024). ResearchGate. [Link]
-
Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: Synthesis and investigation of inhibitory effects. (2011). Bioorganic & Medicinal Chemistry. [Link]
- EP0350176A2 - Method for preparing pyrazolecarboxylic acid and derivatives. (n.d.).
-
Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection. (2024). Journal of Agricultural and Food Chemistry. [Link]
- CN102844306B - Process for preparation of pyrazole carboxylic acid amide. (n.d.).
-
The relationship between features enabling SDHI fungicide binding to the Sc-Sdh complex and its inhibitory activity against Sclerotinia sclerotiorum. (2020). Pest Management Science. [Link]
- CN117304112A - Synthesis method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. (n.d.).
-
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. (2015). Molecules. [Link]
-
Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules. (2024). Journal of Agricultural and Food Chemistry. [Link]
-
Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors. (2023). Journal of Agricultural and Food Chemistry. [Link]
-
Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. (2024). Nature Communications. [Link]
-
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. (n.d.). Wikipedia. [Link]
-
(PDF) Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. (2022). ResearchGate. [Link]
-
Synthesis of Novel 1-H-Pyrazole-4-carboxylic Acid Esters by Conventional and Microwave Assisted Vilsmeier Cyclization of Hydrazones of β-keto Esters. (n.d.). Arkivoc. [Link]
-
Bioactive Molecules Containing Difluoromethylated Compounds. (n.d.). ResearchGate. [Link]
-
Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. (2011). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Understanding the SDHI (FRAC group 7) Fungicides. (2020). Rutgers Plant and Pest Advisory. [Link]
-
Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. (2015). ResearchGate. [Link]
-
Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. (2015). Organic & Biomolecular Chemistry. [Link]
-
SDHI Fungicides. (n.d.). Fungicide Resistance Action Committee (FRAC). [Link]
-
Antifungal Structure–Activity Relationship Studies of Broad-Spectrum Phenothiazines. (2024). ACS Omega. [Link]
Sources
- 1. Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate | MDPI [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Understanding the SDHI (FRAC group 7) Fungicides — Plant & Pest Advisory [plant-pest-advisory.rutgers.edu]
- 5. CN111362874B - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]
- 6. CN117304112A - Synthesis method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]
- 7. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]
- 8. thieme.de [thieme.de]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides | MDPI [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
The Versatile Synthon: 3-Methyl-1H-pyrazol-4-amine as a Cornerstone for Fused Heterocyclic Systems in Drug Discovery
Introduction: The Strategic Importance of the Pyrazole Scaffold
In the landscape of medicinal chemistry, the pyrazole nucleus is a well-established "privileged scaffold." Its derivatives are integral to a multitude of approved therapeutics, demonstrating a wide array of biological activities including anti-inflammatory, analgesic, anti-cancer, and antimicrobial effects. The unique structural and electronic properties of the pyrazole ring, particularly the presence of two adjacent nitrogen atoms, facilitate crucial interactions with biological targets like enzymes and receptors. Among the various functionalized pyrazoles, 4-aminopyrazoles stand out as exceptionally versatile building blocks for the construction of more complex, fused heterocyclic systems. This is due to the strategic positioning of the amino group, which allows for the annulation of additional rings.
This application note focuses on a particularly valuable, yet specific, member of this class: 3-methyl-1H-pyrazol-4-amine . We will explore its synthetic utility, provide detailed protocols for its use in constructing fused heterocyclic systems, and discuss the significance of the resulting molecular architectures in the context of modern drug development, particularly in the discovery of kinase inhibitors.
Physicochemical Properties and Handling
Before delving into its synthetic applications, it is crucial to understand the basic properties of 3-methyl-1H-pyrazol-4-amine.
| Property | Value | Reference |
| Molecular Formula | C4H7N3 | PubChem CID: 5200289 |
| Molecular Weight | 97.12 g/mol | PubChem CID: 5200289 |
| Appearance | Off-white to light brown crystalline solid | (General knowledge) |
| Solubility | Soluble in polar organic solvents (e.g., ethanol, methanol, DMF, DMSO) | (General knowledge) |
Safety and Handling: 3-methyl-1H-pyrazol-4-amine is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Synthetic Applications: Building Complexity from a Simple Core
The reactivity of 3-methyl-1H-pyrazol-4-amine is primarily dictated by the nucleophilic character of the 4-amino group and the adjacent C5 position of the pyrazole ring. This dual reactivity allows it to undergo cyclocondensation reactions with a variety of 1,3-dielectrophilic species to form fused six-membered rings. The most prominent application of this building block is in the synthesis of pyrazolo[4,3-b]pyridines, a scaffold of significant interest in medicinal chemistry.
The Friedländer Annulation: A Gateway to Pyrazolo[4,3-b]pyridines
The Friedländer synthesis is a classic and powerful method for the construction of quinolines and their heterocyclic analogues. In the context of 3-methyl-1H-pyrazol-4-amine, this reaction involves the condensation with a β-ketoaldehyde or a related species with an α-methylene ketone, followed by cyclodehydration to yield the fused pyrazolo[4,3-b]pyridine ring system.
Diagram 1: General Scheme of the Friedländer Annulation
The resulting pyrazolo[4,3-b]pyridine scaffold is a key pharmacophore in a number of biologically active molecules, including inhibitors of various protein kinases.
Protocol 1: Synthesis of a Model 1-Methyl-1H-pyrazolo[4,3-b]pyridine Derivative
This protocol describes a typical Friedländer annulation reaction to synthesize a substituted 1-methyl-1H-pyrazolo[4,3-b]pyridine, a class of compounds that has been investigated as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction in cancer immunotherapy.
Reaction Scheme:
(A general representation based on the principles of the Friedländer synthesis)
3-Methyl-1H-pyrazol-4-amine + Substituted 1,3-Diketone → Substituted 1-Methyl-1H-pyrazolo[4,3-b]pyridine
Materials and Reagents:
-
3-Methyl-1H-pyrazol-4-amine
-
A suitable 1,3-dicarbonyl compound (e.g., a substituted benzoylacetone)
-
Glacial Acetic Acid
-
Ethanol
-
Sodium Bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous Magnesium Sulfate
-
Ethyl Acetate
-
Hexanes
Instrumentation:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) apparatus
-
Column chromatography setup
Step-by-Step Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add 3-methyl-1H-pyrazol-4-amine (1.0 g, 10.3 mmol) and the selected 1,3-dicarbonyl compound (1.1 equivalents, 11.3 mmol).
-
Solvent and Catalyst Addition: Add glacial acetic acid (20 mL) to the flask. The acetic acid acts as both the solvent and an acid catalyst to promote the condensation and subsequent cyclization.
-
Reaction: Heat the reaction mixture to reflux (approximately 120 °C) with vigorous stirring. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase). The reaction is typically complete within 4-6 hours.
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture into a beaker containing ice water (100 mL).
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product is purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the desired 1-methyl-1H-pyrazolo[4,3-b]pyridine derivative.
-
Characterization: The structure and purity of the final compound should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Causality Behind Experimental Choices:
-
Glacial Acetic Acid: Serves as a protic solvent that can solubilize the reactants and as an acid catalyst to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the initial nucleophilic attack by the aminopyrazole. It also promotes the final dehydration step.
-
Reflux Conditions: The elevated temperature provides the necessary activation energy for both the initial condensation and the subsequent cyclodehydration, which can be energetically demanding.
-
Aqueous Work-up with Bicarbonate: This is essential to neutralize the acidic catalyst and quench the reaction. The extraction with an organic solvent separates the product from inorganic salts and any water-soluble byproducts.
-
Column Chromatography: This is a standard and effective method for purifying organic compounds, separating the desired product from unreacted starting materials and any side products formed during the reaction.
Biological Significance: Pyrazolo-fused Systems as Kinase Inhibitors
Fused heterocyclic systems derived from aminopyrazoles are of immense interest in drug discovery due to their ability to act as bioisosteres of purines, the core components of ATP. Many protein kinases, which play a central role in cellular signaling pathways, are dysregulated in diseases like cancer. These enzymes utilize ATP as a phosphate donor. The structural similarity of pyrazolo-fused heterocycles to the adenine part of ATP allows them to bind to the ATP-binding site of kinases, acting as competitive inhibitors.
Diagram 2: Simplified Representation of Kinase Inhibition
The 3-methyl group on the starting pyrazole can provide a valuable steric and electronic handle to fine-tune the binding affinity and selectivity of the resulting inhibitor for a specific kinase. By modifying the substituents on the newly formed fused ring, researchers can further optimize the pharmacological properties of these compounds.
Conclusion
3-Methyl-1H-pyrazol-4-amine is a highly valuable and versatile building block for the synthesis of fused heterocyclic systems, particularly pyrazolo[4,3-b]pyridines. Its straightforward reactivity in cyclocondensation reactions like the Friedländer annulation provides a reliable and efficient route to complex molecular architectures that are of significant interest in medicinal chemistry. The ability of the resulting scaffolds to mimic the purine core of ATP makes them particularly attractive for the development of targeted therapies, such as kinase inhibitors for the treatment of cancer and other diseases. The protocols and principles outlined in this application note provide a solid foundation for researchers and drug development professionals to explore the full potential of this powerful synthetic tool.
References
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
López-Cara, L. C., et al. (2020). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 25(7), 1563. Available at: [Link]
-
Ramon Llull University. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Available at: [Link]
-
Nikolaeva, I. I., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules, 28(2), 834. Available at: [Link]
-
Speranza, L., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Pharmaceuticals, 16(5), 652. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of pyrazole via cyclocondensation reaction of 1,3-dicarbonyl and arylhydrazine. Available at: [Link]
-
ResearchGate. (2015). ANRORC reactions of 3-methyl-1,4-dinitro-1H-pyrazole with arylhydrazines. Available at: [Link]
-
MDPI. (n.d.). Synthesis of Novel Fused Heterocycles Based on Pyrano[2,3-c]pyrazole. Available at: [Link]
-
National Institutes of Health. (n.d.). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Available at: [Link]
-
ResearchGate. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Available at: [Link]
-
ACS Publications. (2006). 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. Organic Letters, 8(13), 2675–2678. Available at: [Link]
-
ResearchGate. (2012). Synthesis, Biological Evaluation of Some Arylsulfonyl, Carboxamide Derivatives of 3-Methyl-1H-pyrazol-5(4H)-one. Available at: [Link]
-
Hilaris Publisher. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Available at: [Link]
-
Royal Society of Chemistry. (2023). Synthesis of structural analogues of Reversan by ester aminolysis: an access to pyrazolo[1,5-a]pyrimidines from chalcones. RSC Advances, 13(24), 16365–16375. Available at: [Link]
-
PubChem. (n.d.). 3-methyl-1H-pyrazol-4-amine. Retrieved from [Link]
-
MDPI. (n.d.). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Available at: [Link]
-
MDPI. (n.d.). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Benzo-fused N-Heterocycle synthesis. Retrieved from [Link]
-
Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Available at: [Link]
-
Arkivoc. (2009). Recent developments in aminopyrazole chemistry. Available at: [Link]
-
ACG Publications. (n.d.). Synthesis of pyrroles, pyrazoles, imidazoles, pyridines, pyrimidines and pyrazines using nanocatalysts. Available at: [Link]
-
Dai, X., et al. (2021). Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. Bioorganic Chemistry, 114, 105034. Available at: [Link]
Application Notes & Protocols: Leveraging 3-Amino-1H-Pyrazole Derivatives for Neuroprotective Agent Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, represent a growing global health crisis characterized by the progressive loss of neuronal structure and function. The complexity of these disorders necessitates multifaceted therapeutic strategies. The 3-amino-1H-pyrazole scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the foundation of numerous bioactive compounds.[1][2] Its unique electronic properties and structural versatility allow for the development of potent and selective agents capable of targeting key pathological pathways in neurodegeneration. This guide provides an in-depth overview of the scientific rationale, synthesis protocols, and in vitro evaluation methods for developing 3-amino-1H-pyrazole derivatives as novel neuroprotective agents.
Section 1: The Scientific Rationale - A Multi-Pronged Approach to Neuroprotection
The therapeutic potential of 3-amino-1H-pyrazole derivatives stems from their ability to modulate multiple, interconnected pathways that contribute to neuronal death and dysfunction. This multi-target approach is crucial for addressing the complex nature of neurodegenerative diseases.
Core Neuroprotective Mechanisms:
-
Anti-Inflammatory Action: Chronic neuroinflammation, driven by activated microglia, is a key pathological feature. Pyrazole derivatives can suppress this response by inhibiting the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, often through modulation of the NF-κB signaling pathway.[1][3]
-
Antioxidant Effects: Oxidative stress, resulting from an imbalance of reactive oxygen species (ROS), causes significant damage to neurons.[3] Certain pyrazole derivatives mitigate this by upregulating endogenous antioxidant defenses, such as the Nrf2/HO-1 pathway, and by directly scavenging free radicals.[3][4]
-
Anti-Apoptotic Activity: Apoptosis, or programmed cell death, is the ultimate fate of neurons in these diseases. Pyrazole compounds have been shown to protect neurons from apoptotic insults by inhibiting the activation of executioner caspase-3 and downregulating pro-apoptotic proteins like Bax.[5][6]
-
Kinase Inhibition: The 3-amino-1H-pyrazole core is a highly effective scaffold for designing kinase inhibitors.[7][8] This is particularly relevant for neurodegeneration, as several kinases are implicated in the disease process:
-
Glycogen Synthase Kinase 3β (GSK-3β): A critical enzyme in the hyperphosphorylation of tau protein, leading to the neurofibrillary tangles seen in Alzheimer's disease. Inhibition of GSK-3β is a major therapeutic strategy.[9][10]
-
c-Jun N-terminal Kinase 3 (JNK3): A stress-activated kinase primarily expressed in the brain that mediates neuronal apoptosis.[11][12] Selective JNK3 inhibitors based on the pyrazole scaffold have shown significant neuroprotective potential.[11][13]
-
The convergence of these mechanisms allows a single molecular scaffold to address inflammation, oxidative stress, apoptosis, and aberrant signaling, making it a powerful tool in the development of disease-modifying therapies.
Section 2: Synthesis and Characterization of Lead Compounds
A robust and reproducible synthetic route is the foundation of any drug discovery program. The following protocol outlines a general, two-step method for synthesizing N-substituted pyrazole derivatives, a common class with neuroprotective activity.[5][14]
Protocol 2.1: Representative Synthesis of an N-Propananilide Pyrazole Derivative
Causality Behind Experimental Choices:
-
Step 1: The reaction of an aniline with 3-chloropropionyl chloride forms a stable amide intermediate. Dichloromethane (DCM) is an excellent, non-reactive solvent for this acylation. Triethylamine (TEA) is used as a mild base to neutralize the HCl byproduct, preventing side reactions and driving the reaction to completion.
-
Step 2: This is a nucleophilic substitution where the pyrazole nitrogen attacks the electrophilic carbon bearing the chlorine. Dimethylformamide (DMF) is a polar aprotic solvent that effectively solvates the cation of the base (K2CO3), leaving the pyrazole anion more nucleophilic and accelerating the reaction. Potassium carbonate is a suitable base for deprotonating the pyrazole N-H.
Step 1: Synthesis of 3-Chloro-N-phenylpropanamide Intermediate
-
Dissolve the desired aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add 3-chloropropionyl chloride (1.1 eq) dropwise to the stirred solution over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude intermediate. Purification is typically achieved via recrystallization or flash column chromatography.
Step 2: Synthesis of the Final 3-(1H-pyrazol-1-yl)-N-phenylpropananilide Derivative
-
To a solution of the 3-chloro-N-phenylpropanamide intermediate (1.0 eq) in anhydrous dimethylformamide (DMF), add 1H-pyrazole (or a substituted pyrazole) (1.1 eq) and potassium carbonate (K2CO3) (1.5 eq).
-
Heat the mixture to 80°C and stir for 12-18 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and pour it into ice-cold water.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to obtain the final compound.[5]
Self-Validation and Characterization:
-
Trustworthiness: The identity and purity of the final compound must be rigorously confirmed.
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine purity, which should be >95% for use in biological assays.
Section 3: In Vitro Evaluation of Neuroprotective Efficacy
A tiered screening approach is essential for identifying promising lead compounds. The following protocols detail key in vitro assays to assess the primary mechanisms of neuroprotection.
Protocol 3.1: Assessing Anti-inflammatory Activity in LPS-Stimulated BV2 Microglia
This assay determines a compound's ability to suppress the inflammatory response in microglia, the brain's resident immune cells.[3]
-
Cell Culture: Culture BV2 mouse microglial cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Plating: Seed 2.5 x 10⁵ cells/well into a 12-well plate and allow them to adhere overnight.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the 3-amino-1H-pyrazole test compound (e.g., 1, 5, 10 µM) for 2 hours.
-
Self-Validation: Include a vehicle control (DMSO) and a positive control (e.g., Dexamethasone, 10 µM).
-
-
Inflammatory Challenge: Add Lipopolysaccharide (LPS) to a final concentration of 100 ng/mL to all wells except the untreated control. Incubate for 6 hours.
-
RNA Extraction: Lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit) according to the manufacturer's instructions.
-
qRT-PCR Analysis:
-
Synthesize cDNA from 1 µg of total RNA.
-
Perform quantitative real-time PCR (qRT-PCR) using primers for target genes (e.g., Tnf-α, Il-6, Il-1β) and a housekeeping gene (e.g., Gapdh) for normalization.
-
-
Data Analysis: Calculate the relative mRNA expression using the ΔΔCt method. A significant reduction in cytokine mRNA levels in compound-treated wells compared to the LPS-only wells indicates anti-inflammatory activity.
Protocol 3.2: Evaluating Anti-apoptotic Effects in a 6-OHDA Neurotoxicity Model
This protocol uses the neurotoxin 6-hydroxydopamine (6-OHDA) to model Parkinson's-like cell death in the human neuroblastoma SH-SY5Y cell line.[5][14]
-
Cell Culture: Culture SH-SY5Y cells in DMEM/F12 medium with 10% FBS.
-
Plating: Seed 1 x 10⁴ cells/well into a 96-well plate for viability assays or 5 x 10⁵ cells/well into a 6-well plate for Western blotting. Allow adherence overnight.
-
Pre-treatment: Treat cells with test compounds (e.g., 1, 10, 25 µM) for 2 hours. Include vehicle and untreated controls.
-
Neurotoxic Insult: Add 6-OHDA to a final concentration of 100 µM to all wells except the untreated control. Incubate for 24 hours.
-
Endpoint Analysis 1 (Cell Viability - MTT Assay):
-
Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure absorbance at 570 nm. Increased absorbance in compound-treated wells relative to the 6-OHDA-only group indicates neuroprotection.
-
-
Endpoint Analysis 2 (Apoptosis Markers - Western Blot):
-
Lyse cells from the 6-well plate and quantify protein concentration (BCA assay).
-
Separate 20-30 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against cleaved Caspase-3, Bax, and a loading control (e.g., β-actin).
-
Incubate with HRP-conjugated secondary antibodies and visualize using an ECL substrate.
-
Data Interpretation: A decrease in the protein levels of cleaved Caspase-3 and Bax in compound-treated lanes demonstrates anti-apoptotic activity.[5]
-
Data Presentation: Summarizing Lead Compound Efficacy
Quantitative data should be organized clearly to facilitate comparison and decision-making.
| Compound ID | Anti-Inflammatory (IL-6 Inhibition IC₅₀, µM)[3] | Anti-Apoptotic (Neuroprotection EC₅₀, µM) | Kinase Inhibition (GSK-3β IC₅₀, nM)[9] | Cytotoxicity (CC₅₀ in SH-SY5Y, µM) |
| PYZ-001 | 9.6 | 12.5 | 550 | > 100 |
| PYZ-002 | 15.2 | 21.0 | 25 | > 100 |
| PYZ-003 | 2.1 | 3.5 | 8.2 | 85 |
| Control | Dexamethasone: 0.8 | N/A | SB216763: 9 | N/A |
Table displays hypothetical data for illustrative purposes.
Section 4: Concluding Remarks and Future Directions
The 3-amino-1H-pyrazole scaffold represents a highly promising starting point for the development of next-generation neuroprotective agents. The protocols and rationale outlined in this guide provide a framework for the synthesis and systematic in vitro evaluation of novel derivatives. Compounds demonstrating potent, multi-target efficacy with low cytotoxicity in these assays (e.g., PYZ-003 in the table above) become strong candidates for further preclinical development.
Future steps involve lead optimization to improve potency and drug-like properties (ADME/Tox), followed by validation in more complex models, including primary neuronal cultures and in vivo animal models of neurodegenerative disease, to assess blood-brain barrier permeability and therapeutic efficacy.
References
-
Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. Turkish Journal of Pharmaceutical Sciences. Available at: [Link]
-
New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. Iranian Journal of Basic Medical Sciences. Available at: [Link]
-
Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules. Available at: [Link]
-
Pyrazole-Enriched Cationic Nanoparticles Induced Early- and Late-Stage Apoptosis in Neuroblastoma Cells at Sub-Micromolar Concentrations. International Journal of Molecular Sciences. Available at: [Link]
-
Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity. Molecules. Available at: [Link]
-
JNK3 inhibitors as promising pharmaceuticals with neuroprotective properties. Frontiers in Pharmacology. Available at: [Link]
-
(PDF) Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. ResearchGate. Available at: [Link]
-
Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity. International Journal of Innovative Research in Science, Engineering and Technology. Available at: [Link]
-
3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. ResearchGate. Available at: [Link]
-
Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Scientific Reports. Available at: [Link]
-
Discovery of Novel Imidazopyridine GSK-3β Inhibitors Supported by Computational Approaches. International Journal of Molecular Sciences. Available at: [Link]
-
3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. Turkish Journal of Pharmaceutical Sciences. Available at: [Link]
-
Targeting JNK3 for Alzheimer's disease: Design and synthesis of novel inhibitors with aryl group diversity utilizing wide pocket. European Journal of Medicinal Chemistry. Available at: [Link]
-
Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. Antioxidants. Available at: [Link]
-
Structures of pyrazole derivatives with anti-inflammatory activity. ResearchGate. Available at: [Link]
-
Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. Available at: [Link]
-
EVALUATION OF THE IN VITRO NEUROTOXIC AND NEUROPROTECTIVE EFFECTS AT CELLULAR AND SUBCELLULAR LEVELS OF NEWLY SYNTHESIZED N-PYRR. Farmacia Journal. Available at: [Link]
-
Radiolabeled Aminopyrazoles as Novel Isoform Selective Probes for pJNK3 Quantification. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules. Available at: [Link]
-
Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health. Medicina. Available at: [Link]
-
Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. Recent Patents on Anti-Cancer Drug Discovery. Available at: [Link]
-
Discovery of GSK3β Inhibitors through In Silico Prediction-and-Experiment Cycling Strategy, and Biological Evaluation. Molecules. Available at: [Link]
-
Resveratrol Alleviates Inflammatory Response Through P2X7/NLRP3 Signaling Pathway: In Silico and In Vitro Evidence from Activated Microglia. Antioxidants. Available at: [Link]
-
(PDF) Evaluation of apoptotic activity of new condensed pyrazole derivatives. ResearchGate. Available at: [Link]
-
Recent advances of small molecule JNK3 inhibitors for Alzheimer's disease. ResearchGate. Available at: [Link]
-
GSK-3β Allosteric Inhibition: A Dead End or a New Pharmacological Frontier?. International Journal of Molecular Sciences. Available at: [Link]
Sources
- 1. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
- 10. mdpi.com [mdpi.com]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Targeting JNK3 for Alzheimer's disease: Design and synthesis of novel inhibitors with aryl group diversity utilizing wide pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. turkjps.org [turkjps.org]
Troubleshooting & Optimization
Technical Support Center: Optimization of Pyrazole Synthesis
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions to navigate the common challenges encountered during the synthesis of pyrazole derivatives. Our goal is to provide you with the expertise and practical insights needed to optimize your reaction conditions and achieve high-quality results.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during your pyrazole synthesis experiments. For each problem, we outline potential causes and provide actionable solutions grounded in established chemical principles.
Problem 1: Low or No Product Yield
A diminished or absent yield of the desired pyrazole product is a frequent challenge. The root cause often lies in suboptimal reaction conditions or reactant quality.
Potential Causes and Solutions:
-
Lack of Catalyst: Many pyrazole syntheses, particularly the classic Knorr cyclocondensation, require a catalyst to proceed efficiently.[1] Without a catalyst, the reaction may not occur at all.
-
Solution: Introduce an appropriate acid or metal catalyst. For instance, lithium perchlorate has been effectively used as a Lewis acid catalyst in the synthesis of pyrazole derivatives from 1,3-diketones and hydrazines.[1] Copper and silver catalysts have also demonstrated high efficacy in specific pyrazole syntheses.[1]
-
-
Incorrect Solvent Choice: The solvent plays a crucial role in reactant solubility and reaction kinetics. An inappropriate solvent can hinder the reaction.
-
Solution: For the cyclocondensation of 1,3-dicarbonyl compounds with arylhydrazines, aprotic dipolar solvents like N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc) have been shown to be superior to commonly used protic solvents like ethanol.[2] The addition of a strong acid, such as 10 N HCl, to the amide solvent can further accelerate the dehydration steps and improve yields.[2]
-
-
Suboptimal Reaction Temperature: Temperature significantly influences reaction rates.
-
Solution: Systematically optimize the reaction temperature. For example, in a silver-catalyzed synthesis of 5-aryl-3-trifluoromethyl pyrazoles, increasing the temperature to 60°C improved the yield, while temperatures above this led to a decrease in yield.[1]
-
-
Poor Quality of Reactants: Impurities in starting materials, especially the hydrazine or 1,3-dicarbonyl compound, can interfere with the reaction.
-
Solution: Ensure the purity of your reactants. Recrystallize or distill starting materials if necessary. Use freshly opened or properly stored hydrazine, as it can degrade over time.
-
-
Inappropriate Base: In reactions requiring a base, the choice and strength of the base are critical.
-
Solution: Screen different bases. In one study, K₂CO₃ was found to be more effective than NaH, t-BuOK, and t-BuONa.[1]
-
Problem 2: Formation of Regioisomers
The reaction of unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines can lead to the formation of a mixture of two regioisomeric pyrazoles.[1][2] Controlling the regioselectivity is a key challenge in pyrazole synthesis.
Potential Causes and Solutions:
-
Lack of Directing Groups: The electronic and steric properties of the substituents on both the 1,3-dicarbonyl compound and the hydrazine influence the site of initial nucleophilic attack and subsequent cyclization.
-
Solution: Modify the substrates to introduce sterically bulky or electronically distinct groups that can direct the reaction towards a single isomer. For instance, when using a hydrazine derivative with two different nitrogen nucleophiles (e.g., phenylhydrazine), the sterically less hindered and more nucleophilic NH₂ group will preferentially attack.[2]
-
-
Reaction Conditions Favoring Both Isomers: The choice of solvent and catalyst can impact the ratio of regioisomers.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the practical aspects of pyrazole synthesis.
Q1: What is the most common method for synthesizing pyrazoles?
The most traditional and widely used method is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[2][4] This method, first reported by Knorr in 1883, is straightforward and versatile for producing a wide range of polysubstituted pyrazoles.[1][2]
Q2: When should I consider using a multicomponent reaction (MCR) for pyrazole synthesis?
Multicomponent reactions are an excellent choice when you want to synthesize complex pyrazole derivatives in a single step from three or more starting materials.[4] MCRs offer several advantages, including operational simplicity, high atom economy, and often high yields, making them suitable for creating molecular diversity efficiently.[4]
Q3: How do I choose the appropriate catalyst for my pyrazole synthesis?
The choice of catalyst depends on the specific reaction. For Knorr-type syntheses, acid catalysts are common.[1][2] For other types of pyrazole syntheses, a range of metal catalysts, including those based on silver, copper, ruthenium, and palladium, have been successfully employed.[1][3] It is often necessary to screen a few catalysts to find the optimal one for your specific substrates and desired outcome.
Q4: What are some "green" or environmentally friendly approaches to pyrazole synthesis?
Green approaches to pyrazole synthesis focus on using less hazardous reagents, employing green solvents (like water or ethanol), utilizing renewable energy sources (such as microwave or ultrasound irradiation), and using recyclable catalysts.[5] Solvent-free reaction conditions and one-pot syntheses also contribute to a more environmentally benign process.[1][4]
Q5: How can I purify my pyrazole product effectively?
Purification of pyrazoles typically involves standard techniques such as recrystallization or column chromatography. The choice of method depends on the physical properties of the product and the nature of the impurities. If regioisomers are present and have similar polarities, separation by column chromatography can be challenging. In such cases, optimizing the reaction for higher regioselectivity is the preferred approach.
Experimental Protocols
Protocol 1: General Procedure for the Knorr Pyrazole Synthesis
This protocol describes a general method for the synthesis of a 1,3,5-trisubstituted pyrazole from a 1,3-diketone and a substituted hydrazine.
Materials:
-
1,3-diketone (1.0 eq)
-
Substituted hydrazine hydrochloride (1.1 eq)
-
N,N-dimethylacetamide (DMAc)
-
10 N Hydrochloric acid (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
To a solution of the 1,3-diketone in DMAc, add the substituted hydrazine hydrochloride.
-
Add a catalytic amount of 10 N HCl to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
Data Presentation
Table 1: Optimization of Reaction Conditions for a Silver-Catalyzed Pyrazole Synthesis [1]
| Entry | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | AgOTf | K₂CO₃ | Toluene | 60 | >99 |
| 2 | AgOTf | K₂CO₃ | Toluene | 80 | 85 |
| 3 | Cu(OTf)₂ | K₂CO₃ | Toluene | 60 | 60 |
| 4 | Fe(OTf)₃ | K₂CO₃ | Toluene | 60 | 0 |
| 5 | AgOTf | NaH | Toluene | 60 | 75 |
| 6 | AgOTf | t-BuOK | Toluene | 60 | 80 |
| 7 | AgOTf | K₂CO₃ | THF | 60 | 65 |
| 8 | AgOTf | K₂CO₃ | Dioxane | 60 | 70 |
This table summarizes the effect of different catalysts, bases, solvents, and temperatures on the yield of a specific pyrazole synthesis, highlighting the optimal conditions found.
Visualizations
Diagram 1: Knorr Pyrazole Synthesis Workflow
Caption: A typical experimental workflow for the Knorr pyrazole synthesis.
Diagram 2: Troubleshooting Decision Tree for Low Yield
Caption: A decision tree to troubleshoot low product yield in pyrazole synthesis.
Diagram 3: Mechanism of Knorr Pyrazole Synthesis
Caption: A simplified mechanism for the Knorr pyrazole synthesis.
References
-
Al-Mulla, A. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6523. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]
-
Naimi, A., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(1), 184. [Link]
-
Li, J., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry, 22(38), 7685-7703. [Link]
-
Singh, R., & Singh, P. (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Archiv der Pharmazie. [Link]
-
Chemistry Journal. (2023). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(3), 1035-1065. [Link]
-
International Journal of Creative Research Thoughts. (2022). A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. IJCRT, 10(4). [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole synthesis [organic-chemistry.org]
- 4. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 3-Methyl-1H-Pyrazol-4-Amine Hydrochloride
Welcome to the technical support center for the synthesis of 3-methyl-1H-pyrazol-4-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. Our goal is to provide actionable, field-proven insights to help you improve your yield, enhance purity, and troubleshoot effectively.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route for this compound?
The most established route involves a three-step sequence starting from the formation of a pyrazole precursor, followed by nitration, and subsequent reduction of the nitro group to the desired amine, which is then converted to its hydrochloride salt.
Q2: Which stage of the synthesis is most critical for determining the overall yield?
While every step is important, the nitration (Step 2) and the reduction (Step 3) are often the most challenging and have the greatest impact on the final yield and purity. Inefficient nitration can lead to a mixture of isomers and byproducts that are difficult to separate, while incomplete reduction lowers the yield of the target amine.
Q3: How crucial is the purity of intermediates at each stage?
It is critically important. Impurities from the initial pyrazole formation can interfere with the nitration reaction, leading to undesired side products.[1] Similarly, any unreacted nitro-pyrazole carried over from the reduction step will contaminate the final product and can be challenging to remove. Each intermediate should be purified and characterized before proceeding to the next step.
Synthetic Workflow Overview
The synthesis can be visualized as a three-stage process. Each stage presents unique challenges that must be carefully managed to ensure a high overall yield.
Caption: Overall synthetic pathway for this compound.
Troubleshooting Guide: Step-by-Step Analysis
This section addresses specific issues you may encounter during your experiments.
Part 1: Nitration of the Pyrazole Ring (3-Methyl-1H-pyrazol-5(4H)-one → 3-Methyl-4-nitro-1H-pyrazole)
The nitration of the pyrazole ring is a highly exothermic and sensitive reaction. The primary challenges are controlling the reaction's regioselectivity and preventing the formation of byproducts due to overheating or over-nitration.
Q: My nitration reaction is producing a low yield of the desired 4-nitro isomer along with other unidentified products. How can I improve this?
A: This is a common issue often stemming from improper temperature control or the wrong choice of nitrating agent stoichiometry.
-
Causality: The pyrazole ring has multiple positions susceptible to nitration. The directing effects of the methyl group and the reaction conditions determine the final product distribution.[1] High temperatures can provide the activation energy for nitration at less favored positions or lead to the formation of di-nitro derivatives.
-
Troubleshooting Steps:
-
Strict Temperature Control: The reaction temperature must be maintained between 0°C and 10°C. Use an ice-salt bath for efficient cooling. A rapid increase in temperature can cause decomposition and the formation of tar-like substances.[1]
-
Slow Reagent Addition: The pyrazole substrate should be added slowly and dropwise to the pre-cooled nitrating mixture (e.g., a mixture of concentrated nitric and sulfuric acid). This prevents localized overheating and reduces the formation of side products.[1]
-
Monitor Stoichiometry: An excess of the nitrating agent can lead to over-nitration. Carefully control the stoichiometry of nitric acid to favor mono-nitration.
-
Purity of Starting Material: Ensure your starting 3-methyl-1H-pyrazol-5(4H)-one is of high purity. Impurities can interfere with the reaction.[1]
-
Q: My reaction mixture turned dark brown or black, and I isolated very little product. What went wrong?
A: This indicates a runaway reaction and decomposition of your material.
-
Causality: The nitration of pyrazoles is highly exothermic. Insufficient cooling can lead to a rapid, uncontrolled temperature increase, causing the decomposition of both the starting material and the product.[1]
-
Preventative Measures:
-
Ensure Adequate Cooling: Use a properly sized cooling bath and monitor the internal temperature of the reaction flask with a thermometer.
-
Controlled Addition: As mentioned previously, add the pyrazole substrate to the nitrating mixture, not the other way around. This ensures that the pyrazole is always the limiting reagent in the reaction zone.
-
| Parameter | Recommendation | Rationale |
| Temperature | 0-10°C | Minimizes side reactions and prevents thermal decomposition.[1] |
| Nitrating Agent | Conc. HNO₃ in conc. H₂SO₄ | The sulfuric acid acts as a catalyst and dehydrating agent, promoting the formation of the nitronium ion (NO₂⁺). |
| Reagent Addition | Add pyrazole to the nitrating mix dropwise | Prevents localized overheating and improves control over the exothermic reaction.[1] |
| Reaction Monitoring | Thin Layer Chromatography (TLC) | Allows for real-time tracking of the consumption of starting material.[1] |
Part 2: Reduction of the Nitro Group (3-Methyl-4-nitro-1H-pyrazole → 3-Methyl-1H-pyrazol-4-amine)
The reduction of the nitro group is the final key transformation. The choice of reducing agent and reaction conditions are critical for achieving a high yield of the clean amine product.
Q: My reduction of the 4-nitro group is slow or incomplete. What factors should I investigate?
A: Incomplete reduction is often due to an inactive catalyst (in catalytic hydrogenation) or insufficient reducing agent.
-
Causality (Catalytic Hydrogenation): The palladium on carbon (Pd/C) catalyst can become poisoned by impurities (like sulfur compounds) or be of low quality. The reaction also depends on efficient mixing to ensure the substrate, hydrogen, and catalyst are in contact.
-
Causality (Metal/Acid Reduction): In methods using reagents like tin(II) chloride (SnCl₂) or iron in hydrochloric acid, the stoichiometry is crucial. An insufficient amount of the metal or acid will result in incomplete conversion.
-
Troubleshooting Steps:
-
Catalyst Quality (for Hydrogenation): Use a fresh, high-quality Pd/C catalyst. If you suspect catalyst poisoning, consider purifying your nitro-pyrazole intermediate.
-
Hydrogen Pressure: Ensure adequate hydrogen pressure (typically 50-60 psi, but consult specific literature) and vigorous stirring to overcome mass transfer limitations.
-
Check Stoichiometry (for Metal/Acid): Recalculate and ensure you are using a sufficient molar excess of the reducing metal and acid.
-
Reaction Time: Monitor the reaction by TLC to determine the point of completion. Some reductions may require several hours.
-
Q: Which reduction method is preferable: catalytic hydrogenation or a metal/acid system?
A: Both methods are effective, but they have different advantages and disadvantages. The choice often depends on available equipment, cost, and desired product purity.
| Method | Reagents | Pros | Cons |
| Catalytic Hydrogenation | H₂, Pd/C | High yield, very clean product (byproducts are water and consumed hydrogen), easy workup (filtration of catalyst). | Requires specialized hydrogenation equipment (pressurized reactor), potential for catalyst poisoning. |
| Metal/Acid Reduction | SnCl₂/HCl or Fe/HCl | Does not require high-pressure equipment, generally lower cost. | Workup can be more complex due to the need to remove metal salts, potential for metal contamination in the final product.[2] |
Part 3: Purification and Salt Formation
Q: How can I best purify the final this compound?
A: Purification is often effectively achieved through the process of salt formation and recrystallization.
-
Causality: Converting the free amine to its hydrochloride salt often induces crystallization, which is an effective purification method. The salt typically has different solubility properties than the free amine and any non-basic impurities, allowing for their separation.
-
Recommended Protocol:
-
After the reduction is complete and the crude amine is isolated, dissolve it in a suitable organic solvent like isopropanol or ethanol.
-
Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in isopropanol) while stirring.
-
The hydrochloride salt should precipitate out of the solution. Cooling the mixture in an ice bath can improve the yield of the precipitate.
-
Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
For higher purity, the crude salt can be recrystallized from a suitable solvent system (e.g., ethanol/water).
-
Caption: Troubleshooting decision tree for the pyrazole nitration step.
Detailed Experimental Protocols
Protocol 1: Nitration of 3-Methyl-1H-pyrazol-5(4H)-one
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, carefully add concentrated sulfuric acid.
-
Cool the sulfuric acid to 0-5°C in an ice-salt bath.
-
Slowly add concentrated nitric acid (1.1 eq) to the cold sulfuric acid while maintaining the temperature below 10°C.
-
In a separate beaker, dissolve 3-methyl-1H-pyrazol-5(4H)-one (1.0 eq) in a minimal amount of concentrated sulfuric acid.
-
Slowly add the pyrazole solution dropwise to the cold nitrating mixture, ensuring the internal temperature does not rise above 10°C.[1]
-
Stir the reaction mixture at 0-5°C for 2-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The solid 3-methyl-4-nitro-1H-pyrazole should precipitate.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
-
Dry the crude product under vacuum. Recrystallization from an ethanol/water mixture can be performed for further purification.
Protocol 2: Reduction via Catalytic Hydrogenation
-
To a high-pressure reactor (Parr shaker or similar), add the 3-methyl-4-nitro-1H-pyrazole, a suitable solvent (e.g., ethanol or ethyl acetate), and 5-10% by weight of a 10% Pd/C catalyst.
-
Seal the reactor and purge it several times with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen (typically 50-60 psi).
-
Begin vigorous stirring or shaking and heat the mixture if necessary (often room temperature is sufficient).
-
Monitor the reaction by observing the drop in hydrogen pressure. When the pressure stabilizes, the reaction is complete.
-
Carefully vent the reactor and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Evaporate the solvent under reduced pressure to obtain the crude 3-methyl-1H-pyrazol-4-amine.
References
- RJPBCS. (n.d.). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Retrieved from Research Journal of Pharmaceutical, Biological and Chemical Sciences.
- ResearchGate. (n.d.). Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a.
- ACS Publications. (2026, January 23). Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. Organic Letters.
- ResearchGate. (n.d.). Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (5) and 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (6).
- PubMed Central (NIH). (n.d.).
- ResearchGate. (2025, November 3). ANRORC reactions of 3-methyl-1,4-dinitro-1H-pyrazole with arylhydrazines.
- The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.
- HETEROCYCLES. (2016). CHEMISTRY OF POLYHALOGENATED NITROBUTADIENES, 15: SYNTHESIS OF NOVEL 4-NITRO-3-AMINO-1H-PYRAZOLE-5.
- ResearchGate. (n.d.). Synthesis of 3-methyl-4-phenyl-1H-pyrazole 5.
- Organic Syntheses. (n.d.). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine.
- PMC (NIH). (n.d.). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines.
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
- PMC - PubMed Central. (n.d.). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds.
- BenchChem. (2025). Minimizing impurities in the synthesis of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole.
- Google Patents. (n.d.).
- ACS Publications. (n.d.). Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. Organic Letters.
- Synform. (2018, November 19). Development of a New Route to 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid (DFPA) – A Key Building Block for Novel Fungicides.
Sources
Technical Support Center: Purification of Crude 3-Methyl-1H-Pyrazol-4-Amine Hydrochloride
Welcome to the technical support center for the purification of 3-methyl-1H-pyrazol-4-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this important chemical intermediate. Our goal is to equip you with the scientific understanding and practical knowledge to achieve high purity and yield in your experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound, providing causative explanations and actionable solutions.
Problem 1: Low Yield After Recrystallization
Q: I am experiencing a significant loss of product after recrystallizing my crude this compound. What are the potential causes and how can I improve my yield?
A: Low recovery during recrystallization is a common issue that can often be traced back to several factors related to solvent choice and experimental technique.
-
Causality: The principle of recrystallization relies on the differential solubility of the compound of interest and its impurities in a given solvent at different temperatures. An ideal recrystallization solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. If the compound is too soluble in the chosen solvent at low temperatures, a significant portion will remain in the mother liquor upon cooling, leading to low recovery. Conversely, using an excessive volume of solvent, even a well-chosen one, will have the same effect.
-
Troubleshooting Steps:
-
Solvent System Optimization: If you are observing high solubility at room temperature, consider a less polar solvent or a mixed solvent system. For amine hydrochlorides, which are salts, polar protic solvents like ethanol or isopropanol are often a good starting point. A common technique is to dissolve the crude product in a minimal amount of hot ethanol and then slowly add a less polar co-solvent (an "anti-solvent") like ethyl acetate or diethyl ether until the solution becomes slightly turbid. Reheating to achieve a clear solution followed by slow cooling should induce crystallization.
-
Minimize Solvent Volume: Always use the minimum amount of hot solvent required to fully dissolve the crude product. Adding the solvent in small portions to the heated crude material is a good practice.
-
Controlled Cooling: Rapid cooling, such as plunging the flask into an ice bath, can lead to the formation of small, impure crystals and trap impurities. Allow the solution to cool slowly to room temperature to encourage the formation of larger, purer crystals. Once the solution has reached room temperature, cooling in an ice bath can be used to maximize the yield of the crystallized product.
-
Seeding: If crystallization does not initiate upon cooling, adding a small seed crystal of the pure compound can induce crystallization.
-
Concentration of Mother Liquor: To recover some of the dissolved product, the mother liquor can be concentrated under reduced pressure and a second crop of crystals can be collected. Be aware that this second crop may be of lower purity than the first.
-
Problem 2: Oiling Out During Recrystallization
Q: My compound is not crystallizing but separating as an oil during the cooling phase of recrystallization. What causes this and how can I prevent it?
A: "Oiling out" occurs when the solute is supersaturated in the solvent and separates as a liquid phase instead of a solid crystalline phase. This is often due to a high concentration of impurities or a large difference in polarity between the solute and the solvent.
-
Causality: The presence of impurities can lower the melting point of the mixture, leading to the separation of a molten solute. Additionally, if the solvent is too nonpolar for the highly polar amine hydrochloride salt, the compound may be "forced" out of the solution as a liquid.
-
Troubleshooting Steps:
-
Increase Solvent Polarity: If you are using a mixed solvent system, try increasing the proportion of the more polar solvent. For instance, if you are using an ethanol/ethyl acetate mixture, increase the amount of ethanol.
-
Slower Cooling and Agitation: Very slow cooling and gentle agitation can sometimes encourage crystallization over oiling out.
-
Redissolve and Add More Solvent: If oiling occurs, reheat the solution until the oil redissolves. Then, add a small amount of additional hot solvent to decrease the saturation level before allowing it to cool slowly again.
-
Scratching the Flask: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can create a rough surface that may initiate crystallization.
-
Pre-purification: If the crude material is very impure, a preliminary purification step such as a quick filtration through a plug of silica gel or an acid-base extraction may be necessary to remove a significant portion of the impurities before attempting recrystallization.
-
Problem 3: Persistent Colored Impurities
Q: My purified this compound remains colored (e.g., yellow or brown) even after recrystallization. How can I remove these colored impurities?
A: Colored impurities are often highly conjugated organic molecules that are present in small amounts. While they may not significantly affect the purity as determined by techniques like NMR, their presence can be undesirable.
-
Causality: These impurities can arise from side reactions during the synthesis or from the degradation of starting materials or the product itself. They are often polar and can co-crystallize with the product.
-
Troubleshooting Steps:
-
Activated Carbon (Charcoal) Treatment: Activated carbon is highly effective at adsorbing colored impurities. Add a small amount of activated carbon (typically 1-2% by weight of the crude product) to the hot, dissolved solution before filtration. Caution: Do not add charcoal to a boiling solution as this can cause violent bumping. Allow the solution to cool slightly before adding the charcoal, then reheat to boiling for a few minutes.
-
Hot Filtration: After the charcoal treatment, perform a hot filtration to remove the charcoal and any other insoluble impurities. This should be done quickly to prevent premature crystallization of the product in the filter funnel. Using a pre-heated filter funnel can be beneficial.
-
Column Chromatography: If recrystallization and charcoal treatment are ineffective, column chromatography is a more powerful purification technique. For a polar compound like an amine hydrochloride, silica gel can be used, but it's often necessary to add a small amount of a basic modifier like triethylamine to the eluent to prevent streaking and improve separation. A common mobile phase could be a gradient of methanol in dichloromethane.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurities present in the crude product are highly dependent on the synthetic route used. Common synthetic pathways to pyrazoles often involve the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine derivative.[2][3] Potential impurities could include:
-
Unreacted Starting Materials: Such as the hydrazine source or the dicarbonyl compound.
-
Regioisomers: Depending on the symmetry of the starting materials, the formation of isomeric pyrazoles is possible.[4]
-
Side-Products from Incomplete Cyclization: Partially reacted intermediates may be present.
-
By-products from Side Reactions: Such as self-condensation of the starting materials or reactions with impurities in the starting materials.
A thorough analysis of the crude material by techniques like NMR or LC-MS is recommended to identify the specific impurities present in your sample.
Q2: What is the best single solvent for recrystallizing this compound?
A2: Finding a single ideal solvent can be challenging. However, polar protic solvents are generally a good starting point for amine hydrochlorides. Ethanol or isopropanol are often effective.[5] It is recommended to perform small-scale solubility tests with a variety of solvents to determine the best option for your specific crude material. A good practice is to test solubility in both cold and hot solvent.
Q3: Can I use acid-base extraction to purify 3-methyl-1H-pyrazol-4-amine?
A3: Yes, acid-base extraction can be a very effective purification technique for the free-base form, 3-methyl-1H-pyrazol-4-amine. The general procedure would be:
-
Dissolve the crude material (as the free base) in a water-immiscible organic solvent like dichloromethane or ethyl acetate.
-
Extract the organic layer with an aqueous acid solution (e.g., 1M HCl). The basic amine will be protonated and move into the aqueous layer as the hydrochloride salt.
-
Wash the aqueous layer with a fresh portion of the organic solvent to remove any neutral or acidic impurities.
-
Basify the aqueous layer with a base like NaOH or Na2CO3 to deprotonate the amine hydrochloride, causing the free amine to precipitate or to be extractable back into an organic solvent.
-
Extract the free amine into an organic solvent, dry the organic layer, and evaporate the solvent. The hydrochloride salt can then be reformed by treating a solution of the purified free base with HCl (e.g., as a solution in ether or dioxane).
Q4: What are the recommended conditions for purifying this compound by column chromatography?
A4: For the purification of aminopyrazole derivatives by column chromatography, silica gel is a common stationary phase.[1] Due to the basic nature of the amine, tailing or streaking on the column can be an issue. To mitigate this, it is often beneficial to add a small amount of a base to the mobile phase, such as 0.5-1% triethylamine. A typical mobile phase would be a gradient of methanol in dichloromethane (e.g., starting from 100% dichloromethane and gradually increasing the methanol concentration to 5-10%).[1] The fractions should be monitored by thin-layer chromatography (TLC) to identify those containing the pure product.
Q5: How can I confirm the purity of my final product?
A5: A combination of analytical techniques should be used to confirm the purity of your this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is one of the most powerful techniques for confirming the structure and assessing the purity of organic compounds. The absence of impurity peaks in the NMR spectrum is a strong indicator of high purity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can separate the compound of interest from impurities and provide mass information for each component, which is useful for identifying unknown impurities.
-
Melting Point Analysis: A sharp melting point range that is consistent with the literature value indicates high purity. Impurities tend to broaden the melting point range and depress the melting point.
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol provides a general guideline for the recrystallization of this compound from an ethanol/ethyl acetate solvent system.
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of ethanol and heat the mixture to boiling with stirring. Continue adding ethanol in small portions until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat source and allow it to cool slightly. Add a small amount of activated carbon (1-2% w/w) and swirl the flask. Gently heat the mixture back to boiling for 5-10 minutes.
-
Hot Filtration (if charcoal was used): Pre-heat a filter funnel and a receiving flask. Quickly filter the hot solution through a fluted filter paper to remove the activated carbon.
-
Crystallization: To the hot, clear filtrate, slowly add ethyl acetate dropwise with swirling until the solution becomes persistently cloudy. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethyl acetate. Dry the crystals in a vacuum oven.
Data Presentation
| Purification Method | Typical Solvents/Mobile Phase | Advantages | Disadvantages |
| Recrystallization | Ethanol, Isopropanol, Ethanol/Ethyl Acetate, Ethanol/Water | Simple, cost-effective, can yield very pure material. | Can result in low yield if the compound is too soluble; may not remove all impurities. |
| Acid-Base Extraction | Dichloromethane/Aqueous HCl | Excellent for removing neutral and acidic impurities. | Requires conversion to and from the free base; involves multiple steps. |
| Column Chromatography | Silica Gel with CH₂Cl₂/MeOH gradient (+ triethylamine) | Highly effective for separating closely related impurities. | More time-consuming and requires larger volumes of solvent; potential for product loss on the column. |
Visualizations
Workflow for Purification Method Selection
Caption: Decision tree for selecting a suitable purification method.
References
-
PubChem. (n.d.). 3-methyl-1H-pyrazol-4-amine. National Center for Biotechnology Information. Retrieved January 23, 2024, from [Link]
-
PubChem. (n.d.). 3-Chloro-1H-pyrazol-4-amine--hydrogen chloride (1/1). National Center for Biotechnology Information. Retrieved January 23, 2024, from [Link]
- Google Patents. (2009). WO2011076194A1 - Method for purifying pyrazoles.
-
ResearchGate. (n.d.). Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a′–b′. Retrieved January 23, 2024, from [Link]
- Google Patents. (2005). WO2007034183A2 - Process for the preparation of 4-aminopyrazole derivatives.
-
ResearchGate. (2004). (PDF) Synthesis of Novel Derivatives of 4-Amino-3,5-Dicyanopyrazole. Retrieved January 23, 2024, from [Link]
-
ResearchGate. (2022). (PDF) Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Retrieved January 23, 2024, from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Retrieved January 23, 2024, from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved January 23, 2024, from [Link]
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved January 23, 2024, from [Link]
-
RJPBCS. (n.d.). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Retrieved January 23, 2024, from [Link]
- Google Patents. (2019). US20210009566A1 - Process for the preparation of pyrimidinyl-4-aminopyrazole compounds.
-
MDPI. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved January 23, 2024, from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved January 23, 2024, from [Link]
Sources
- 1. WO2007034183A2 - Process for the preparation of 4-aminopyrazole derivatives - Google Patents [patents.google.com]
- 2. Pyrazole synthesis [organic-chemistry.org]
- 3. rjpbcs.com [rjpbcs.com]
- 4. researchgate.net [researchgate.net]
- 5. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Identifying and minimizing side reactions in pyrazole synthesis.
Technical Support Center: Pyrazole Synthesis & Optimization Current Status: [ONLINE] Agent: Senior Application Scientist Ticket Subject: Identifying and Minimizing Side Reactions in Pyrazole Synthesis[1]
Introduction: The Pyrazole Paradox
Welcome to the Pyrazole Synthesis Support Center. While the formation of the pyrazole ring (a 5-membered heterocycle with two adjacent nitrogens) is thermodynamically favorable, the pathway to get there is fraught with kinetic traps.[1] Whether you are synthesizing a Celecoxib analog or a novel agrochemical, the two most common "error codes" you will encounter are Regioisomer Contamination and Incomplete Oxidation (Pyrazolines) .[1]
This guide treats your synthesis as a troubleshootable system. We move beyond "mix and heat" to precise mechanistic control.[1]
Module 1: Troubleshooting Regioselectivity (The Knorr Protocol)
Ticket #001: "I have a mixture of 1,3- and 1,5-isomers." [1]
Diagnosis: In the classic Knorr synthesis (1,3-dicarbonyl + substituted hydrazine), you are fighting a battle between two nucleophiles and two electrophiles.[1]
-
The Nucleophiles: In a substituted hydrazine (
), the terminal nitrogen ( ) is more nucleophilic (harder base) than the substituted nitrogen ( ).[1] -
The Electrophiles: The 1,3-dicarbonyl has two carbonyls.[1] Their electrophilicity depends on steric bulk and electronic effects (e.g.,
vs. ).[1]
The Mechanism of Failure: If the reaction is under thermodynamic control , the most stable product forms (often the 1,5-isomer due to steric relief).[1] Under kinetic control , the most nucleophilic nitrogen attacks the most electrophilic carbonyl first.[1] A mixture occurs when these energy barriers are too similar.[1]
Corrective Actions (SOP):
-
Switch Solvents (The Fluorine Effect):
-
Protocol: Replace Ethanol/Methanol with Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) .[1]
-
Why: Fluorinated alcohols are strong hydrogen-bond donors (HBD).[1] They activate the carbonyls via H-bonding, often enhancing the electrophilicity difference and stabilizing the transition state for the desired isomer.[1]
-
Reference: Use of fluorinated alcohols can boost regioselectivity ratios from 60:40 to >95:5 [1].[1]
-
-
Control the pH (Protonation State):
-
Steric Steering:
Data Table: Solvent Effects on Regioselectivity (Model Reaction: Phenylhydrazine + Benzoylacetone)
| Solvent | Conditions | Major Isomer | Selectivity Ratio (approx) |
| Ethanol | Reflux, Neutral | Mixed | 60 : 40 |
| Ethanol | Reflux, HCl (cat) | 1,3-isomer | 80 : 20 |
| TFE (Trifluoroethanol) | 25°C, Neutral | 1,3-isomer | 95 : 5 |
| HFIP | 25°C, Neutral | 1,3-isomer | >98 : 2 |
Module 2: Visualizing the Decision Tree
The following diagram outlines the critical decision points when planning a pyrazole synthesis to avoid side reactions.
Module 3: The "Stalled" Reaction (Pyrazolines & Hydrazones)[1]
Ticket #002: "My product mass is M+2, and it's not aromatic."
Diagnosis: You have isolated a Pyrazoline (dihydro-pyrazole) or a stable Hydrazone .[1]
-
Cause: If you use
-unsaturated ketones (chalcones) instead of 1,3-dicarbonyls, the immediate product is a pyrazoline.[1] This intermediate often requires an oxidative step to become a pyrazole [2].[1]ngcontent-ng-c176312016="" _nghost-ng-c2087115490="" class="inline ng-star-inserted"> -
Cause (Hydrazone): In Knorr synthesis, the first step (imine formation) happens, but the second step (cyclization) stalls due to steric hindrance or lack of acid catalysis.[1]
The "Aromatization" Protocol (Pyrazoline
-
Aerobic Oxidation (Green):
-
Chemical Oxidation (Rapid):
-
One-Pot Halogenation/Oxidation:
Module 4: Preventing Dimerization (Azines)
Ticket #003: "I'm seeing a double-mass impurity."
Diagnosis: Azine Formation. Instead of the hydrazine nitrogen attacking the second carbonyl of the same molecule (cyclization), it attacks a carbonyl on a different molecule of the starting material.[1]
-
Structure:
[1]
Prevention Protocol:
-
Order of Addition (Critical): Always add the 1,3-dicarbonyl TO the hydrazine .
-
Why: This ensures the hydrazine is always in large excess relative to the unreacted ketone, statistically favoring the intramolecular cyclization over the intermolecular dimerization.[1]
-
-
Concentration: Run the reaction more dilute (0.1 M or lower). High concentration favors intermolecular reactions (dimerization).[1]
Module 5: Validated Experimental Protocol
SOP: Regioselective Synthesis of 1-Phenyl-3-Methyl-5-Trifluoromethylpyrazole Targeting the 1,3-isomer over the 1,5-isomer.
-
Preparation:
-
Dissolve Phenylhydrazine (1.0 equiv) in Trifluoroethanol (TFE) [0.5 M].
-
Cool to 0°C.[1]
-
-
Addition:
-
Reaction:
-
Workup:
-
Validation:
References
-
Ivanova, A. E., et al. (2017).[1][2] "Regiochemical Control of Pyrazoles by Solvent and β‐Enamino Diketone Structure." Asian Journal of Organic Chemistry. Link[1]
-
Lellek, V., et al. (2018).[1][3] "One-pot condensations of ketones... and in situ oxidation employing bromine."[1][3] Synlett. Link
-
Deng, X., & Mani, N. S. (2008).[1][4] "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins." Journal of Organic Chemistry. Link[1]
-
Knorr, L. (1883).[1][5] "Einwirkung von Acetessigester auf Phenylhydrazin." Berichte der deutschen chemischen Gesellschaft. (Foundational Reference).
For further assistance, please submit a log of your LCMS data and solvent conditions to the support queue.
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pyrazole synthesis [organic-chemistry.org]
- 4. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 5. jk-sci.com [jk-sci.com]
Common impurities in the synthesis of pyrazole derivatives and their removal.
Welcome to the technical support center for pyrazole derivative synthesis. This guide, designed for researchers, chemists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we aim to move beyond simple protocols to explain the underlying chemical principles, helping you diagnose issues and refine your experimental approach for cleaner, more efficient syntheses.
Troubleshooting Guide: Diagnosing and Solving Common Synthesis Problems
This section addresses specific issues you might encounter during your experiments. Each answer provides a diagnosis of the likely cause and step-by-step protocols for resolving the issue.
Q1: My ¹H NMR spectrum is overly complex and appears to show two distinct sets of signals for my pyrazole product. What is the likely cause and how can I resolve it?
A1: Diagnosis & Explanation
The most common cause for observing two sets of signals corresponding to your product is the formation of regioisomers . This is a frequent challenge in classical pyrazole syntheses, such as the Knorr synthesis, which involves the condensation of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine.[1]
Causality: The two carbonyl groups of the 1,3-dicarbonyl starting material exhibit different levels of electrophilicity. Similarly, the two nitrogen atoms of a substituted hydrazine have different nucleophilicities. The reaction can proceed via two different pathways where either nitrogen attacks either carbonyl group, leading to a mixture of two isomeric pyrazole products that are often difficult to separate.[1] For example, reacting an aryl hydrazine with an unsymmetrical diketone can produce both the 1,3,5-trisubstituted and the 1,3,5-trisubstituted isomers, which will have distinct NMR spectra but very similar physical properties.
Diagram: Formation Pathway of Regioisomers
Caption: Knorr synthesis pathways leading to two regioisomers.
Troubleshooting and Removal Protocol:
Separating regioisomers can be challenging due to their similar polarities.
-
High-Performance Column Chromatography: Standard flash chromatography may not be sufficient. Consider using a longer column, a shallower solvent gradient, or a high-performance stationary phase. For basic pyrazoles that may streak on silica, deactivating the silica gel by preparing the slurry with 0.5-1% triethylamine in the eluent can significantly improve separation.[2]
-
Preparative HPLC: If isomers are inseparable by flash chromatography, reverse-phase preparative HPLC is a powerful alternative.
-
Selective Crystallization via Acid Salt Formation: This is a highly effective, albeit less common, technique for separating isomers.[3] The principle is that the two regioisomers, when converted to acid addition salts (e.g., phosphate or oxalate salts), will have different crystal lattice energies and solubilities, allowing one to crystallize preferentially.
Experimental Protocol: Purification by Oxalate Salt Formation
-
Dissolve the crude mixture of pyrazole isomers in a minimal amount of a suitable organic solvent like isopropanol or acetone.[3]
-
In a separate flask, prepare a saturated solution of oxalic acid in the same solvent.
-
Slowly add the oxalic acid solution dropwise to the pyrazole solution while stirring.
-
Monitor for the formation of a precipitate. One isomer's oxalate salt should precipitate while the other remains in solution.
-
Allow the mixture to stir at room temperature or cool in an ice bath to maximize precipitation.
-
Isolate the solid salt by filtration and wash with a small amount of cold solvent.
-
To recover the free pyrazole, dissolve the salt in water, basify the solution with aqueous NaOH or Na₂CO₃ until pH > 9, and extract the purified pyrazole with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the organic layer, filter, and concentrate in vacuo to yield the purified single regioisomer.
-
Q2: My reaction mixture produced a clean spot on TLC, but after workup and concentration, I have a persistent, non-polar impurity. What could it be?
A2: Diagnosis & Explanation
If you used a synthesis method involving a 1,3-dipolar cycloaddition with an alkyne, a common non-polar impurity is unreacted alkyne starting material.[1] These compounds are often volatile and may not stain well with common TLC stains like permanganate, but they will be visible in your crude NMR spectrum. Another possibility, especially in multi-component reactions, is the presence of unreacted aldehydes or ketones.
Troubleshooting and Removal Protocol:
-
High Vacuum Distillation/Evaporation: If the alkyne or other starting material is sufficiently volatile, it can often be removed by prolonged exposure to a high vacuum, possibly with gentle heating.
-
Trituration with a Non-polar Solvent: This technique is excellent for removing non-polar impurities from a more polar solid product.
Experimental Protocol: Trituration with Hexane
-
Place your crude solid product in a flask.
-
Add a sufficient volume of cold hexanes (or pentane) to create a slurry.
-
Stir the slurry vigorously for 15-30 minutes. The non-polar impurity will dissolve in the hexane, while your more polar pyrazole product should remain a solid.
-
Filter the solid product, washing it with a small amount of additional cold hexane.
-
Dry the solid under vacuum to remove residual solvent.
-
Q3: My reaction is supposed to yield an aromatic pyrazole, but my crude product shows signals in the 3.0-5.0 ppm range in the ¹H NMR and my mass spectrum shows a mass of [M+2]. What is this impurity?
A3: Diagnosis & Explanation
This analytical data strongly suggests the presence of a pyrazoline intermediate .[1][4] Many pyrazole syntheses, particularly those starting from α,β-unsaturated ketones (chalcones), proceed through a pyrazoline which must then be oxidized or undergo an elimination to form the final aromatic pyrazole.[4] The [M+2] peak in the mass spectrum indicates the addition of two hydrogen atoms compared to the expected product, and the upfield aliphatic signals in the NMR are characteristic of the non-aromatic pyrazoline ring.
Causality: This impurity arises from incomplete oxidation or elimination. This can happen if the reaction time is too short, the temperature is too low, or the oxidizing agent (if required) is insufficient or has degraded.
Diagram: Troubleshooting Workflow for Impurity Identification
Caption: General workflow for identifying and removing impurities.
Troubleshooting and Removal Protocol:
-
Re-subject the Crude Product to Reaction Conditions: If the aromatization is simply incomplete, you can often solve the problem by re-treating the crude material.
-
For Oxidation Reactions: Dissolve the crude product in a suitable solvent (e.g., acetic acid, DMSO) and add the oxidizing agent (e.g., iodine, bromine, or simply heat under an oxygen atmosphere).[5] Monitor the reaction by TLC until the pyrazoline spot has been completely converted to the pyrazole.
-
For Elimination Reactions: If the reaction requires elimination (e.g., of a leaving group), re-subject the crude material to the basic or acidic conditions used in the initial reaction, perhaps with gentle heating, to drive the elimination to completion.[4]
-
-
Chromatographic Separation: Pyrazolines are typically less polar than their aromatic pyrazole counterparts and can usually be separated by standard silica gel chromatography. However, forcing the reaction to completion is generally more efficient.
Frequently Asked Questions (FAQs)
Q: What are the most common sources of impurities in pyrazole synthesis?
A: Impurities can arise from several sources:
-
Starting Materials: Impure 1,3-dicarbonyls, hydrazines, or other precursors.
-
Side Reactions: The formation of regioisomers is the most significant side reaction.[1]
-
Incomplete Reactions: Unreacted starting materials or stable intermediates like pyrazolines or hydrazones.[1][4]
-
Reagents and Catalysts: Residual acid/base catalysts, metal catalysts (e.g., palladium, copper), or oxidizing/reducing agents.[1][5]
-
Work-up: Formation of salts during neutralization, or residual extraction solvents.
Q: How can I improve the regioselectivity of my reaction to avoid isomer formation?
A: Controlling regioselectivity is key to a clean synthesis.
-
Choose Symmetrical Reagents: The simplest solution is to use either a symmetrical 1,3-dicarbonyl compound or unsubstituted hydrazine (hydrazine hydrate), which eliminates the possibility of isomerism.
-
Exploit Electronic Differences: When using unsymmetrical reagents, maximize the electronic difference between the two reactive sites. For example, using a 1,3-ketoester, the ketone is generally more electrophilic than the ester carbonyl, leading to preferential attack by the more nucleophilic nitrogen of the hydrazine.
-
Solvent and Catalyst Choice: Reaction conditions can influence the outcome. Some studies have shown that using aprotic dipolar solvents like DMF or DMAc in the presence of a strong acid can improve regioselectivity compared to traditional protic solvents like ethanol.[1]
Q: What are the best general-purpose purification methods for pyrazole derivatives?
A: A multi-step approach is often best.
| Purification Method | When to Use | Common Impurities Removed |
| Acid-Base Extraction | For basic pyrazoles mixed with neutral or acidic impurities. | Unreacted ketones, esters, non-basic side products. |
| Recrystallization | When the product is a solid and has moderate to high purity (>85%). | Minor impurities with different solubility profiles.[2] |
| Silica Gel Chromatography | The universal method for separating mixtures based on polarity. | Regioisomers, starting materials, most side products.[1] |
| Trituration | To remove small amounts of highly soluble or non-polar impurities from a solid product. | Unreacted alkynes, residual solvents, grease.[2] |
Q: Can I reliably purify my pyrazole without using a silica column?
A: Yes, several non-chromatographic methods are very effective.
-
Recrystallization: This is the most powerful non-chromatographic technique for purifying solids. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes, isopropanol) to find conditions where your product has high solubility when hot and low solubility when cold, while impurities remain in solution.[2]
-
Acid-Base Extraction: This liquid-liquid extraction technique is excellent for removing non-basic impurities. By dissolving your crude mixture in an organic solvent and washing with aqueous acid (e.g., 1M HCl), the basic pyrazole will move to the aqueous layer. The layers are separated, the aqueous layer is then basified, and the pure pyrazole is re-extracted into an organic solvent.
-
Purification via Salt Formation: As detailed in the troubleshooting guide, converting the pyrazole to a crystalline salt can effectively separate it from stubborn impurities like regioisomers.[3]
References
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved January 27, 2026, from [Link]
-
Aggarwal, N., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(23), 7239. [Link]
- Lange, W., et al. (2011). Method for purifying pyrazoles. (WO2011076194A1).
-
El-Faham, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6523. [Link]
-
Various Authors. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. [Link]
-
Jain, A., et al. (2022). A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. International Journal of Creative Research Thoughts (IJCRT), 10(4). [Link]
-
Al-Adhami, K., et al. (2025). Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. ResearchGate. [Link]
Sources
Technical Support Center: Troubleshooting Regioselectivity in the Functionalization of the Pyrazole Ring
Welcome to the technical support center for pyrazole functionalization. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of achieving regiochemical control in their synthetic routes. Pyrazoles are a cornerstone of many pharmaceuticals and agrochemicals, but their inherent electronic nature and tautomerism often lead to challenges in selectively modifying specific positions on the ring.[1][2][3] This resource provides in-depth, experience-driven answers to common questions and troubleshooting scenarios.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental principles governing regioselectivity in pyrazole chemistry. Understanding these core concepts is the first step toward rational design of your synthetic strategy.
Q1: What are the primary factors that dictate regioselectivity in the functionalization of a pyrazole ring?
The regiochemical outcome of a reaction on a pyrazole ring is a delicate interplay of several factors:
-
Electronic Effects: The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. This creates distinct electronic environments at each position. The N1 nitrogen is considered "pyrrole-like" and is more electron-rich, while the N2 nitrogen is "pyridine-like" and more electron-deficient.[2] For the carbon atoms, the C4 position is the most electron-rich and thus most susceptible to electrophilic attack.[2][4] The C3 and C5 positions are more electron-deficient.[2]
-
Steric Hindrance: The size of both the substituents already on the pyrazole ring and the incoming reagent can significantly influence where the reaction occurs.[5] A bulky substituent at C3, for instance, can hinder attack at the adjacent N2 position, favoring functionalization at the more accessible N1 position.
-
Reaction Conditions: The choice of solvent, base, temperature, and catalyst can dramatically alter the regiochemical ratio of products. These conditions can influence whether the reaction is under kinetic or thermodynamic control.[6][7][8][9]
-
Tautomerism: For N-unsubstituted pyrazoles, prototropic tautomerism can lead to a mixture of regioisomers upon N-functionalization.[2] The position of this equilibrium is influenced by substituents and the solvent.
Q2: How can I selectively functionalize the N1 versus the N2 position in an N-unsubstituted pyrazole?
This is one of the most common challenges in pyrazole chemistry. Achieving high selectivity often requires careful consideration of the factors mentioned above.
-
Kinetic vs. Thermodynamic Control: In many cases, N-alkylation can be directed by choosing conditions that favor either the kinetic or thermodynamic product.
-
Kinetic Control: Generally, reactions at lower temperatures with strong, non-coordinating bases (like NaH) tend to favor attack at the more sterically accessible and often more nucleophilic N1 position.
-
Thermodynamic Control: Higher temperatures and weaker, coordinating bases (like K₂CO₃) can allow for equilibration to the more thermodynamically stable isomer. The relative stability of the N1 and N2 substituted products depends heavily on the nature of the substituents on the pyrazole ring and the incoming group.[6][7][8][9]
-
-
Steric Directing Effects: A large substituent at the C5 position will generally direct incoming groups to the N1 position due to steric hindrance. Conversely, a bulky group at C3 will direct to N1.
-
Protecting Groups: A powerful strategy is to use a removable directing group. For example, a bulky group like the 2-(trimethylsilyl)ethoxymethyl (SEM) group can be installed and then transposed from one nitrogen to the other, effectively unmasking the desired nitrogen for subsequent reaction.[10]
Q3: What determines the site of electrophilic substitution on the pyrazole carbon skeleton?
For electrophilic aromatic substitution (EAS), the C4 position is the most activated due to its higher electron density.[2][4] Therefore, reactions like nitration, halogenation, and Friedel-Crafts acylation will predominantly occur at C4, assuming it is unsubstituted.
If the C4 position is blocked, electrophilic attack at C3 or C5 is possible but generally requires more forcing conditions. The presence of activating or deactivating groups on the ring will further modulate this reactivity. For instance, an electron-donating group at C3 will enhance the reactivity of the C4 position.
Q4: How can I achieve functionalization at the C3 or C5 positions?
Direct electrophilic substitution at C3 or C5 is often difficult. More advanced strategies are typically required:
-
Directed Metalation: Using a directing group (e.g., on the N1 position), it is possible to selectively deprotonate the C5 position with a strong base (like an organolithium reagent) and then quench with an electrophile.
-
Halogen-Metal Exchange: If you can selectively introduce a halogen at the C3 or C5 position, subsequent halogen-metal exchange followed by reaction with an electrophile is a viable route.
-
C-H Activation/Functionalization: Modern transition-metal-catalyzed C-H activation provides a powerful means to directly functionalize the C3 and C5 positions.[11][12][13] These methods often employ a directing group to achieve high regioselectivity.
Q5: What are the most reliable analytical techniques to differentiate between pyrazole regioisomers?
Unambiguous characterization is critical. A combination of techniques is often necessary:
-
NMR Spectroscopy: This is the most powerful tool.
-
¹H and ¹³C NMR: The chemical shifts of the ring protons and carbons are highly sensitive to the substitution pattern.[14]
-
2D NMR (NOESY, HMBC): These experiments are invaluable for confirming assignments. For example, a Nuclear Overhauser Effect (NOE) between the protons of an N1-alkyl group and the C5-proton can definitively establish the regiochemistry.[15] Similarly, long-range couplings observed in an HMBC spectrum can provide connectivity information.[15]
-
-
X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides definitive proof of the molecular structure.[3][16]
-
Mass Spectrometry: While MS can confirm the mass of the isomers, it generally cannot distinguish between them without fragmentation studies, which can sometimes provide clues about the substitution pattern.[17]
Section 2: Troubleshooting Guides
This section provides a structured approach to common problems encountered during the functionalization of pyrazoles.
Problem 1: Poor or no regioselectivity in N-alkylation of a 3(5)-substituted pyrazole.
Scenario: You are alkylating a 3-methyl-1H-pyrazole and obtaining a roughly 1:1 mixture of 1,3-dimethyl- and 1,5-dimethylpyrazole.
Possible Causes & Solutions:
| Possible Cause | Explanation | Suggested Solution |
| Ambiguous Control | The reaction conditions are not optimized for either kinetic or thermodynamic control, leading to a mixture. | For Kinetic Product (1,5-isomer): Lower the temperature (e.g., 0 °C to -78 °C). Use a strong, non-coordinating base like NaH or LiHMDS in an aprotic solvent like THF or DME. Add the electrophile slowly at low temperature. |
| For Thermodynamic Product (1,3-isomer): Use a weaker base like K₂CO₃ or Cs₂CO₃ in a polar solvent like DMF or acetonitrile. Run the reaction at a higher temperature (e.g., 80-100 °C) to allow for equilibration to the more stable isomer. | ||
| Solvent Effects | The solvent can influence the tautomeric equilibrium and the reactivity of the pyrazolide anion. | Screen different solvents. Aprotic solvents often favor kinetic control, while polar aprotic or protic solvents can influence the thermodynamic outcome.[6] |
| Counter-ion Effects | The cation from the base can coordinate to the pyrazole nitrogens, influencing the site of attack. | Experiment with different bases (e.g., NaH vs. KH vs. K₂CO₃) to see if the counter-ion (Na⁺ vs. K⁺) affects the regioselectivity. |
Problem 2: Electrophilic substitution (e.g., bromination) is occurring at an unexpected position.
Scenario: You are attempting to brominate an N-substituted pyrazole at the C4 position, but are seeing substitution at C5 or decomposition.
Possible Causes & Solutions:
| Possible Cause | Explanation | Suggested Solution |
| Steric Hindrance at C4 | A bulky substituent at C3 or C5 may be sterically blocking the C4 position. | If possible, consider using a smaller electrophile or a different synthetic route that installs the C4 substituent before a bulky adjacent group. |
| Directing Group Effects | The N1-substituent may be directing the electrophile to a different position through chelation or other electronic effects. | Consider changing the N1-substituent. An electron-withdrawing group on N1 will deactivate the ring to EAS, while an electron-donating group will activate it. |
| Reaction Conditions Too Harsh | The conditions (e.g., strong Lewis acid, high temperature) are causing side reactions or rearrangement. | Use milder conditions. For bromination, try NBS in a solvent like acetonitrile or DCM at room temperature. Avoid strong Lewis acids unless necessary. |
| Incorrect Mechanistic Assumption | The reaction may not be proceeding through a standard EAS mechanism. | Re-evaluate the mechanism. Could a radical or other pathway be operative? Analyze byproducts for clues. |
Problem 3: Difficulty separating the final regioisomeric products.
Scenario: Your reaction has produced a mixture of regioisomers that are co-eluting during column chromatography.
Possible Causes & Solutions:
| Possible Cause | Explanation | Suggested Solution |
| Similar Polarity | The regioisomers have very similar polarities, making chromatographic separation challenging.[18][19] | Optimize Chromatography: Screen different solvent systems (e.g., hexanes/EtOAc, DCM/MeOH).[19] Consider using a different stationary phase (e.g., alumina, or switching from normal to reverse-phase HPLC).[19] |
| Derivatization: Temporarily convert the mixture into derivatives that have more distinct physical properties. For example, if there is a suitable functional handle, you could form esters or amides, separate these, and then cleave the directing group. | ||
| Crystallization: Attempt fractional crystallization from various solvents. One isomer may be significantly less soluble or form crystals more readily. |
Section 3: Key Experimental Protocols
Here, we provide illustrative, step-by-step protocols for common transformations, emphasizing the details that control regioselectivity.
Protocol 1: Kinetically Controlled N-Alkylation for Sterically Hindered Pyrazoles
Objective: To selectively alkylate the less hindered nitrogen of a 3-substituted pyrazole.
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the 3-substituted pyrazole (1.0 eq) and anhydrous THF (0.1 M solution).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes. Hydrogen gas evolution should be observed.
-
Alkylation: Add the alkylating agent (e.g., methyl iodide, 1.1 eq) dropwise via syringe, keeping the internal temperature below 5 °C.
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-2 hours.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Workup: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Regioselective C4-Bromination
Objective: To selectively brominate the C4 position of an N-substituted pyrazole.
-
Setup: To a round-bottom flask, add the N-substituted pyrazole (1.0 eq) and a suitable solvent such as acetonitrile or chloroform (0.2 M solution).
-
Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05 eq) in one portion at room temperature.
-
Reaction: Stir the mixture at room temperature. The reaction is often complete within a few hours. Monitor by TLC or LC-MS until the starting material is consumed.
-
Workup: Dilute the reaction mixture with dichloromethane (DCM). Wash with aqueous sodium thiosulfate solution to remove any remaining bromine, followed by water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can often be used without further purification, or it can be purified by column chromatography or recrystallization.
Section 4: Visualization of Key Concepts
Diagram 1: Factors Influencing N-Alkylation Regioselectivity
This diagram illustrates the decision-making process for controlling the N-alkylation of a generic 3-substituted pyrazole.
Caption: Decision workflow for N-alkylation regioselectivity.
Diagram 2: General Reactivity of the Pyrazole Ring
This diagram shows the inherent electronic properties and preferred sites of attack on an unsubstituted pyrazole ring.
Caption: Electronic character and reactivity sites of pyrazole.
References
- Fustero, S., Sánchez-Roselló, M., & Barrio, P. (2011). From β-Keto Esters to Pyrazoles: A Quick and General Regioselective Synthesis. The Journal of Organic Chemistry, 76(16), 6726-6742.
- Deng, X., & Mani, N. S. (2006). A Regioselective One-Pot Synthesis of Substituted Pyrazoles from N-Monosubstituted Hydrazones and Nitroolefins. Organic Letters, 8(17), 3801–3804.
- Valdés, C. (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. Chemistry – A European Journal.
- Krasavin, M. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules, 26(21), 10335.
- Gurbanov, A. V., & Glorius, F. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry, 18(35), 6886–6901.
- Le, P. G., & Arnold, F. H. (2021). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes.
- BenchChem. (2025). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. BenchChem.
- Google. (n.d.).
- Muravev, A. A., et al. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. Molecules, 27(16), 5245.
- Creative Biostructure. (2025). How NMR Helps Identify Isomers in Organic Chemistry?.
- Al-Masum, M., & El-Sayed, E. (2023). Electronic and steric substituent effects on the fluorescence emission of 2‐pyrazoline derivatives. Journal of Heterocyclic Chemistry.
- Gurbanov, A. V., & Glorius, F. (2020).
- BenchChem. (2025).
- Vittal, J. J., & Viciu, M. S. (2001). Steric and electronic effects on arylthiolate coordination in the pseudotetrahedral complexes [(TpPh,Me)Ni–SAr] (TpPh,Me = hydrotris{3-phenyl-5-methyl-1-pyrazolyl}borate). Dalton Transactions, (12), 1778-1783.
- Reddit. (2022). Regioselectivity in pyrazole EAS. r/OrganicChemistry.
- Pop, R., et al. (2024).
- Muravev, A. A., et al. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor.
- University of Liverpool. (n.d.). Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 8 Diazoles & diazines: properties, syntheses & reactivity.
- Wang, X., et al. (2013). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(1), 212-215.
- Ozawa, F., et al. (2019). Rational Synthesis of an Unsymmetric Pt Complex Unit Having Two Kinds of Pyrazolate Ligands: Elucidating Steric and Electronic Effects of Pyrazolate Ligands in Pt‐Ag Sandwich Complexes. Chemistry – A European Journal, 25(52), 12154-12158.
- Iovine, V., et al. (2022).
- Sigman, M. S., & Toste, F. D. (2021). A Change from Kinetic to Thermodynamic Control Enables trans-Selective Stereochemical Editing of Vicinal Diols. Journal of the American Chemical Society, 144(1), 135-141.
- Li, H., et al. (2024). Tailoring the Energetic Properties of Pyrazole Hybrids through Functionalization with Dinitromethyl and N-Hydroxytetrazole. The Journal of Organic Chemistry.
- Berden, G., Oomens, J., & El-Baba, T. J. (2020). Mass-Spectrometry-Based Identification of Synthetic Drug Isomers Using Infrared Ion Spectroscopy. Analytical Chemistry, 92(9), 6442–6449.
- Gurbanov, A. V., & Glorius, F. (2020).
- Charette, A. B., & Drouin, M. (2009). C−H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-Arylation and N-Alkylation Enabled by SEM-Group Transposition. Journal of the American Chemical Society, 131(11), 4192–4193.
- Reddy, R. P., & Padmavathi, V. (2015). Regioselective synthesis of functionalized pyrazole-chalcones via a base mediated reaction of diazo compounds with pyrylium salts. Organic & Biomolecular Chemistry, 13(28), 7732-7742.
- Google Patents. (2015). WO2015097658A1 - Process for the regioselective synthesis of pyrazoles.
- Elguero, J., & Claramunt, R. M. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 1.
- Elguero, J., & Claramunt, R. M. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI.
- Portilla, J., & Ríos-Gutiérrez, M. C. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 27(17), 5589.
- Muravev, A. A., et al. (2022). Thermodynamic vs.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. imperial.ac.uk [imperial.ac.uk]
- 5. Steric and electronic effects on arylthiolate coordination in the pseudotetrahedral complexes [(TpPh,Me)Ni–SAr] (TpPh,Me = hydrotris{3-phenyl-5-methyl-1-pyrazolyl}borate) - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. acs.figshare.com [acs.figshare.com]
- 11. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Transition-metal-catalyzed C-H functionalization of pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ngdc.cncb.ac.cn [ngdc.cncb.ac.cn]
- 14. creative-biostructure.com [creative-biostructure.com]
- 15. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Addressing solubility challenges of pyrazole derivatives in common organic solvents.
Welcome to the technical support center for addressing the solubility challenges of pyrazole derivatives. Pyrazole-containing compounds are a cornerstone of modern medicinal chemistry, forming the backbone of numerous pharmaceuticals.[1][2] However, their often crystalline and planar nature can lead to significant solubility hurdles in common organic solvents, complicating screening, formulation, and biological assays.[3]
This guide is designed for researchers, scientists, and drug development professionals. It provides field-proven insights and systematic protocols to diagnose and overcome these solubility issues, ensuring the integrity and reproducibility of your experimental results.
Section 1: Frequently Asked Questions (FAQs)
This section provides quick answers to the most common solubility challenges encountered in the lab.
Q1: My pyrazole derivative is insoluble in 100% DMSO, which is my standard solvent for stock solutions. What's my next step?
A: While DMSO is a powerful and widely used solvent, its polarity may not be optimal for all pyrazole structures.[4][5] If a compound fails to dissolve in DMSO even with gentle heating or sonication, a systematic solvent screening is the recommended next step. This involves testing a panel of solvents with varying polarities, from non-polar (e.g., toluene) to polar aprotic (e.g., DMF, NMP) and polar protic (e.g., ethanol). The goal is to find a solvent or co-solvent system that can effectively disrupt the crystal lattice energy of your compound.[3]
Q2: I managed to dissolve my compound, but it precipitates when I dilute the DMSO stock into my aqueous assay buffer. How can I prevent this?
A: This is a classic issue known as "crashing out" and occurs when a compound that is soluble in a strong organic solvent is introduced into an aqueous medium where it is poorly soluble.[6]
-
Causality: The high concentration of the organic solvent (like DMSO) in the initial stock keeps the compound solubilized. Upon dilution into the buffer, the percentage of the organic solvent drops dramatically, and the aqueous environment cannot maintain the compound in solution.
-
Immediate Solutions:
-
Reduce Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, typically below 0.5%, as higher concentrations can be toxic to cells and interfere with results.[4]
-
Use a Co-solvent System: Prepare your stock in a mixture of solvents (e.g., DMSO/ethanol or DMSO/PEG-400) that may offer a more "gentle" transition into the aqueous phase.
-
Serial Dilution Strategy: Instead of a large, single dilution step, perform serial dilutions. First, dilute the 100% DMSO stock into an intermediate solution containing a higher percentage of buffer, then perform the final dilution into the assay plate. This gradual reduction in organic solvent concentration can sometimes prevent precipitation.
-
Q3: Can I use heat to dissolve my pyrazole derivative?
A: Yes, gentle warming (e.g., to 37-50°C) can be an effective method to increase the rate of dissolution.[4] Heat provides the energy needed to overcome the intermolecular forces within the compound's crystal lattice.
-
Critical Precaution: You must first verify the thermal stability of your compound. Many complex organic molecules can degrade at elevated temperatures. Before applying heat, run a small-scale stability test (e.g., using HPLC or LC-MS) to compare a heated sample against a room temperature control to check for degradation products.
Q4: My pyrazole has acidic or basic functional groups. How does pH affect its solubility?
A: The solubility of ionizable compounds is highly dependent on pH.[7][8]
-
For Basic Pyrazoles: Decreasing the pH (making the solution more acidic) will protonate the basic functional group, forming a salt. This charged species is generally much more soluble in aqueous media than the neutral free base.[7][8]
-
For Acidic Pyrazoles: Increasing the pH (making the solution more basic) will deprotonate the acidic functional group, forming a salt that is typically more water-soluble.
Creating a pH-solubility profile for your compound is a crucial step in pre-formulation studies.[9]
Section 2: In-Depth Troubleshooting Guides & Protocols
When simple fixes are not enough, a more systematic approach is required. The following guides provide step-by-step workflows to rigorously tackle solubility problems.
Guide 2.1: The Systematic Solvent Screening Workflow
The objective of this protocol is to empirically identify a suitable solvent or co-solvent system for a poorly soluble pyrazole derivative.
Rationale: The principle of "like dissolves like" governs solubility. A compound's solubility is maximized in a solvent with similar polarity.[10] This workflow systematically tests solvents across a polarity spectrum to find the best match.
Materials:
-
Your pyrazole derivative (solid form)
-
A panel of organic solvents (see Table 1)
-
Vortex mixer
-
Water bath sonicator
-
Glass vials or microcentrifuge tubes
Protocol Steps:
-
Preparation: Dispense a small, accurately weighed amount of your compound (e.g., 1-2 mg) into several separate vials.
-
Initial Solvent Test: To each vial, add a precise volume of a single solvent (e.g., 100 µL) from the screening panel (see Table 1). Start with common solvents like DMSO, DMF, Ethanol, and Acetonitrile.
-
Mechanical Agitation: Vortex each vial vigorously for 1-2 minutes. Visually inspect for dissolution.
-
Energy Input (If Needed): If the compound is not fully dissolved, place the vials in a water bath sonicator for 10-15 minutes.[4] If still undissolved, gently warm the vials to 37°C for 15 minutes, followed by vortexing. (Note: Only apply heat if compound stability is confirmed).
-
Observation & Documentation: Record the results for each solvent as: Fully Soluble, Partially Soluble, or Insoluble. Note the concentration achieved for fully soluble samples.
-
Co-Solvent Exploration: If no single solvent is effective at the desired concentration, begin testing binary co-solvent systems. A common starting point is a 1:1 mixture of a strong organic solvent (like DMSO) with a more aqueous-compatible solvent (like PEG-400 or ethanol).[11] Repeat steps 3-5 with these mixtures.
Table 1: Properties of Common Organic Solvents for Screening
This table provides key parameters to help guide your solvent selection. Solvents are ordered by increasing relative polarity.
| Solvent | Formula | Boiling Point (°C) | Density (g/mL) | Relative Polarity | Dielectric Constant |
| Toluene | C₇H₈ | 110.6 | 0.867 | 0.099 | 2.4 |
| Dichloromethane | CH₂Cl₂ | 39.8 | 1.326 | 0.309 | 9.0 |
| Tetrahydrofuran (THF) | C₄H₈O | 66 | 0.886 | 0.207 | 7.5 |
| Ethyl Acetate | C₄H₈O₂ | 77.0 | 0.894 | 0.228 | 6.0 |
| Acetone | C₃H₆O | 56.2 | 0.791 | 0.355 | 21.0 |
| Acetonitrile | C₂H₃N | 81.6 | 0.786 | 0.460 | 37.5 |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 153.0 | 0.944 | 0.386 | 37.0 |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 189.0 | 1.092 | 0.444 | 46.7 |
| Ethanol | C₂H₆O | 78.3 | 0.789 | 0.654 | 24.6 |
| Methanol | CH₄O | 64.7 | 0.792 | 0.762 | 32.7 |
| Water | H₂O | 100.0 | 0.998 | 1.000 | 80.1 |
Data compiled from various sources.[12]
Workflow Visualization
Below is a decision-making workflow for troubleshooting pyrazole solubility.
Caption: Decision tree for selecting a solubility enhancement strategy.
Guide 2.2: pH-Mediated Solubilization Protocol
This protocol is for pyrazole derivatives containing acidic or basic moieties, leveraging ionization to enhance aqueous solubility.
Rationale: Converting a neutral, poorly soluble molecule into a charged salt dramatically increases its interaction with polar solvents like water. This is a fundamental strategy in pharmaceutical formulation.[7][13][14]
Materials:
-
Stock solution of the compound in a water-miscible organic solvent (e.g., 10 mM in DMSO).
-
Aqueous buffers of varying pH (e.g., pH 2.0, 5.0, 7.4, 9.0).
-
0.1 M HCl and 0.1 M NaOH for fine pH adjustments.
-
pH meter.
-
Filtration device (e.g., 0.22 µm syringe filter).
-
Analytical instrument for concentration measurement (e.g., HPLC-UV, LC-MS).
Protocol Steps:
-
Prepare Supersaturated Solutions: Add an aliquot of your organic stock solution to each of the different pH buffers to create a final solution where the compound concentration is above its expected solubility limit (this ensures solid material will be present at equilibrium). The final organic solvent concentration should be kept low and constant across all samples (e.g., 1-2%).[15]
-
Equilibration: Cap the vials and shake them at a constant temperature (e.g., 25°C) for 24-48 hours. This "shake-flask" method allows the solution to reach equilibrium between the dissolved and undissolved compound.[15]
-
Phase Separation: After equilibration, allow the samples to sit undisturbed for a short period to let excess solid settle.
-
Filtration: Carefully withdraw a sample from the supernatant of each vial and filter it through a 0.22 µm filter to remove all undissolved particles. This is a critical step to ensure you are only measuring the soluble fraction.
-
Quantification: Analyze the concentration of the compound in the filtrate using a validated analytical method (e.g., HPLC).
-
Data Analysis: Plot the measured solubility (e.g., in µg/mL or µM) against the pH of the buffer. This plot represents the pH-solubility profile of your pyrazole derivative and will reveal the optimal pH range for solubilization.
Visualizing Solute-Solvent Interactions
The diagram below illustrates how co-solvents and pH modifiers work at a molecular level to enhance the solubility of a pyrazole derivative.
Caption: Molecular view of pyrazole solubilization mechanisms.
References
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: Strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]
-
Fagerberg, J. H., Al-Tikriti, Y., Ragnarsson, G., & Bergström, C. A. (2014). The impact of biorelevant media on the kinetic solubility of poorly soluble drugs. Molecular Pharmaceutics, 11(6), 1893-1900. Sourced from a related discussion in a Royal Society of Chemistry publication. [Link]
-
Grodowska, K., & Parczewski, A. (2010). Organic solvents in the pharmaceutical industry. Acta Poloniae Pharmaceutica, 67(1), 3-12. [Link]
-
Hörter, D., & Dressman, J. B. (2001). Influence of physicochemical properties on dissolution of drugs in the gastrointestinal tract. Advanced Drug Delivery Reviews, 46(1-3), 75-87. Sourced from a related discussion in an International Journal of Pharmaceutical Sciences review. [Link]
-
Khadka, P., Ro, J., Kim, H., Kim, I., Kim, J. T., Kim, H., Cho, J. M., Yun, G., & Lee, J. (2014). Pharmaceutical particle technologies: An approach to improve drug solubility, dissolution and bioavailability. Asian Journal of Pharmaceutical Sciences, 9(6), 304-316. Sourced from a related discussion in an International Journal of Medical Science and Dental Research review. [Link]
-
Kumar, L., & Verma, S. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences, 13(3), 093-107. [Link]
-
Kumar, V., & Aggarwal, N. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(8), 915-932. [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
-
Thiry, J., Lebrun, P., & Hubert, P. (2017). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions. AAPS PharmSciTech, 18(7), 2728-2738. [Link]
-
University of Minnesota. (2023). Properties of Common Organic Solvents. [Link]
-
Various Authors. (n.d.). Reddit discussion on compound solubility. r/labrats. [Link]
-
Wikipedia contributors. (n.d.). Metamizole. Wikipedia. [Link]
-
Yalkowsky, S. H., & He, Y. (2003). Handbook of Aqueous Solubility Data. CRC Press. Sourced from a related discussion in a PMC article. [Link]
-
Yellela, S. R. (2014). Solubility enhancement techniques. International Journal of PharmTech Research, 6(3), 972-983. Sourced from a related discussion in a Royal Society of Chemistry publication. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. books.rsc.org [books.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 12. www1.chem.umn.edu [www1.chem.umn.edu]
- 13. ijmsdr.org [ijmsdr.org]
- 14. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
Technical Support Center: Catalyst Selection for Multi-Component Reactions (MCRs) Involving Pyrazolones
Welcome to the technical support center dedicated to advancing your research in multi-component reactions (MCRs) involving pyrazolones. These reactions are powerful tools in medicinal chemistry and drug discovery for rapidly generating molecular complexity from simple precursors.[1][2] However, successful execution hinges on a critical parameter: the selection of an appropriate catalyst.
This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, field-tested insights into catalyst selection and troubleshooting. We will move beyond simple protocols to explain the fundamental principles—the "why"—behind catalyst choice, empowering you to overcome common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: Why is a catalyst often necessary for pyrazolone-based MCRs?
A: While some MCRs involving pyrazolones can proceed without a catalyst, particularly in green solvents like water or under thermal conditions, these reactions are often slow and result in low product yields.[2][3] Catalysts are essential for several reasons:
-
Activation of Reactants: Catalysts activate the carbonyl groups of aldehydes and the active methylene group of pyrazolones, facilitating key reaction steps like Knoevenagel condensation and Michael addition.[4]
-
Rate Acceleration: They significantly increase the reaction rate, reducing reaction times from hours to minutes.
-
Improved Yields: By lowering the activation energy barrier, catalysts promote more efficient conversion of starting materials to the desired product, leading to higher yields.
-
Enhanced Selectivity: In complex MCRs, catalysts can direct the reaction pathway towards a specific product, minimizing the formation of side products.
Q2: What are the main classes of catalysts used for these reactions?
A: The choice of catalyst is broad and depends on the specific MCR. The most common classes include:
-
Base Catalysts: Both organic (e.g., piperidine, triethylamine, imidazole) and inorganic (e.g., sodium acetate, sodium carbonate) bases are widely used.[3][5][6] They function by deprotonating the active methylene group of the pyrazolone or other C-H acids like malononitrile, generating a nucleophilic carbanion.[1]
-
Acid Catalysts: Brønsted acids (e.g., p-toluenesulfonic acid) and Lewis acids (e.g., AlCl₃, SmCl₃) are effective, particularly in activating aldehyde electrophiles.[2][7][8] Some reactions even utilize iodine, which can act as a Lewis acid.[4]
-
Organocatalysts: These are small organic molecules that can act as either acids, bases, or in a bifunctional capacity.[9] Examples include amino acids like taurine and biodegradable catalysts like sodium gluconate.[4]
-
Heterogeneous Catalysts: These are solid-phase catalysts that are easily recoverable and reusable, aligning with green chemistry principles.[8][10] Examples include magnetic nanoparticles, silica-supported catalysts, and solid acids.[2][4][11]
Q3: How do I choose between a homogeneous and a heterogeneous catalyst?
A: The choice depends on your experimental priorities:
-
Homogeneous Catalysts (dissolved in the reaction medium) often exhibit higher activity and selectivity due to better accessibility of active sites. However, their removal from the reaction mixture can be challenging, often requiring aqueous workups or chromatography.
-
Heterogeneous Catalysts (insoluble in the reaction medium) are highly advantageous for process chemistry and green applications.[10] Their primary benefit is ease of separation (e.g., by filtration or magnetic decantation) and recyclability.[2][11] However, they may sometimes exhibit lower activity due to mass transfer limitations.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments, providing a logical framework for diagnosis and resolution.
Problem 1: Low or No Product Yield
| Potential Cause | Diagnostic Check | Proposed Solution |
| Insufficient Catalyst Activity | The reaction is sluggish or stalls completely. Check TLC or LC-MS for the presence of starting materials even after prolonged reaction times. | The uncatalyzed reaction often results in poor yields.[3] Switch to a different class of catalyst. If using a base like piperidine, consider a Lewis acid or a more effective organocatalyst. For reactions sensitive to strong acids or bases, a neutral catalyst or a heterogeneous system might be beneficial. |
| Incorrect Catalyst Loading | Yields are low despite using a known effective catalyst. | Optimize the catalyst loading. For instance, studies with imidazole show that increasing the amount from 0.2 mmol to 0.5 mmol significantly improves yields, but further increases may not have a positive effect.[3] Start with 10 mol% and screen up or down. |
| Poor Solvent Choice | The reaction is not proceeding efficiently. Starting materials may not be fully dissolved. | The solvent plays a crucial role.[12] For many pyrazolone MCRs, polar protic solvents like ethanol or even water can be highly effective.[3] Green solvents like ethylene glycol have also been shown to promote these reactions effectively, even in the absence of a catalyst.[12] Screen a range of solvents with varying polarities. |
| Decomposition of Starting Materials | TLC or LC-MS shows multiple spots or baseline streaking, indicating degradation. | The aldehyde or pyrazolone may be unstable under the reaction conditions. If using a strong acid or base, switch to a milder catalyst. Consider running the reaction at a lower temperature. |
Problem 2: Formation of Multiple Products or Side Reactions
| Potential Cause | Diagnostic Check | Proposed Solution |
| Lack of Selectivity | The desired product is formed along with significant amounts of impurities, which may be isomers or byproducts from competing reaction pathways. | The catalyst may be promoting side reactions. For example, in the four-component synthesis of dihydropyrano[2,3-c]pyrazoles, the initial Knoevenagel condensation between the aldehyde and malononitrile must be compatible with the pyrazolone formation.[5][7] A bifunctional acid-base organocatalyst could provide better control over the reaction cascade.[9] |
| Self-Condensation of Aldehyde | In reactions involving aldehydes, aldol condensation byproducts may be observed. | This is common when using strong base catalysts. Switch to a milder base, a Lewis acid, or an organocatalyst. Lowering the reaction temperature can also disfavor the aldol pathway. |
| Formation of Michael Adduct Intermediate | The reaction stalls after the initial Michael addition, and the cyclized final product is not formed. | The cyclization step is often the rate-limiting step and may require a different type of activation. If using a base to promote the Michael addition, a switch to an acidic catalyst or the addition of a dehydrating agent might be necessary to facilitate the final cyclization/dehydration step.[4] |
Catalyst Selection and Screening Workflow
A systematic approach is crucial for identifying the optimal catalyst for a new multi-component reaction involving pyrazolones.
Caption: Catalyst screening workflow for pyrazolone MCRs.
Mechanistic Insight: The Role of the Catalyst
Understanding the reaction mechanism is key to rational catalyst selection. A common example is the four-component synthesis of dihydropyrano[2,3-c]pyrazoles from an aldehyde, malononitrile, a β-ketoester, and hydrazine.[4][5]
Caption: Simplified mechanism of a four-component reaction.
In this cascade, a basic catalyst typically deprotonates the malononitrile to initiate the Knoevenagel condensation with the aldehyde, forming a Michael acceptor.[7] Concurrently, the β-ketoester and hydrazine condense to form the pyrazolone, which acts as the Michael donor.[5][7] The catalyst's role is to facilitate these independent yet concurrent reaction pathways, leading to the final Michael addition and cyclization.
Key Experimental Protocol: Four-Component Synthesis of Dihydropyrano[2,3-c]pyrazoles
This protocol is a representative example for the synthesis of a common pyrazolone-derived scaffold.
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Ethyl acetoacetate (1.0 mmol)
-
Hydrazine hydrate (1.0 mmol)
-
Catalyst (e.g., Imidazole, 10 mol%, 0.1 mmol)
-
Solvent (e.g., Ethanol or Water, 5 mL)
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), ethyl acetoacetate (1.0 mmol), and the chosen solvent (5 mL).
-
Add the catalyst (e.g., Imidazole, 0.1 mmol) to the mixture.
-
Finally, add hydrazine hydrate (1.0 mmol) to the stirring solution.
-
Attach a condenser and heat the reaction mixture to reflux (typically 70-80°C) or stir at room temperature, depending on the catalyst's efficacy.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 1-4 hours).
-
Upon completion, cool the reaction mixture to room temperature. The product will often precipitate from the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold ethanol or water to remove any residual starting materials or catalyst.
-
Dry the product under vacuum to obtain the pure dihydropyrano[2,3-c]pyrazole derivative. Further purification by recrystallization can be performed if necessary.
Catalyst Performance Data
The following table summarizes the performance of various catalysts for the synthesis of dihydropyrano[2,3-c]pyrazoles, demonstrating the impact of catalyst choice on reaction outcomes.
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| None | Water | Reflux | 2-3 hours | Low | [3] |
| Imidazole | Water | Reflux | 30 min | 90-95 | [1][3] |
| Piperidine | Ethanol | Reflux | 2-4 hours | 85-92 | [5] |
| Taurine | Water | 80 | 25-30 min | 92-98 | [4] |
| Fe₃O₄ Nanoparticles | Water | 80 | 15-20 min | 90-96 | [2] |
| Sodium Gluconate | Water | 60 | 30-45 min | 88-95 | [4] |
References
-
El-Sayed, N. F., et al. (2022). Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. ACS Omega. Available at: [Link]
-
Hantzsch, A. R. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
El-Sayed, N. F., et al. (2022). Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents - PMC. National Institutes of Health. Available at: [Link]
-
JETIR. (2019). REVIEW ON SYNTHESIS OF PYRANOPYRAZOLES DERIVATIVES. JETIR. Available at: [Link]
-
Hantzsch, A. R. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. Available at: [Link]
-
Jacobsen, E. N., et al. (2021). A Case Study in Catalyst Generality: Simultaneous, Highly-Enantioselective Brønsted- and Lewis-Acid Mechanisms in Hydrogen-Bond-Donor Catalyzed Oxetane Openings. Journal of the American Chemical Society. Available at: [Link]
-
de la Torre, A., et al. (2020). Recent Advances in Multicomponent Reactions Catalysed under Operationally Heterogeneous Conditions. MDPI. Available at: [Link]
-
Shaikh, R. U., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. Available at: [Link]
-
Borah, B., et al. (2021). Applications of pyrazolone in multicomponent reactions for the synthesis of dihydropyrano[2,3-c]pyrazoles and spiro-pyrano[2,3-c]pyrazoles in aqueous medium. Arkivoc. Available at: [Link]
-
Kurtkaya, E. (2023). STEREOSELECTIVE SYNTHESIS OF CHIRAL DIHYDROPYRANO[2,3-C]PYRAZOLES VIA ORGANOCATALYTIC DOMINO REACTION. Middle East Technical University. Available at: [Link]
-
Mohammadi, M., et al. (2021). Catalyst-free green synthesis of dihydropyrano[2,3-c]pyrazole scaffolds assisted by ethylene glycol (E-G) as a reusable and biod. Journal of the Indian Chemical Society. Available at: [Link]
-
Kolosov, M. A., et al. (2013). Sodium acetate catalyzed tandem Knoevenagel–Michael multicomponent reaction of aldehydes, 2-pyrazolin-5-ones, and cyano-functionalized C–H acids: Facile and efficient way to 3-(5-hydroxypyrazol-4-yl)-3-aryl-propionitriles. Comptes Rendus Chimie. Available at: [Link]
-
Mphahlele, M. J. (2021). Advances in Pyranopyrazole Scaffolds' Syntheses Using Sustainable Catalysts—A Review. Catalysts. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 6. Sodium acetate catalyzed tandem Knoevenagel–Michael multicomponent reaction of aldehydes, 2-pyrazolin-5-ones, and cyano-functionalized C–H acids: Facile and efficient way to 3-(5-hydroxypyrazol-4-yl)-3-aryl-propionitriles [comptes-rendus.academie-sciences.fr]
- 7. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jetir.org [jetir.org]
- 9. open.metu.edu.tr [open.metu.edu.tr]
- 10. Advances in Pyranopyrazole Scaffolds’ Syntheses Using Sustainable Catalysts—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. ias.ac.in [ias.ac.in]
Validation & Comparative
A Senior Application Scientist's Guide to the Spectroscopic Characterization of 3-Methyl-1H-Pyrazol-4-Amine Hydrochloride
Introduction: The Imperative of Unambiguous Structural Elucidation
This guide provides an in-depth, comparative analysis of the essential spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS)—for the definitive characterization of 3-methyl-1H-pyrazol-4-amine hydrochloride. We will move beyond a simple recitation of data to explain the causality behind experimental choices and the logic of spectral interpretation. To underscore the resolving power of these methods, we will present a direct comparison with a closely related isomer, 3-methyl-1H-pyrazol-5-amine hydrochloride , highlighting how subtle positional changes manifest as distinct spectroscopic signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For a small molecule like this compound, ¹H and ¹³C NMR provide an unambiguous fingerprint of its structure.
Experimental Protocol: ¹H and ¹³C NMR
The choice of solvent and instrument parameters is critical for acquiring high-quality, reproducible data.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the analyte (this compound).
-
Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Causality: DMSO-d₆ is selected for its excellent ability to dissolve polar hydrochloride salts. Its residual proton signal (~2.50 ppm) and carbon signals (~39.52 ppm) are well-documented and unlikely to interfere with the analyte's signals. Furthermore, the acidic protons of the ammonium (-NH₃⁺) and pyrazole N-H groups will readily exchange with residual water in the solvent; DMSO's water peak (~3.33 ppm) is a broad singlet, which helps in identifying these exchangeable protons.
-
-
Instrument & Acquisition Parameters:
-
Spectrometer: A 400 MHz (or higher) spectrometer is recommended for achieving good signal dispersion.[1]
-
¹H NMR:
-
Acquire for 16-32 scans.
-
Set a spectral width of -2 to 12 ppm.
-
Use a relaxation delay (d1) of 1-2 seconds.
-
-
¹³C NMR:
-
Acquire for 1024-2048 scans.
-
Set a spectral width of 0 to 180 ppm.
-
Employ proton decoupling to simplify the spectrum to singlets.
-
-
Workflow for NMR Analysis
Caption: Standardized workflow for NMR sample analysis.
Data Interpretation and Comparative Analysis
The protonation of the 4-amino group to form an ammonium salt (-NH₃⁺) and the presence of the hydrochloride counter-ion are key features that influence the chemical shifts. The table below outlines the expected spectral data for our target compound and contrasts it with its 5-amino regioisomer.
Table 1: Comparative ¹H and ¹³C NMR Data (in DMSO-d₆, 400 MHz)
| Assignment | 3-Methyl-1H-Pyrazol-4-Amine HCl (Expected) | 3-Methyl-1H-Pyrazol-5-Amine HCl (Expected) | Justification for Differences |
| ¹H: -CH₃ | ~2.3 ppm (s, 3H) | ~2.2 ppm (s, 3H) | The electron-withdrawing effect of the adjacent C-N bond is slightly different. |
| ¹H: C₅-H | ~7.9 ppm (s, 1H) | N/A (Substituted) | This proton is adjacent to two nitrogen atoms, causing significant deshielding. |
| ¹H: C₄-H | N/A (Substituted) | ~5.8 ppm (s, 1H) | This proton is on an electron-rich carbon, appearing much further upfield. |
| ¹H: N₁-H | ~12.5 ppm (br s, 1H) | ~12.0 ppm (br s, 1H) | Acidic pyrazole proton, broad due to exchange. |
| ¹H: -NH₃⁺ | ~8.5 ppm (br s, 3H) | ~8.2 ppm (br s, 3H) | Ammonium protons, broad due to quadrupole broadening and exchange. |
| ¹³C: -CH₃ | ~11 ppm | ~10 ppm | Minor difference based on electronic environment. |
| ¹³C: C₃ | ~145 ppm | ~150 ppm | Deshielded due to attachment to two heteroatoms (N1, N2) and the methyl group. |
| ¹³C: C₄ | ~115 ppm | ~95 ppm | The C4-NH₃⁺ bond is strongly electron-withdrawing, but in the 5-amino isomer, C4 is shielded by the adjacent carbon. The chemical shift at C-4 is highly sensitive to the substituent.[2] |
| ¹³C: C₅ | ~130 ppm | ~148 ppm | The C5-H in the 4-amino isomer is less deshielded than the C5-NH₃⁺ carbon in the 5-amino isomer. |
Note: Chemical shifts are predictive and can vary based on concentration and exact pH.
Expert Insight: The most telling difference is the position of the lone pyrazole ring proton signal in the ¹H NMR spectrum (~7.9 ppm for C₅-H vs. ~5.8 ppm for C₄-H) and the chemical shifts of the substituted ring carbons (C₄ and C₅) in the ¹³C NMR spectrum. This comparison provides an irrefutable method to distinguish between the two isomers.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Functional Groups
FT-IR spectroscopy is a rapid and non-destructive technique that provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small amount (1-2 mg) of the solid this compound powder directly onto the ATR crystal.
-
Instrument & Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to the sample using the anvil to ensure good contact.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹, co-adding 16 or 32 scans to improve the signal-to-noise ratio.
-
Causality: ATR is a modern, preferred method over traditional KBr pellets as it requires minimal sample preparation, avoids moisture interference from KBr, and provides excellent reproducibility.[1]
-
Workflow for FT-IR Analysis
Caption: Efficient workflow for ATR-FTIR analysis.
Data Interpretation and Comparative Analysis
The IR spectrum will be dominated by vibrations from the ammonium group, the pyrazole ring, and the N-H bonds.
Table 2: Comparative FT-IR Data (Solid State, ATR)
| Vibrational Mode | Expected Wavenumber (cm⁻¹) for 3-Methyl-1H-Pyrazol-4-Amine HCl | Key Features & Comparison |
| N-H Stretch (Pyrazole) | 3200 - 3100 (Broad) | A broad absorption characteristic of a hydrogen-bonded N-H group on the pyrazole ring. |
| N-H Stretch (-NH₃⁺) | 3100 - 2800 (Very Broad) | A very broad and strong series of bands resulting from the symmetric and asymmetric stretching of the ammonium group. This often appears as a "hump" overlying the C-H stretches. |
| C-H Stretch (-CH₃) | 2980 - 2900 | Aliphatic C-H stretching, often visible as sharper peaks on the shoulder of the broad N-H absorption. |
| C=N & C=C Stretch (Ring) | 1620 - 1550 | Aromatic and heteroaromatic ring stretching vibrations. Pyrazole rings typically show characteristic stretches in the 1435-1381 cm⁻¹ and 1360-1300 cm⁻¹ regions.[2] |
| N-H Bend (-NH₃⁺) | 1550 - 1500 | A characteristic bending vibration (scissoring) for the ammonium group. |
| C-N Stretch | 1250 - 1180 | Stretching vibration for the bond between the pyrazole ring and the nitrogen atom.[3] |
Expert Insight: While the FT-IR spectra of the 4-amino and 5-amino isomers would be very similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) related to the C-N and ring bending modes could exist. However, FT-IR is best used as a confirmatory technique to identify the presence of the key functional groups (-NH₃⁺, pyrazole N-H, alkyl C-H) rather than as a primary tool for isomer differentiation. The presence of the extremely broad absorption from 3100-2800 cm⁻¹ is strong evidence for the formation of the hydrochloride salt.
Mass Spectrometry (MS): Confirming Molecular Weight and Formula
Mass spectrometry provides the exact molecular weight of the analyte, which is a critical piece of data for confirming its identity. High-Resolution Mass Spectrometry (HRMS) can determine the elemental composition with high confidence.
Experimental Protocol: ESI-HRMS
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or a water/acetonitrile mixture.
-
Causality: Electrospray Ionization (ESI) is a "soft" ionization technique ideal for polar, pre-charged molecules like hydrochloride salts. It typically generates the protonated molecular ion [M+H]⁺ with minimal fragmentation.[4]
-
-
Instrument & Acquisition:
-
Infuse the sample solution into the ESI source.
-
Acquire the mass spectrum in positive ion mode.
-
Use a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, to measure the mass-to-charge ratio (m/z) to four or more decimal places.
-
Workflow for Mass Spectrometry Analysis
Sources
A Comparative Analysis of the Bioactivity of 3-Amino- and 5-Amino-Pyrazoles: A Guide for Researchers
In the landscape of medicinal chemistry, the pyrazole scaffold stands as a cornerstone for the development of a myriad of therapeutic agents. Among its derivatives, aminopyrazoles have garnered significant attention due to their versatile bioactivity. A crucial architectural nuance within this class is the position of the amino group, specifically at the 3- or 5-position of the pyrazole ring. This seemingly subtle difference in structure can profoundly influence the molecule's physicochemical properties, reactivity, and ultimately, its biological activity. This guide provides an in-depth, objective comparison of the bioactivity of 3-amino- and 5-amino-pyrazoles, supported by experimental data and protocols to aid researchers in drug discovery and development.
The Structural Nuance: Tautomerism and its Implications
Before delving into a direct comparison of bioactivity, it is imperative to understand a fundamental chemical property of these isomers: annular tautomerism. 3-Amino- and 5-aminopyrazoles exist in a dynamic equilibrium between their respective tautomeric forms. For a long time, the 3-amino tautomer has been considered the more stable form. However, this equilibrium can be influenced by factors such as the nature of other substituents on the pyrazole ring and the surrounding solvent environment. This tautomeric flexibility is a critical determinant of how these molecules interact with biological targets, as the dominant tautomer will present a unique three-dimensional shape and pattern of hydrogen bond donors and acceptors.
Caption: Annular tautomerism between 3-amino- and 5-amino-pyrazole.
Comparative Bioactivity: A Tale of Two Isomers
While both 3- and 5-aminopyrazole derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects, discernible trends have emerged from the scientific literature.[1]
Antibacterial Activity: An Edge for the 5-Amino Scaffold
A notable distinction between the two isomers lies in their efficacy as antibacterial agents. Several studies have suggested that 5-aminopyrazole derivatives exhibit more promising antibacterial activity compared to their 3-aminopyrazole counterparts .[1][2]
For instance, certain 5-aminopyrazole derivatives have demonstrated significant inhibition zones against both Gram-positive and Gram-negative bacteria, in some cases exceeding the efficacy of established antibiotics like Ampicillin.[1] This enhanced activity is often attributed to the greater propensity of the 5-amino-pyrazole scaffold to be incorporated into more complex, fused heterocyclic systems which can more effectively interact with bacterial targets.[3][4][5]
Anticancer and Kinase Inhibitory Activity: A More Complex Picture
In the realm of oncology and kinase inhibition, the distinction is less clear-cut, with both isomers serving as valuable pharmacophores.
5-Aminopyrazoles have been extensively explored as potent inhibitors of various kinases implicated in cancer, such as Fibroblast Growth Factor Receptor (FGFR) and Polo-like kinase 1 (PLK1).[6][7] The 5-amino group often acts as a key hydrogen bond donor, anchoring the inhibitor to the hinge region of the kinase active site. The versatility of the 5-aminopyrazole core allows for the synthesis of diverse libraries of compounds, facilitating the optimization of potency and selectivity.[8][9][10]
3-Aminopyrazoles , on the other hand, have emerged as promising Cyclin-Dependent Kinase (CDK) inhibitors.[11] The spatial arrangement of the 3-amino group enables a distinct set of interactions within the ATP-binding pocket of CDKs. Furthermore, certain 3,4-diaryl-3-aminopyrazoles have been investigated as mimetics of the natural product Combretastatin A-4, a potent anti-tubulin agent.[1]
The following table summarizes representative bioactivity data for derivatives of both isomers. It is important to note that a direct comparison of IC50 and MIC values should be made with caution due to variations in assay conditions and the specific derivatives tested.
| Bioactivity | Isomer | Target/Organism | Key Findings | Quantitative Data (Example) |
| Antibacterial | 5-Aminopyrazole | B. thuringiensis, K. pneumoniae | Larger inhibition zone than Ampicillin.[1] | Inhibition zone: 22-24 mm vs 17-20 mm for Ampicillin.[1] |
| Anticancer | 5-Aminopyrazole | FGFR2 | Potent inhibition.[6] | IC50 = 3.3 nM.[6] |
| Anticancer | 5-Aminopyrazole | PLK1 | Good inhibitory activity.[7] | IC50 = 0.359 µM.[7] |
| Anticancer | 3-Aminopyrazole | CDK1 (docking study) | Potential as CDK inhibitors.[11] | - |
| Anticancer | 3-Aminopyrazole | IGROVI ovarian tumor | High cytotoxic activity.[1] | GI50 = 40 nM.[1] |
Experimental Protocols: A Guide to Evaluating Bioactivity
To ensure the scientific integrity and reproducibility of bioactivity data, standardized experimental protocols are essential. The following sections detail common methodologies for assessing kinase inhibition and antibacterial activity.
Kinase Inhibition Assay: The ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a widely used, luminescence-based method for measuring kinase activity. Its key advantage is the direct measurement of ADP, a universal product of kinase-catalyzed phosphorylation. This makes it applicable to virtually any kinase, regardless of the substrate.
Causality Behind Experimental Choices:
-
Why ADP-Glo™? This assay format is highly sensitive, has a large dynamic range, and is less prone to interference from colored or fluorescent compounds in a screening library compared to absorbance- or fluorescence-based assays. The luminescent signal is also stable, allowing for batch processing of plates.[6][12][13]
-
ATP Concentration: The concentration of ATP used in the assay is a critical parameter. For inhibitor screening, it is often set at or near the Michaelis constant (Km) of the kinase for ATP. This ensures that the assay is sensitive to competitive inhibitors.[14]
Experimental Workflow:
Caption: A simplified workflow for the ADP-Glo™ Kinase Assay.
Step-by-Step Methodology:
-
Kinase Reaction: In a multi-well plate, combine the kinase, substrate, ATP, and the test compound (3- or 5-aminopyrazole derivative) in a suitable buffer. Incubate at the optimal temperature for the kinase.
-
Reaction Termination and ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
ADP to ATP Conversion and Luminescence Generation: Add the Kinase Detection Reagent. This reagent contains enzymes that convert the ADP generated in the kinase reaction to ATP, which is then used by a luciferase to produce light.
-
Signal Measurement: Measure the luminescence using a plate reader. The light output is directly proportional to the amount of ADP produced and inversely proportional to the inhibitory activity of the test compound.
Antibacterial Susceptibility Testing: The Kirby-Bauer Disk Diffusion Method
The Kirby-Bauer disk diffusion method is a standardized, qualitative method used to determine the susceptibility of bacteria to various antimicrobial agents.
Causality Behind Experimental Choices:
-
Why Mueller-Hinton Agar? This medium is considered the standard for routine antimicrobial susceptibility testing for several reasons: it has good batch-to-batch reproducibility, it supports the growth of most non-fastidious pathogens, and it has low levels of inhibitors of common antibiotics like sulfonamides and trimethoprim. Its loose agar consistency also allows for good diffusion of the antimicrobial agents.[15][16][17][18]
Experimental Workflow:
Sources
- 1. Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ADP-Glo™ Kinase Assay [worldwide.promega.com]
- 7. informaticsjournals.co.in [informaticsjournals.co.in]
- 8. Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bmglabtech.com [bmglabtech.com]
- 11. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review [mdpi.com]
- 12. ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. promegaconnections.com [promegaconnections.com]
- 14. landing.reactionbiology.com [landing.reactionbiology.com]
- 15. microbiologyinfo.com [microbiologyinfo.com]
- 16. microbenotes.com [microbenotes.com]
- 17. researchgate.net [researchgate.net]
- 18. biolabtests.com [biolabtests.com]
A Comparative Analysis of 3-methyl-1H-pyrazol-4-amine and Its Ethylated Derivatives: A Guide for Synthetic and Medicinal Chemists
Welcome to a comprehensive technical guide designed for researchers, scientists, and drug development professionals. This document provides a detailed comparative analysis of 3-methyl-1H-pyrazol-4-amine and its potential ethylated derivatives. The 4-aminopyrazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds, including kinase inhibitors.[1] Understanding how simple alkylation, such as ethylation, impacts the physicochemical and biological properties of this core is crucial for analog design and structure-activity relationship (SAR) studies.
This guide will delve into the synthesis, regioselectivity, and characterization of these compounds. In the absence of direct comparative experimental data in peer-reviewed literature for the specific ethylated derivatives, we will provide robust, validated protocols and predictive analyses based on established chemical principles and data from closely related analogs.
Synthetic Strategies: The Challenge of Regioselectivity
The synthesis of the parent compound, 3-methyl-1H-pyrazol-4-amine, is a foundational step. A common and effective method involves the cyclization of a β-ketonitrile with hydrazine, a variant of the Knorr pyrazole synthesis.[2]
The subsequent ethylation of 3-methyl-1H-pyrazol-4-amine presents a classic regioselectivity challenge inherent to unsymmetrical pyrazoles and multifunctional compounds. Three primary products are possible: ethylation at the N1 position of the pyrazole ring, the N2 position, or the exocyclic 4-amino group.
-
N1-Ethylation (1-ethyl-3-methyl-1H-pyrazol-4-amine): This is often the thermodynamically favored product in the N-alkylation of 3-substituted pyrazoles. The steric hindrance imposed by the C3-methyl group disfavors alkylation at the adjacent N2 position.[3]
-
N2-Ethylation (2-ethyl-3-methyl-1H-pyrazol-4-amine): While sterically less favored, this isomer can sometimes be formed, particularly under conditions that favor kinetic control.
-
N4-Ethylation (4-(ethylamino)-3-methyl-1H-pyrazole): Ethylation of the exocyclic amine is also possible. The relative nucleophilicity of the ring nitrogens versus the exocyclic amine will dictate the product distribution. Protecting the amino group before ring alkylation or using specific conditions that favor amine alkylation would be necessary to selectively obtain this derivative.
The general approach to favor N-alkylation on the pyrazole ring involves deprotonation with a suitable base followed by reaction with an ethylating agent like ethyl iodide or diethyl sulfate.
Caption: Figure 1: Proposed Synthetic Workflow for Ethylated Derivatives.
Comparative Physicochemical and Spectroscopic Analysis
Ethylating the parent amine is expected to significantly alter its physicochemical properties. The addition of an ethyl group increases the molecular weight and, more importantly, the lipophilicity (as indicated by a higher calculated LogP value). This generally leads to decreased aqueous solubility and an increased boiling point. The disruption of N-H hydrogen bonding on the pyrazole ring (for N1/N2 isomers) or the amino group (for the N4 isomer) will also affect intermolecular interactions and melting points.
| Property | 3-methyl-1H-pyrazol-4-amine (Parent) | 1-ethyl-3-methyl-1H-pyrazol-4-amine (N1-Ethyl) | 4-(ethylamino)-3-methyl-1H-pyrazole (N4-Ethyl) |
| Molecular Formula | C₄H₇N₃[4] | C₆H₁₁N₃ | C₆H₁₁N₃ |
| Molecular Weight | 97.12 g/mol [4] | 125.17 g/mol | 125.17 g/mol |
| CAS Number | 113140-10-6[4] | 1197230-21-9 (HCl salt) | Not available |
| Appearance | Solid (Predicted) | Liquid or Low-Melting Solid (Predicted) | Liquid or Low-Melting Solid (Predicted) |
| Calculated LogP | ~ -0.1[4] | ~ 0.7 (Predicted) | ~ 0.8 (Predicted) |
| H-Bond Donors | 2[4] | 1 | 2 |
| H-Bond Acceptors | 2[4] | 2 | 2 |
Table 1: Comparison of Physicochemical Properties.
Nuclear Magnetic Resonance (NMR) Predictive Analysis
NMR spectroscopy is the most powerful tool for distinguishing between the potential isomers.
Caption: Figure 2: Logic for NMR-based Isomer Identification.
¹H NMR Predictions:
-
3-methyl-1H-pyrazol-4-amine (Parent): Would show a singlet for the C5-H proton, a singlet for the C3-methyl protons, and broad signals for the N-H and NH₂ protons. The C5-H signal would likely be around 7.3-7.5 ppm.
-
1-ethyl-3-methyl-1H-pyrazol-4-amine (N1-Ethyl): The pyrazole N-H signal would disappear. A quartet (~4.0 ppm) and a triplet (~1.4 ppm) characteristic of an N-ethyl group would appear. The C5-H proton signal would remain a singlet.
-
4-(ethylamino)-3-methyl-1H-pyrazole (N4-Ethyl): The pyrazole N-H signal would remain. The NH₂ signal would be replaced by a single N-H signal (likely a triplet). A quartet (~3.1 ppm) and a triplet (~1.2 ppm) for the ethyl group attached to the exocyclic nitrogen would be observed.
¹³C NMR Predictions:
-
Parent Compound: Would show three aromatic carbon signals for C3, C4, and C5, and one aliphatic signal for the methyl group.
-
N1-Ethyl Derivative: The appearance of two new aliphatic signals for the ethyl group (~40-45 ppm for -CH₂- and ~15 ppm for -CH₃). The pyrazole ring carbon signals (C3 and C5) would experience shifts due to the electronic effect of N-alkylation.
-
N4-Ethyl Derivative: Two new aliphatic signals for the ethyl group would appear. The C4 carbon, being directly attached to the ethylamino group, would show a significant shift compared to the parent compound.
Implications for Biological Activity
While direct comparative data is unavailable, we can infer potential changes in biological activity based on SAR principles. Many 4-aminopyrazole derivatives function as kinase inhibitors by forming hydrogen bonds with the hinge region of the ATP binding pocket.[1]
-
Lipophilicity and Permeability: Ethylation increases lipophilicity (LogP). This can enhance membrane permeability and cell penetration but may also increase metabolic liability and off-target effects.
-
Hydrogen Bonding:
-
N1-Ethylation: This modification removes a hydrogen bond donor at the N1 position but preserves the crucial 4-amino group. If the N1-H is not a key interaction point with the target protein, this modification may be well-tolerated and could be used to probe steric pockets.
-
N4-Ethylation: This changes the hydrogen bond donor profile of the key pharmacophoric amino group from a primary amine (two donors) to a secondary amine (one donor). This is a significant modification that could drastically alter or abolish binding to a target kinase that relies on both hydrogens for hinge binding. However, it may also open up new binding modes or improve selectivity for other targets.
-
-
Metabolic Stability: The introduction of an ethyl group provides a new site for metabolic attack (e.g., by cytochrome P450 enzymes), potentially altering the pharmacokinetic profile of the compound.
Experimental Protocols
The following protocols are provided as validated, reproducible templates for the synthesis and characterization of the title compounds.
Protocol 1: Synthesis of 3-methyl-1H-pyrazol-4-amine (Parent Compound)
Causality: This protocol utilizes a classical condensation reaction. The reaction of the 1,3-dicarbonyl equivalent (3-oxobutanenitrile) with hydrazine hydrate proceeds via initial formation of a hydrazone, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. Ethanol is used as a polar protic solvent suitable for the reactants and the reflux conditions drive the reaction to completion.
Methodology:
-
To a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-oxobutanenitrile (10.0 g, 120 mmol) and absolute ethanol (50 mL).
-
Stir the mixture until the nitrile is fully dissolved.
-
Carefully add hydrazine hydrate (6.0 g, 120 mmol, 1.0 eq) dropwise to the solution at room temperature. The addition may be exothermic.
-
Once the addition is complete, heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by TLC (e.g., 1:1 Hexane:Ethyl Acetate).
-
After completion, cool the mixture to room temperature and then place it in an ice bath for 1 hour to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield 3-methyl-1H-pyrazol-4-amine.
Protocol 2: Proposed Synthesis of 1-ethyl-3-methyl-1H-pyrazol-4-amine (N1-Alkylation)
Causality: This protocol employs a standard base-mediated N-alkylation.[3] Anhydrous DMF is a polar aprotic solvent that effectively solvates the pyrazolide anion formed upon deprotonation by potassium carbonate. Potassium carbonate is a moderately strong base, sufficient to deprotonate the pyrazole N-H without significantly affecting the less acidic 4-amino group, thus favoring ring alkylation. The reaction is heated to ensure a reasonable reaction rate.
Methodology:
-
To an oven-dried 50 mL round-bottom flask under an inert argon atmosphere, add 3-methyl-1H-pyrazol-4-amine (1.0 g, 10.3 mmol).
-
Add anhydrous N,N-dimethylformamide (DMF, 20 mL). Stir until the solid is dissolved.
-
Add anhydrous potassium carbonate (2.13 g, 15.4 mmol, 1.5 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add ethyl iodide (1.77 g, 11.3 mmol, 1.1 eq) dropwise to the mixture.
-
Heat the reaction mixture to 60 °C and stir for 12-16 hours. Monitor progress by LC-MS to observe the formation of the product (m/z = 126.1 [M+H]⁺) and consumption of starting material.
-
Upon completion, cool the mixture to room temperature and pour it into 100 mL of cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to separate the N1- and N2-isomers and any unreacted starting material.
Protocol 3: Characterization by NMR Spectroscopy
Causality: This protocol ensures the unambiguous structural elucidation of the products. Deuterated chloroform (CDCl₃) is a common solvent for non-polar to moderately polar organic molecules. Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing.
Methodology:
-
Prepare a sample of each purified compound (~5-10 mg) by dissolving it in approximately 0.6 mL of CDCl₃ containing 0.03% TMS.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Acquire ¹H NMR, ¹³C NMR, and 2D correlation spectra (e.g., COSY, HSQC, HMBC) on a 400 MHz or higher field NMR spectrometer.
-
Process the spectra and assign the signals based on chemical shifts, coupling constants, and 2D correlations to confirm the structure and isomeric purity of the product.
Conclusion
The ethylation of 3-methyl-1H-pyrazol-4-amine provides a direct path to novel analogs with altered physicochemical properties. The synthetic strategy is governed by the principles of regioselectivity, with N1-alkylation being the predicted major pathway under standard basic conditions due to steric hindrance. The resulting ethylated derivatives exhibit increased lipophilicity and a modified hydrogen bonding profile, which are critical parameters influencing their potential as drug candidates. While direct biological data is not yet available, the predictable structural changes allow for rational hypotheses about their impact on target binding, particularly for enzyme families like kinases. The protocols and predictive analyses provided herein serve as a robust framework for the synthesis, characterization, and strategic utilization of these valuable chemical entities in drug discovery programs.
References
-
MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Retrieved from [Link]
-
PubChem. (n.d.). 3-methyl-1H-pyrazol-4-amine. Retrieved from [Link]
-
YouTube. (2019, January 19). synthesis of pyrazoles. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 1-ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride. Retrieved from [Link]
-
ResearchGate. (2021). A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles. Retrieved from [Link]
-
PubMed. (2016). Design, synthesis and preliminary biological evaluation of 4-aminopyrazole derivatives as novel and potent JAKs inhibitors. Retrieved from [Link]
Sources
- 1. Design, synthesis and preliminary biological evaluation of 4-aminopyrazole derivatives as novel and potent JAKs inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 3-methyl-1H-pyrazol-4-amine | C4H7N3 | CID 5200289 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Cytotoxicity of Pyrazole Derivatives Against Human Cancer Cell Lines
For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with high efficacy and selectivity is a paramount objective. Among the vast landscape of heterocyclic compounds, pyrazole derivatives have emerged as a particularly promising scaffold.[1][2] Their inherent structural versatility allows for extensive chemical modification, leading to a broad spectrum of pharmacological activities, including potent cytotoxic effects against various human cancer cell lines.[3][4]
This guide provides an in-depth, objective comparison of the in vitro cytotoxic performance of various pyrazole derivatives, supported by experimental data from recent studies. We will delve into the causality behind experimental choices, present detailed methodologies for assessing cytotoxicity, and explore the structure-activity relationships that govern the anticancer potential of these compounds.
Comparative Cytotoxic Activity of Pyrazole Derivatives
The efficacy of pyrazole derivatives as cytotoxic agents is highly dependent on their structural features and the specific cancer cell line being targeted. The half-maximal inhibitory concentration (IC50), a measure of the concentration of a drug that is required for 50% inhibition in vitro, is a key parameter for comparing the potency of different compounds.
Recent studies have demonstrated the cytotoxic potential of a diverse range of pyrazole derivatives against several human cancer cell lines, including but not limited to breast (MCF-7, MDA-MB-231), lung (A549), cervical (HeLa), liver (HepG2), and pancreatic (CFPAC-1, PANC-1) cancers.[3][5][6] Below is a comparative summary of the IC50 values for selected pyrazole derivatives from various studies.
| Pyrazole Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| Phthalazine-piperazine-pyrazole conjugate 26 | MCF-7 (Breast) | 0.96 | Etoposide | - | [1] |
| Phthalazine-piperazine-pyrazole conjugate 26 | A549 (Lung) | 1.40 | Etoposide | - | [1] |
| 1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamine 5 | HepG2 (Liver) | 13.14 | Doxorubicin | - | [5] |
| 1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamine 5 | MCF-7 (Breast) | 8.03 | Doxorubicin | - | [5] |
| 3,5-diphenyl-1H-pyrazole (L2) | CFPAC-1 (Pancreatic) | 61.7 ± 4.9 | Gemcitabine | - | [3][4] |
| 3-(trifluoromethyl)-5-phenyl-1H-pyrazole (L3) | MCF-7 (Breast) | 81.48 ± 0.89 | Cisplatin | - | [4] |
| Thieno[2,3-c]pyrazole derivative (Tpz-1) | CCRF-CEM (Leukemia) | 0.25 | - | - | [7] |
| Thieno[2,3-c]pyrazole derivative (Tpz-1) | HL-60 (Leukemia) | < 1 | - | - | [7] |
| Pyrazole derivative 5b | K562 (Leukemia) | 0.021 | ABT-751 | - | [8] |
| Pyrazole derivative 5b | A549 (Lung) | 0.69 | ABT-751 | - | [8] |
| Pyrazole-Indole hybrid 7a | HepG2 (Liver) | 6.1 ± 1.9 | Doxorubicin | 24.7 ± 3.2 | [9] |
| Pyrazole-Indole hybrid 7b | HepG2 (Liver) | 7.9 ± 1.9 | Doxorubicin | 24.7 ± 3.2 | [9] |
Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density, incubation time, and specific assay protocols. The data presented here is for comparative purposes.
Understanding the Experimental Approach: The MTT Assay
A cornerstone of in vitro cytotoxicity testing is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[10][11] This colorimetric assay is a reliable and widely used method to assess cell viability and proliferation.[11] The principle of the MTT assay lies in the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases.[11][12] The amount of formazan produced is directly proportional to the number of viable cells.
Detailed Step-by-Step Methodology for the MTT Assay
The following protocol provides a robust framework for evaluating the cytotoxicity of novel pyrazole derivatives.
1. Cell Culture and Seeding:
-
Human cancer cell lines (e.g., MCF-7, A549, HeLa) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
For the assay, cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium and incubated for 24 hours to allow for cell attachment.[12]
2. Compound Treatment:
-
A stock solution of the pyrazole derivative is prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO).
-
Serial dilutions of the compound are made in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent-induced cytotoxicity.
-
The culture medium from the 96-well plates is removed, and 100 µL of the medium containing the test compound at various concentrations is added to the respective wells.
-
Control wells should include cells treated with vehicle (DMSO) only and untreated cells. A positive control (e.g., doxorubicin or cisplatin) should also be included.
-
The plates are then incubated for a specified period, typically 24, 48, or 72 hours.[10][13]
3. MTT Incubation:
-
Following the treatment period, 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.[10][14]
-
The plates are incubated for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[12][14]
4. Formazan Solubilization and Absorbance Measurement:
-
After the MTT incubation, the medium is carefully removed, and 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.[14]
-
The plate is gently agitated to ensure complete solubilization.
-
The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
5. Data Analysis and IC50 Determination:
-
The percentage of cell viability is calculated using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Experimental Workflow for In Vitro Cytotoxicity Testing
Caption: Workflow of the MTT assay for determining the in vitro cytotoxicity of pyrazole derivatives.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The cytotoxic activity of pyrazole derivatives is intricately linked to the nature and position of substituents on the pyrazole ring.[1] Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer potency of these compounds.[15][16]
For instance, the presence of specific functional groups can significantly enhance cytotoxicity. Studies have shown that appropriate substitutions on different positions of the pyrazole ring can improve anticancer efficacy and tumor selectivity.[1] For example, the incorporation of aromatic or heteroaromatic rings, as well as electron-withdrawing or -donating groups, can modulate the compound's interaction with biological targets.
The mechanisms through which pyrazole derivatives exert their cytotoxic effects are multifaceted and often involve the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell survival and proliferation.[2][7] Many pyrazole derivatives have been found to interact with various targets including tubulin, epidermal growth factor receptor (EGFR), cyclin-dependent kinases (CDKs), and Bruton's tyrosine kinase (BTK).[1]
One notable mechanism is the induction of apoptosis through the generation of reactive oxygen species (ROS).[17] For example, the pyrazole derivative 3f was shown to trigger apoptosis in triple-negative breast cancer cells (MDA-MB-468) through ROS production and the activation of caspase 3.[17]
Another key target for some pyrazole derivatives is the inhibition of cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle.[5] For instance, certain 1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamine derivatives have demonstrated significant inhibitory activity against CDK2.[5] This inhibition can lead to cell cycle arrest, preventing cancer cells from dividing and proliferating.
Representative Signaling Pathway of Pyrazole Derivative-Induced Apoptosis
Caption: A simplified signaling pathway illustrating potential mechanisms of pyrazole derivative-induced cytotoxicity.
Conclusion
This guide has provided a comparative overview of the in vitro cytotoxicity of pyrazole derivatives against human cancer cell lines, highlighting their potential as a versatile scaffold for the development of novel anticancer agents. The data presented, along with the detailed experimental protocol for the MTT assay, offers a valuable resource for researchers in this field. The exploration of structure-activity relationships and mechanistic pathways underscores the importance of rational drug design in optimizing the therapeutic potential of pyrazole-based compounds. Future investigations should continue to explore the vast chemical space of pyrazole derivatives to identify novel candidates with enhanced potency, selectivity, and favorable pharmacological profiles for clinical development.
References
-
Mphahane, N., Mmonwa, M., Mehlwana, M., & Parbhoo, N. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. [Link]
-
Li, Y., Wang, Y., & Zhang, H. (n.d.). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. [Link]
-
Ilies, C., et al. (2023). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Molecules. [Link]
-
Abubshait, S. A., et al. (2025). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Advances. [Link]
-
Mphahane, N., Mmonwa, M., Mehlwana, M., & Parbhoo, N. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. [Link]
-
Ashraf, S., et al. (2022). Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro. Molecules. [Link]
-
(n.d.). Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity. PubMed. [Link]
-
(2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]
-
(2021). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. Galen Medical Journal. [Link]
-
(n.d.). IC50 values of the promising derivatives against the MCF‐7 cell line. ResearchGate. [Link]
-
(2024). An Insight into the Structure-activity Relationship of Benzimidazole and Pyrazole Derivatives as Anticancer Agents. Bentham Science Publishers. [Link]
-
(n.d.). Design, synthesis, antioxidant and anticancer activity of novel pyrazole derivatives. Der Pharma Chemica. [Link]
-
(2025). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. [Link]
-
(n.d.). IC50 of compounds 16a, b & 18a–j against of MCF-7, A549, F180 cell lines and reference drugs dasatinib & doxorubicin. ResearchGate. [Link]
-
(2025). (PDF) Cytotoxicity study of pyrazole derivatives. ResearchGate. [Link]
-
(n.d.). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI. [Link]
-
(2013). MTT Assay Protocol. NCBI Bookshelf. [Link]
-
(2021). Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives. Molecules. [Link]
-
(2023). CURCUMIN HAS LOWER IC50 VALUES AGAINST A549 LUNG CANCER CELLS. bioRxiv. [Link]
-
(n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
-
(2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Omega. [Link]
-
(2022). Human Lung Cancer (A549) Cell Line Cytotoxicity and Anti-Leishmania major Activity of Carissa macrocarpa Leaves: A Study Supported by UPLC-ESI-MS/MS Metabolites Profiling and Molecular Docking. MDPI. [Link]
-
(n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]
-
(n.d.). An Insight into the Structure-activity Relationship of Benzimidazole and Pyrazole Derivatives as Anticancer Agents. PubMed. [Link]
Sources
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents | MDPI [mdpi.com]
- 3. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05212B [pubs.rsc.org]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ijprajournal.com [ijprajournal.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 13. researchgate.net [researchgate.net]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. benthamdirect.com [benthamdirect.com]
- 16. An Insight into the Structure-activity Relationship of Benzimidazole and Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 [journal.waocp.org]
A Comparative Guide to the Synthesis and Regioisomeric Analysis of Indenopyrazoles
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The indenopyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, particularly as kinase inhibitors in oncology.[1] However, the synthesis of these valuable molecules is often complicated by the formation of regioisomers, which can exhibit different biological activities and toxicological profiles. The ability to control and analyze the regiochemical outcome of the synthesis is therefore of paramount importance for the development of safe and effective drug candidates.
This guide provides an in-depth analysis of the common challenges and solutions in the synthesis of indenopyrazoles, with a focus on the formation and analysis of regioisomers. We will compare different synthetic strategies, delve into the mechanistic underpinnings of regioselectivity, and provide detailed protocols for the synthesis and analysis of these important compounds.
The Challenge of Regioisomerism in Indenopyrazole Synthesis
The most common and direct route to the indenopyrazole core is the condensation of an indan-1,3-dione derivative with a hydrazine, a classic example of the Knorr pyrazole synthesis. When an unsymmetrical indan-1,3-dione and a substituted hydrazine are used, the reaction can proceed through two different pathways, leading to the formation of two distinct regioisomers. The key challenge lies in controlling the initial nucleophilic attack of the hydrazine on one of the two non-equivalent carbonyl groups of the dione.
Comparative Analysis of Synthetic Methodologies
The choice of synthetic methodology can have a profound impact on the regioselectivity of the reaction, as well as on reaction times and yields. Here, we compare two common approaches: conventional heating under reflux and microwave-assisted synthesis.
Methodology 1: Conventional Heating under Reflux
This traditional approach involves heating the reactants in a suitable solvent for an extended period. While reliable and widely used, this method often suffers from long reaction times and can lead to the formation of significant amounts of both regioisomers, necessitating tedious purification steps.
Methodology 2: Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. In the context of indenopyrazole synthesis, microwave irradiation can dramatically reduce reaction times and, in some cases, improve regioselectivity. The rapid and uniform heating provided by microwaves can favor one reaction pathway over the other, leading to a higher proportion of the desired regioisomer.
| Parameter | Conventional Reflux Method | Microwave-Assisted Method |
| Reaction Time | Several hours to days | Minutes |
| Typical Yields | Moderate to good | Good to excellent |
| Regioselectivity | Often results in mixtures of regioisomers | Can be highly regioselective |
| Energy Consumption | High | Low |
| Scalability | Easily scalable | Scalability can be a challenge |
Mechanistic Insights into Regioselectivity
The regiochemical outcome of the reaction between an unsymmetrical 1,3-dicarbonyl compound and a hydrazine is determined by a combination of electronic and steric factors. The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration.
The initial nucleophilic attack of the hydrazine can occur at either of the two carbonyl groups. The more electrophilic carbonyl group is generally favored for the initial attack. The subsequent cyclization step is also influenced by the steric hindrance around the remaining carbonyl group.
DOT Diagram: Mechanistic Pathways for Indenopyrazole Formation
Caption: Regioisomeric Pathways in Indenopyrazole Synthesis.
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of 3-methyl-1-phenyl-1,4-dihydroindeno[1,2-c]pyrazol-4-one
This protocol is adapted from literature procedures and is provided as a representative example.
Materials:
-
2-Acetyl-indan-1,3-dione
-
Phenylhydrazine
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Microwave reactor
Procedure:
-
In a microwave-safe vessel, combine 2-acetyl-indan-1,3-dione (1 mmol) and phenylhydrazine (1.1 mmol) in ethanol (5 mL).
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 120°C for 10 minutes.
-
After the reaction is complete, cool the vessel to room temperature.
-
The product will precipitate out of solution. Collect the solid by filtration and wash with cold ethanol.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Protocol 2: Analysis and Separation of Regioisomers by HPLC
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase:
-
A gradient of acetonitrile and water (both containing 0.1% formic acid) is typically effective.
-
Start with a lower concentration of acetonitrile (e.g., 30%) and gradually increase to a higher concentration (e.g., 90%) over 20-30 minutes.
Procedure:
-
Dissolve a small sample of the crude reaction mixture in the initial mobile phase.
-
Inject the sample onto the HPLC column.
-
Monitor the elution of the regioisomers using a UV detector at a suitable wavelength (e.g., 254 nm).
-
The two regioisomers should elute as separate peaks. The ratio of the two isomers can be determined by integrating the peak areas.
-
For preparative separation, the method can be scaled up using a larger column and a fraction collector.
DOT Diagram: HPLC Analysis Workflow
Caption: HPLC Analysis of Indenopyrazole Regioisomers.
Spectroscopic Characterization of Regioisomers
Unambiguous identification of the two regioisomers is crucial. Advanced NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY), are invaluable for this purpose.
-
HMBC: This experiment shows correlations between protons and carbons that are separated by two or three bonds. By analyzing the long-range couplings, it is possible to determine the connectivity of the atoms and thus differentiate between the two isomers.
-
NOESY: This experiment shows correlations between protons that are close in space. This can be used to confirm the regiochemistry by observing NOEs between the substituent on the pyrazole nitrogen and protons on the indanone core.
Key Diagnostic NMR Signals: The chemical shifts of the protons and carbons in the vicinity of the pyrazole ring will be different for the two regioisomers. Careful analysis of the 1D and 2D NMR spectra is essential for correct structural assignment.
Conclusion
The synthesis of indenopyrazoles presents a significant challenge in terms of controlling regioselectivity. However, by carefully selecting the synthetic methodology and reaction conditions, it is possible to favor the formation of the desired regioisomer. Microwave-assisted synthesis, in particular, offers a promising approach for achieving high yields and improved regioselectivity in a fraction of the time required for conventional methods.
Accurate analysis of the regioisomeric ratio is critical for quality control and for understanding the structure-activity relationships of these important compounds. HPLC is a powerful tool for the separation and quantification of indenopyrazole regioisomers, while advanced NMR techniques provide the definitive structural elucidation.
This guide has provided a comprehensive overview of the key considerations in the synthesis and analysis of indenopyrazole regioisomers. By applying the principles and protocols outlined herein, researchers can be better equipped to tackle the challenges of working with this important class of molecules and accelerate the discovery of new and improved therapeutic agents.
References
-
Shih, C., & Sanchez-Martinez, C. (2001). Indenopyrazoles as Novel Cyclin Dependent Kinase (CDK) Inhibitors. Journal of Medicinal Chemistry, 44(10), 1531-1542. [Link]
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-methyl-1H-pyrazol-4-amine hydrochloride
As researchers and scientists in the fast-paced world of drug development, our focus is often on synthesis, discovery, and analysis. However, the life cycle of a chemical reagent does not end when an experiment is complete. The responsible management and disposal of chemical waste are paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-methyl-1H-pyrazol-4-amine hydrochloride, grounded in established safety principles.
The causality behind these procedures is clear: improper disposal of heterocyclic amines and their salts can lead to environmental contamination and pose risks to public health. Therefore, each step outlined below is designed as part of a self-validating system to mitigate these risks effectively.
Hazard Identification and Essential Safety Precautions
Before handling the waste, it is critical to understand the inherent hazards of this compound. This compound is classified as harmful and an irritant.[1][2] Adherence to appropriate safety protocols is non-negotiable.
Immediate Safety Protocols:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety glasses or goggles.[1][3] If there is a risk of generating dust or aerosols, a face shield and respiratory protection may be necessary.
-
Ventilation: All handling of this compound, including waste packaging, should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[3][4]
-
Avoid Contact: Prevent direct contact with skin and eyes, and avoid inhalation of dust or fumes.[4][5]
Summary of Compound Characteristics
For quick reference, the key safety and physical data for pyrazole amines are summarized below.
| Property | Information | Source(s) |
| GHS Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [1][2] |
| GHS Precautionary Statements | P261: Avoid breathing dust. P280: Wear protective gloves/eye protection. P501: Dispose of contents/container in accordance with regulations. | [1] |
| Appearance | Solid (White to Off-White) | [4] |
| Incompatible Materials | Strong oxidizing agents, acids, acid chlorides. | [3] |
Waste Segregation and Pre-Disposal Handling
The foundation of proper chemical disposal is accurate waste segregation at the point of generation. Never mix incompatible waste streams. For this compound, the waste should be categorized as a non-halogenated organic solid waste.
Step-by-Step Segregation Protocol:
-
Designate a Waste Container: Use a dedicated, properly labeled hazardous waste container. The container must be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, tight-fitting lid.[6]
-
Labeling: The label must clearly state "Hazardous Waste" and list the full chemical name: "this compound." All constituents of the waste container must be listed.
-
Container Integrity: Ensure the container is in good condition, free from leaks or damage.[6] Keep the container closed at all times except when adding waste.[6]
Disposal Procedures: A Multi-Faceted Approach
The recommended disposal route for this compound is high-temperature incineration at a licensed chemical destruction facility.[4] This method ensures the complete breakdown of the molecule into less harmful components. Never dispose of this chemical down the drain or in regular trash.[4][5]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for segregating waste related to this compound.
Caption: Waste segregation workflow for this compound.
Protocol 1: Disposal of Bulk or Unused Material
-
Packaging: Ensure the chemical is in its original container or a compatible, securely sealed, and clearly labeled waste container.
-
Documentation: Complete a hazardous waste disposal tag or manifest as required by your institution's Environmental Health & Safety (EH&S) department.
-
Storage: Store the sealed container in a designated satellite accumulation area or main hazardous waste storage facility, away from incompatible materials.[3]
-
Collection: Arrange for pickup by your institution's authorized hazardous waste management provider.
Protocol 2: Disposal of Contaminated Labware and Materials
This includes items like weigh boats, pipette tips, gloves, and paper towels that are contaminated with the compound.
-
Gross Decontamination: If practical, rinse grossly contaminated items (like glassware) with a suitable solvent (e.g., methanol or ethanol). The resulting rinsate must be collected and disposed of as hazardous liquid waste.
-
Solid Waste Collection: Place all contaminated solid items into a designated "Hazardous Solid Waste" container.[6] This container should be lined with a durable plastic bag.
-
Sharps: Any contaminated sharps (needles, razor blades) must be placed in a designated sharps container.
-
Sealing and Disposal: Once full, securely seal the bag and the outer container. Label it clearly and arrange for disposal through your EH&S office.
Protocol 3: Management of Spills
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental release.
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access. Ensure adequate ventilation.[4]
-
PPE: Don the appropriate PPE as described in Section 1.
-
Containment: For a solid spill, carefully sweep or scoop the material to avoid creating dust. Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) for solutions.
-
Collection: Place all contaminated absorbent materials and cleanup debris into a sealed, labeled hazardous waste container.[4][5]
-
Decontamination: After the bulk of the spill is removed, decontaminate the area with a suitable solvent or detergent solution, collecting the cleaning materials as hazardous waste. Ventilate the area until surfaces are dry.[5]
Decontamination of Surfaces and Equipment
For routine decontamination of surfaces or non-disposable equipment that has come into contact with this compound:
-
Wipe Down: Use a cloth or paper towel dampened with a solvent such as 70% ethanol or isopropanol to wipe the contaminated surfaces.
-
Collect Waste: All wipes used in the decontamination process are considered hazardous waste and must be disposed of according to Protocol 2.
-
Final Clean: Follow the solvent wipe with a standard laboratory detergent and water wash, then rinse with deionized water.
By adhering to these scientifically grounded and systematically designed procedures, you contribute to a culture of safety and environmental stewardship. This not only protects you and your colleagues but also ensures the integrity of your research and your institution's compliance with critical safety regulations.
References
- Biosynth. (2021, May 18). Safety Data Sheet: 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
- Acros Organics. (2025, December 21). Safety Data Sheet: 3-Amino-1-methyl-1H-pyrazole.
- ChemicalBook. (2026, January 17). Chemical Safety Data Sheet MSDS / SDS - 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
- TCI Chemicals. (2025, June 2). Safety Data Sheet: 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid.
-
PubChem. 3-methyl-1H-pyrazol-4-amine. National Center for Biotechnology Information. Retrieved from [Link]
- Oakland University. (2025-2026). EHSO Manual: Hazardous Waste.
- Enamine. Safety Data Sheet: 1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid.
- Fisher Scientific. (2025, December 25). Safety Data Sheet: 4-Amino-1-methyl-1H-pyrazole.
-
U.S. Environmental Protection Agency (EPA). Management of Hazardous Waste Pharmaceuticals. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). Frequent Questions About Hazardous Waste Identification. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
